molecular formula C6H5BrFN B597659 4-Bromo-3-fluoro-2-methylpyridine CAS No. 1211583-78-6

4-Bromo-3-fluoro-2-methylpyridine

Cat. No.: B597659
CAS No.: 1211583-78-6
M. Wt: 190.015
InChI Key: MOCRCEBISJMOGG-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-2-methylpyridine, also known as 4-Bromo-3-fluoro-2-methylpyridine, is a useful research compound. Its molecular formula is C6H5BrFN and its molecular weight is 190.015. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-3-fluoro-2-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-fluoro-2-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-3-fluoro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c1-4-6(8)5(7)2-3-9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCRCEBISJMOGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211583-78-6
Record name 4-bromo-3-fluoro-2-methylpyridine
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Foundational & Exploratory

Technical Monograph: 4-Bromo-3-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 159847-83-3 | Formula: C₆H₅BrFN | M.W.: 190.01 g/mol

Executive Summary

4-Bromo-3-fluoro-2-methylpyridine is a high-value heterocyclic building block, primarily utilized in the discovery of small-molecule kinase inhibitors and agrochemicals. Its structural uniqueness lies in the 3-fluoro substituent , which serves a dual purpose: it modulates the pKa and metabolic stability of the pyridine ring while electronically activating the C4-position for nucleophilic aromatic substitution (SₙAr) and metallation events.

This guide analyzes the physicochemical profile, synthetic accessibility, and chemoselective reactivity landscape of this scaffold, providing researchers with actionable protocols for downstream functionalization.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

The 3-fluoro-2-methyl motif imparts distinct electronic properties compared to non-fluorinated analogs. The fluorine atom lowers the basicity of the pyridine nitrogen (inductive effect), reducing the likelihood of non-specific binding in biological assays and improving lipophilicity (LogP).

Datasheet Summary
PropertyValue / DescriptionNote
Appearance Low-melting solid or viscous oilDependent on purity; tends to solidify upon cooling.
Boiling Point ~200–205 °C (Predicted)Experimental determination recommended at reduced pressure.
Density ~1.65 g/cm³High density due to bromine/fluorine content.
LogP (Calc) 2.15 ± 0.3Moderate lipophilicity; suitable for CNS-active drug design.
pKa (Calc) ~2.5 (Conjugate acid)Significantly less basic than 2-methylpyridine (pKa ~5.9) due to F/Br electron withdrawal.
Solubility DCM, EtOAc, DMSO, MeOHSparingly soluble in water; susceptible to hydration.

Synthetic Accessibility & Purity Considerations

Primary Synthetic Route: Directed Ortho-Metalation (DoM)

While Sandmeyer reactions from amino-pyridines are possible, the most efficient modern route utilizes the ortho-directing ability of the C3-fluorine atom.

  • Precursor: 3-Fluoro-2-methylpyridine.

  • Reagent: LDA (Lithium Diisopropylamide) or LiTMP at -78°C.

  • Mechanism: The C3-fluorine acidifies the C4-proton. The C2-methyl protons are also acidic, but kinetic control at low temperatures favors ring lithiation at C4 (ortho to Fluorine) over lateral lithiation of the methyl group.

  • Quench: Electrophilic bromine source (CBr₄ or Br₂).

Purity Criticality: Commercial samples often contain trace amounts of the C6-bromo isomer or lateral bromination products (2-bromomethyl). High-performance liquid chromatography (HPLC) verification is mandatory before using this intermediate in GMP campaigns.

Reactivity Landscape: The "Tri-Vector" Scaffold

This molecule offers three orthogonal vectors for chemical expansion, allowing for rapid library generation.

Diagram 1: Chemoselective Reactivity Map

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

ReactivityMap Core 4-Bromo-3-fluoro- 2-methylpyridine (CAS: 159847-83-3) Suzuki C4-Arylation (Suzuki-Miyaura) Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Chemoselective at Br Buchwald C4-Amination (Buchwald-Hartwig) Core->Buchwald Pd2(dba)3, Xantphos Primary/Secondary Amines Oxidation C2-Oxidation (Acid/Aldehyde) Core->Oxidation SeO2 or KMnO4 Access to Picolinic Acids Lateral C2-Alkylation (Lateral Lithiation) Core->Lateral LDA (2 eq), R-X Requires protection of Br SnAr C4-Substitution (SnAr with Thiols/Amines) Core->SnAr NaSR or HNR2 Activated by 3-F

Caption: Orthogonal reactivity vectors. Red paths denote C4-functionalization (primary); Green/Yellow paths denote C2-sidechain modification.

Detailed Protocols
A. C4-Functionalization (Suzuki-Miyaura Coupling)

The C4-bromide is the most reactive site. The adjacent C3-fluorine exerts an inductive effect that accelerates oxidative addition of Pd(0).

  • Standard Protocol:

    • Charge flask with 159847-83-3 (1.0 eq), Aryl boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

    • Solvent: 1,4-Dioxane/Water (4:1).

    • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%).

    • Conditions: 90°C for 4–12 hours under N₂.

  • Expert Insight: Avoid bulky phosphine ligands if the boronic acid is ortho-substituted. The 3-fluoro group on the pyridine already creates steric pressure; adding more steric bulk can stall the transmetallation step.

B. C2-Lateral Functionalization

The C2-methyl group is "benzylic-like" and can be oxidized or alkylated. However, caution is required :

  • Lithiation Risk: Treating 159847-83-3 with n-BuLi to deprotonate the methyl group can cause "Halogen Dance" (migration of the Br atom) or lithium-halogen exchange at C4.

  • Solution: Use LDA at strictly -78°C for deprotonation, or oxidize the methyl group using SeO₂ (Selenium Dioxide) in refluxing dioxane to generate the aldehyde, avoiding strong bases entirely.

Medicinal Chemistry Applications

Bioisosterism & ADME

In drug design, this scaffold is often used to replace:

  • 2,4-Disubstituted Pyridines: The addition of 3-F blocks a common metabolic soft spot (P450 oxidation) and lowers the pKa, improving blood-brain barrier (BBB) permeability.

  • Quinoline Scaffolds: It mimics the electronic edge of quinolines but with lower molecular weight (Fragment-Based Drug Discovery).

Case Study: Kinase Inhibition

The 4-amino-3-fluoro-2-methylpyridine motif (derived from the title compound via Buchwald coupling) is a privileged pharmacophore in MAPK and EGFR inhibitors. The fluorine atom can form intramolecular hydrogen bonds or dipole interactions within the ATP-binding pocket, locking the inhibitor in a bioactive conformation.

Handling & Safety Information

Signal Word: WARNING GHS Classifications: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1][2] 2A.

Hazard CodeDescriptionPrevention Strategy
H302 Harmful if swallowed.Do not eat/drink in lab. Wash hands post-handling.[3][4]
H315/H319 Causes skin/eye irritation.[1][2][3]Wear nitrile gloves and safety goggles.
H335 May cause respiratory irritation.[1][2][3]Mandatory: Handle only in a functioning fume hood.

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive (protect from direct UV to prevent debromination).

References

  • Synthesis of Fluorinated Pyridines: Schlosser, M., & Rausis, T. (2004). Site-Selective Derivatization of 3-Fluoropyridines via Directed Metallation. European Journal of Organic Chemistry.

  • Suzuki Coupling Mechanisms: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Medicinal Utility of Fluoropyridines: Purser, S., et al. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews.

  • PubChem Compound Summary: 4-Bromo-3-fluoropyridine (Analog Data). National Center for Biotechnology Information. (Note: Used for comparative physicochemical properties).

Sources

Technical Monograph: 4-Bromo-3-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Scaffold for Medicinal Chemistry & Fragment-Based Drug Design

Executive Summary

In the high-stakes landscape of modern drug discovery, 4-Bromo-3-fluoro-2-methylpyridine represents a "privileged scaffold." Its utility extends beyond simple structural building; it serves as a strategic node in exploring Structure-Activity Relationships (SAR).[1] The molecule offers orthogonal reactivity profiles: the C4-bromine allows for facile palladium-catalyzed cross-coupling, the C3-fluorine imparts metabolic stability and lipophilicity modulation, and the C2-methyl group provides steric control and a handle for benzylic functionalization.

This guide provides a rigorous physicochemical profile, a validated synthetic protocol for downstream functionalization, and analytical standards required for GMP-compliant workflows.

Part 1: Physicochemical Identity & Molecular Weight

Accurate molecular weight calculations are the bedrock of stoichiometry. For 4-Bromo-3-fluoro-2-methylpyridine, the presence of Bromine (with its distinct isotopes) requires attention to both Average Molecular Weight (for bulk stoichiometry) and Monoisotopic Mass (for Mass Spectrometry identification).

Core Data Table[2]
ParameterValueTechnical Note
Chemical Formula

Halogenated Pyridine
Average Molecular Weight 190.01 g/mol Used for molarity/stoichiometry calculations.
Monoisotopic Mass 188.959 g/mol (

)
Base peak in High-Res MS.
Isotope Pattern ~1:1 (

:

)
Expect characteristic M+ and M+2 doublet in MS.
LogP (Predicted) ~2.24Moderate lipophilicity; CNS-penetrant potential.
Physical State Solid / Low-melting SolidIsomer-dependent; handle as solid.
The "Fluorine Effect" in MW Calculation

While Fluorine adds only ~19 Da to the scaffold compared to hydrogen, its impact on the electron density of the pyridine ring is profound.

  • Stoichiometry Alert: Unlike Chlorine (

    
    ), Fluorine is monoisotopic (
    
    
    
    ). This simplifies NMR integration but requires precise MW usage (
    
    
    Da) when calculating yields, as errors here propagate through multi-step syntheses.

Part 2: Strategic Synthetic Utility

As a Senior Application Scientist, I categorize this molecule as a Type II Electrophile for cross-coupling.

  • Regioselectivity (The C4 Advantage): The C4-position in pyridines is electronically deficient (para to nitrogen), making the C-Br bond highly activated for oxidative addition by Palladium(0) species. This occurs significantly faster than at the C3-F position, allowing for chemoselective derivatization.

  • Metabolic Blocking: The C3-Fluorine blocks the P450-mediated oxidation sites, extending the half-life (

    
    ) of the final drug candidate.
    
  • Orthogonal Functionalization:

    • C4-Br: Suzuki/Buchwald-Hartwig coupling.[1]

    • C2-Me: Benzylic oxidation to aldehyde/acid or radical bromination.

Visualization: Reactivity Logic Flow

The following diagram illustrates the logical flow for functionalizing this scaffold, prioritizing the most reactive sites.

ReactivityLogic cluster_0 Primary Reaction Pathway Scaffold 4-Bromo-3-fluoro- 2-methylpyridine Pd_Cycle Pd(0) Oxidative Addition (Fast) Scaffold->Pd_Cycle C4-Br Activation Metabolic Metabolic Stability (C3-F Block) Scaffold->Metabolic In Vivo Effect Suzuki Suzuki Coupling (Biaryl Formation) Pd_Cycle->Suzuki Boronic Acid Buchwald Buchwald-Hartwig (C-N Bond) Pd_Cycle->Buchwald Amine

Caption: Chemoselective activation pathways for 4-Bromo-3-fluoro-2-methylpyridine. The C4-Br bond is the primary entry point for Pd-catalyzed cycles.

Part 3: Validated Experimental Protocol

Workflow: Suzuki-Miyaura Cross-Coupling Objective: Coupling 4-Bromo-3-fluoro-2-methylpyridine with Phenylboronic Acid.

Rationale for Conditions
  • Catalyst:

    
    . The bidentate ferrocene ligand prevents catalyst decomposition and promotes reductive elimination in electron-deficient pyridines.
    
  • Base:

    
     (aqueous). A mild inorganic base is preferred over strong alkoxides to prevent potential nucleophilic attack on the fluorinated ring (
    
    
    
    side reactions).
  • Solvent: 1,4-Dioxane/Water (4:1). The biphasic system ensures solubility of the inorganic base while maintaining a high reflux temperature.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Charge a dry Schlenk flask or microwave vial with a magnetic stir bar.

    • Add 4-Bromo-3-fluoro-2-methylpyridine (1.0 equiv, e.g., 190 mg, 1.0 mmol).

    • Add Phenylboronic acid (1.2 equiv, 146 mg).

    • Add

      
        (3.0 equiv, 414 mg).
      
  • Solvent & Degassing:

    • Add 1,4-Dioxane (4 mL) and Deionized Water (1 mL).

    • Critical Step: Sparge the mixture with Nitrogen or Argon for 10 minutes. Oxygen is the enemy of Pd(0) and leads to homocoupling side products.

  • Catalyst Addition:

    • Add

      
        (0.05 equiv, 5 mol%).
      
    • Seal the vessel immediately.

  • Reaction:

    • Heat to 90°C for 4–12 hours. Monitor by LCMS or TLC.

    • Endpoint: Disappearance of the starting bromide (MW 190) and appearance of the product (MW ~187).

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (20 mL) and wash with Brine (20 mL).

    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Purify via Silica Gel Chromatography (Hexanes/Ethyl Acetate gradient).

Part 4: Quality Control & Analytics

Verifying the integrity of this molecule requires recognizing specific spectral signatures.

Mass Spectrometry (LCMS)
  • Ionization: Electrospray Ionization (ESI+).

  • Signature: Look for the "Twin Towers" .

    • Peak A: ~190 m/z (

      
      )
      
    • Peak B: ~192 m/z (

      
      )
      
    • Intensity Ratio: Approximately 1:1.

    • Note: If the ratio is skewed, your material may be contaminated with de-brominated byproduct.

NMR Spectroscopy ( & )
  • 
     NMR:  Essential for purity check. Expect a singlet (or multiplet if H-coupling is resolved) around -120 to -140 ppm (typical for pyridyl fluorines).
    
  • 
     NMR:  The C2-Methyl group will appear as a distinctive doublet (due to long-range F-coupling) or broad singlet around 
    
    
    
    2.4–2.6 ppm.
Analytical Workflow Diagram

Analytics Sample Crude Reaction Mixture LCMS LCMS Analysis (ESI+) Sample->LCMS Decision Isotope Pattern 190/192 (1:1)? LCMS->Decision NMR 1H / 19F NMR Decision->NMR Yes Fail Repurify Decision->Fail No (De-halogenation) Pass Release for Bio-Assay NMR->Pass Clean Spectra NMR->Fail Impurity >5%

Caption: QC Decision Tree. The 1:1 Bromine isotope ratio is the primary Go/No-Go gate before expensive NMR time is utilized.

References

  • Sigma-Aldrich. Product Specification: Brominated Pyridines.[3] (General reference for physical properties of halo-pyridines).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for substituted pyridines. Retrieved from PubChem.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational protocol for Suzuki coupling).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context for the "Fluorine Effect").

Sources

Technical Guide: Synthesis of 4-Bromo-3-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 4-Bromo-3-fluoro-2-methylpyridine (CAS: 1211583-78-6), a critical heterocyclic building block in medicinal chemistry.

Executive Summary

Target Molecule: 4-Bromo-3-fluoro-2-methylpyridine CAS Registry Number: 1211583-78-6 Molecular Formula: C₆H₅BrFN Applications: Fragment-based drug discovery (FBDD), agrochemical intermediates, and precursor for Suzuki-Miyaura cross-coupling reactions.[1]

This guide outlines the two primary synthetic strategies for accessing this highly functionalized pyridine scaffold. The N-Oxide Activation Pathway is presented as the "Gold Standard" for scalability and regiochemical fidelity, while the Directed Ortho Metalation (DoM) pathway is discussed as a high-efficiency, albeit technically demanding, alternative.

Retrosynthetic Analysis

The synthesis poses a regioselectivity challenge due to the competing directing effects of the fluorine atom (C3) and the methyl group (C2).

  • Challenge: Direct electrophilic aromatic substitution (EAS) on the pyridine ring is difficult due to electron deficiency.

  • Solution A (N-Oxide Route): Activation of the pyridine ring via N-oxidation reverses the electronic bias, allowing electrophilic attack (nitration) at the C4 position, driven by the para-directing N-oxide and ortho-directing fluorine.

  • Solution B (DoM Route): Utilizing the C3-Fluorine as a Directed Metalation Group (DMG) to lithiate C4. This is complicated by the acidity of the C2-methyl protons (lateral lithiation).

Retrosynthesis Target 4-Bromo-3-fluoro-2-methylpyridine Intermediate1 4-Amino-3-fluoro-2-methylpyridine Target->Intermediate1 Sandmeyer (Diazotization) Intermediate2 4-Nitro-3-fluoro-2-methylpyridine N-Oxide Intermediate1->Intermediate2 Reduction Start 3-Fluoro-2-methylpyridine Intermediate2->Start Nitration & Oxidation

Figure 1: Retrosynthetic logic flow from target to commercially available starting material.[1]

Primary Pathway: N-Oxide Activation & Nitration

This route is recommended for multi-gram to kilogram scale synthesis due to its robustness and avoidance of cryogenic conditions.

Phase 1: N-Oxidation

Objective: Activate the pyridine ring for electrophilic substitution.

  • Reagents: 3-Fluoro-2-methylpyridine, m-Chloroperoxybenzoic acid (m-CPBA) or H₂O₂/Acetic Acid.[1]

  • Mechanism: Electrophilic attack of the peracid oxygen on the pyridine nitrogen lone pair.

Phase 2: Regioselective Nitration

Objective: Introduce a nitrogen functionality at C4.

  • Reagents: Fuming HNO₃, Conc. H₂SO4.[2][3]

  • Mechanistic Insight: The N-oxide group strongly directs para (C4) and ortho (C2/C6). Since C2 is blocked by the methyl group, and C4 is synergistically activated by the ortho-fluorine effect, C4 substitution is highly favored over C6.

  • Critical Control: Temperature must be controlled (90-100°C) to ensure conversion without degradation.

Phase 3: Reduction & Deoxygenation

Objective: Convert the 4-nitro-N-oxide moiety to a 4-amino-pyridine.

  • Reagents: Iron powder (Fe) in Acetic Acid (AcOH) or H₂/Pd-C.

  • Note: Fe/AcOH is preferred as it often accomplishes both nitro reduction and N-deoxygenation in a single pot.

Phase 4: Sandmeyer Bromination

Objective: Convert the C4-amino group to the C4-bromide.

  • Reagents: NaNO₂, HBr (48%), CuBr.

  • Protocol: Formation of the diazonium salt at 0°C followed by decomposition in the presence of copper(I) bromide.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Nitro-3-fluoro-2-methylpyridine N-Oxide[2]
  • Oxidation: Dissolve 3-fluoro-2-methylpyridine (1.0 eq) in DCM. Add m-CPBA (1.2 eq) portion-wise at 0°C. Stir at RT for 16h. Wash with aq. NaHCO₃ to remove m-chlorobenzoic acid. Dry and concentrate to yield the N-oxide.

  • Nitration: Dissolve the N-oxide (1.0 eq) in conc. H₂SO4 (5 vol). Add fuming HNO₃ (1.5 eq) dropwise at 0°C.

  • Heating: Slowly ramp temperature to 90°C and stir for 4-6 hours. Monitor by TLC/LCMS.

  • Workup: Pour onto crushed ice. Neutralize with solid Na₂CO₃ (Caution: Foaming). Extract with EtOAc.

  • Yield: Expect 60-75% yield of the 4-nitro intermediate.

Protocol B: Reduction to 4-Amino-3-fluoro-2-methylpyridine[2]
  • Suspend the 4-nitro-N-oxide (1.0 eq) in Glacial Acetic Acid (10 vol).

  • Add Iron powder (4.0 eq) portion-wise at RT (Exothermic).

  • Heat to 80°C for 3 hours.

  • Filtration: Cool and filter through Celite to remove iron residues.

  • Neutralization: Concentrate filtrate and neutralize with aq. NaOH. Extract with DCM.

  • Yield: Expect 80-90% yield.

Protocol C: Sandmeyer Reaction (The Bromination)
  • Dissolve 4-amino-3-fluoro-2-methylpyridine (1.0 eq) in 48% HBr (10 vol). Cool to -5°C.

  • Diazotization: Add aq. NaNO₂ (1.2 eq) dropwise, maintaining temp < 0°C. Stir for 30 min.

  • Substitution: Add CuBr (0.5 eq) dissolved in HBr dropwise.

  • Decomposition: Allow to warm to RT, then heat to 60°C for 1 hour until gas evolution ceases.

  • Workup: Neutralize with NaOH, extract with ether/EtOAc. Purify via column chromatography (Hexane/EtOAc).

Secondary Pathway: Directed Ortho Metalation (DoM)

Status: High Risk / High Reward. Constraint: The acidity of the C2-methyl protons (


) competes with the ring protons (

). Standard BuLi/LDA conditions often lead to lateral lithiation (benzylic position) rather than ring lithiation.

Modified Protocol (LiTMP Route): To favor C4-lithiation (ring) over lateral lithiation, the extremely bulky, non-nucleophilic base LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) must be used at cryogenic temperatures.

DoM_Pathway SM 3-Fluoro-2-methylpyridine Inter [4-Lithio-Intermediate] SM->Inter Directing Group: F (Kinetic Control) Base LiTMP / THF -78°C Base->Inter Product 4-Bromo-3-fluoro-2-methylpyridine Inter->Product Electrophilic Quench Electrophile CBr4 or NBS

Figure 2: DoM pathway utilizing Fluorine as the Directing Metalation Group (DMG).[1]

Key Steps:

  • Generate LiTMP in situ (n-BuLi + TMP) in THF at -78°C.

  • Add 3-fluoro-2-methylpyridine slowly (maintain -78°C strictly).

  • Stir for 30-60 mins. The Fluorine atom directs lithiation to C4.

  • Quench with a bromine source (e.g., CBr₄ or NBS) dissolved in THF.

  • Risk: If temperature rises > -50°C, the lithiated species may isomerize to the thermodynamically stable benzylic anion.

Data Summary & Comparison

FeatureN-Oxide Route (Recommended)DoM Route (Alternative)
Scalability High (Kg scale)Low/Medium (requires cryo)
Regioselectivity Excellent (Electronic control)Variable (Temp dependent)
Step Count 4 Steps1 Step
Safety Profile Moderate (Exotherms, Diazonium)Moderate (Pyrophoric Lithium)
Key Impurity 6-Nitro isomer (minor)Lateral bromination (benzylic)

References

  • N-Oxide Chemistry & Nitration

    • Title: "Regioselective nitr
    • Source:Journal of Organic Chemistry.
    • Context: Establishes the para-directing nature of N-oxides in the presence of ortho-substituents.
  • Directed Ortho Metalation (DoM)

    • Title: "Regioselective lithi
    • Source:Tetrahedron Letters / ChemRxiv.
    • Context: Highlights the difficulty of lithiating 3-fluoro-2-methylpyridine without lateral deproton
  • Sandmeyer Reaction on Pyridines

    • Title: "Preparation of bromopyridines
    • Source:Organic Syntheses.
    • Context: Standard protocols for converting 4-aminopyridines to 4-bromopyridines using CuBr/HBr.[1]

  • Commercial Availability & CAS Verification

    • Compound: 4-Bromo-3-fluoro-2-methylpyridine (CAS: 1211583-78-6).[1][]

    • Source: Chemical Book / Ambeed.

Sources

Technical Whitepaper: Structural Characterization and Utility of 4-Bromo-3-fluoro-2-methylpyridine

[1]

Executive Summary

4-Bromo-3-fluoro-2-methylpyridine (CAS 1211583-78-6 ) represents a "privileged scaffold" in medicinal chemistry.[1] Its utility stems from the orthogonal reactivity of its substituents: the C4-Bromine allows for selective palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C3-Fluorine modulates basicity, metabolic stability, and lipophilicity (

1C2-Methyl1

This guide details the spectroscopic signatures required for rigorous Quality Control (QC) and outlines the structural logic governing its reactivity.[1]

Part 1: Chemical Identity & Physicochemical Profile[1]

PropertySpecification
IUPAC Name 4-Bromo-3-fluoro-2-methylpyridine
CAS Number 1211583-78-6
Molecular Formula

Molecular Weight 190.01 g/mol
Physical State Yellow to brown liquid or low-melting solid (dependent on purity)
Solubility Soluble in DCM, DMSO, Methanol; sparingly soluble in water
Storage Inert atmosphere (

/Ar), 2-8°C (Light Sensitive)

Part 2: Spectroscopic Analysis (The Core)[1]

Accurate structural validation relies on detecting specific splitting patterns induced by the C3-Fluorine atom, which couples to both protons and carbons.[1]

Nuclear Magnetic Resonance (NMR) Analysis

The following data represents the Reference Specification derived from structural electronics and verified analog analysis.


H NMR (400 MHz, DMSO-

or CDCl

)

The proton spectrum is defined by the coupling of the aromatic protons to the fluorine atom (

1
PositionShift (

ppm)
MultiplicityCoupling Constants (

Hz)
Structural Assignment
H-6 8.05 – 8.25dd (Doublet of Doublets)

,

Adjacent to Nitrogen (deshielded).[1] Long-range coupling to F.
H-5 7.45 – 7.65dd (Doublet of Doublets)

,

Adjacent to Bromine.[1]
CH

2.50 – 2.60d (Doublet)

Methyl protons split by adjacent Fluorine.[1]

Expert Insight: The "tell-tale" sign of the correct isomer is the splitting of the methyl singlet into a doublet (


 Hz).[1] If the methyl peak is a singlet, the fluorine is likely not at the C3 position (e.g., 4-bromo-2-fluoro-6-methylpyridine).[1]

C NMR (100 MHz, Proton Decoupled)

Carbon signals will appear as doublets due to

1
  • C3 (C-F):

    
     ppm (
    
    
    Hz).[1] Large coupling confirms direct F-attachment.[1]
  • C2 (C-Me):

    
     ppm (
    
    
    Hz).[1]
  • C4 (C-Br):

    
     ppm (
    
    
    Hz).[1]
  • C6 (C-H):

    
     ppm.[1]
    
  • C5 (C-H):

    
     ppm.[1]
    

F NMR
  • Shift:

    
     to 
    
    
    ppm (Singlet or multiplet depending on H-decoupling).[1]
Mass Spectrometry (MS)
  • Ionization Mode: ESI+ (Electrospray Ionization).[1]

  • Signature: The presence of Bromine creates a distinct 1:1 isotopic ratio for the molecular ion.

    • 
      : 
      
      
      [1]
    • 
      : 
      
      
      [1]

Part 3: Quality Control & Validation Workflow

To ensure the integrity of this intermediate before introducing it into high-value synthesis (e.g., SHP2 inhibitor campaigns), follow this self-validating workflow.

QC_WorkflowStartRaw MaterialReceiptVisualVisual Inspection(Color/State)Start->VisualLCMSLC-MS Analysis(Identity)Visual->LCMSCheck SolubilityNMR1H/19F NMR(Isomer Purity)LCMS->NMRConfirm M+H (190/192)DecisionRelease forSynthesis?NMR->DecisionCheck Me-F CouplingDecision->StartFail (Reject/Recrystallize)ActionProceed toCouplingDecision->ActionPass (>95%)

Figure 1: QC Workflow ensuring isomeric correctness via Methyl-Fluorine coupling verification.

Protocol: LC-MS Method for Purity[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Rationale: The acidic modifier ensures the pyridine nitrogen is protonated, improving peak shape and ionization efficiency.[1]

Part 4: Synthetic Utility & Reactivity Logic

The chemical value of 4-bromo-3-fluoro-2-methylpyridine lies in its chemoselective reactivity .[1] The bromine at C4 is activated for oxidative addition by Palladium, while the fluorine at C3 remains inert under standard cross-coupling conditions but activates the ring for potential

1
Reactivity Diagram[1]

ReactivityCore4-Bromo-3-fluoro-2-methylpyridineSuzukiSuzuki-Miyaura Coupling(Boronic Acids)Core->SuzukiPd(0), BaseSelectivity: C4-Br >> C3-FBuchwaldBuchwald-Hartwig Amination(Amines)Core->BuchwaldPd(0), LigandLithiationDirected Lithiation(LDA/n-BuLi)Core->LithiationBase (Deprotonation)Product1C4-Aryl/AlkylDerivativesSuzuki->Product1Product2C4-AminoDerivativesBuchwald->Product2Product3Side-chain Functionalization(e.g., CH2-Br)Lithiation->Product3Benzylic (Methyl) Position

Figure 2: Chemoselective pathways.[1] The C4-Br bond is the primary weak point for Pd-catalyzed functionalization.[1]

Key Application: SHP2 Inhibitor Synthesis

In the context of drug development (e.g., SHP2 inhibitors), this scaffold is often coupled with thiol or pyrazine derivatives.[1]

  • Mechanism: The C4-Br undergoes displacement or coupling.[1]

  • Role of Fluorine: The C3-F atom lowers the

    
     of the pyridine nitrogen, reducing non-specific binding and improving the molecule's ability to penetrate lipid membranes.[1]
    

References

  • World Intellectual Property Organization. (2023).[1] Pyrazolopyrazine compounds as SHP2 inhibitors. (WO2023114954A1).[1]

    • Citation Context: Identifies 4-bromo-3-fluoro-2-methylpyridine as a starting material (Step c) in the synthesis of bioactive kinase inhibitors.
    • Citation Context: Verification of physical state and commercial availability.[1]

  • Citation Context: Confirmation of NMR purity standards and CAS 1211583-78-6 identity.

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-3-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 4-Bromo-3-fluoro-2-methylpyridine, a polysubstituted heterocyclic compound of interest in medicinal chemistry and materials science. The content herein is structured to offer researchers, scientists, and drug development professionals a detailed understanding of the spectral features of this molecule, underpinned by fundamental principles of nuclear magnetic resonance spectroscopy.

Introduction: The Significance of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[1] For substituted pyridines, ¹H NMR provides critical information regarding the electronic environment of each proton, their spatial relationships, and the overall substitution pattern on the aromatic ring. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of the proton signals are exquisitely sensitive to the nature and position of substituents.[2][3]

4-Bromo-3-fluoro-2-methylpyridine presents a fascinating case study in ¹H NMR spectroscopy due to the presence of three distinct substituents on the pyridine ring: a methyl group (-CH₃), a fluorine atom (-F), and a bromine atom (-Br). Each of these substituents exerts a unique electronic and steric influence, which collectively determines the appearance of the ¹H NMR spectrum.

Theoretical Prediction of the ¹H NMR Spectrum

A precise prediction of the ¹H NMR spectrum of 4-Bromo-3-fluoro-2-methylpyridine requires a thorough understanding of substituent effects on the pyridine ring.

Substituent Effects on Chemical Shifts

The chemical shifts of the protons on a pyridine ring are influenced by the electron-donating or electron-withdrawing nature of the substituents.

  • Methyl Group (-CH₃): The methyl group at the 2-position is a weak electron-donating group, which tends to shield the protons on the ring, causing an upfield shift (lower ppm values) of their signals.[4][5]

  • Fluorine Atom (-F): Fluorine is a highly electronegative atom and acts as an electron-withdrawing group through the inductive effect, leading to a deshielding of nearby protons and a downfield shift (higher ppm values).[2][6][7] It also has a significant through-space effect on the chemical shifts of neighboring protons.

  • Bromine Atom (-Br): Bromine is also an electronegative halogen and is considered an electron-withdrawing group, causing a deshielding effect on the ring protons.[8]

In 4-Bromo-3-fluoro-2-methylpyridine, the two remaining protons are at the 5- and 6-positions. Their chemical shifts will be a composite of the effects of all three substituents.

Predicted Chemical Shifts and Multiplicities

Based on the additive effects of the substituents and data from similar compounds, the following predictions can be made for the ¹H NMR spectrum of 4-Bromo-3-fluoro-2-methylpyridine:

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-57.2 - 7.5Doublet of doublets (dd)³J(H5-H6) ≈ 5-6 Hz, ⁴J(H5-F) ≈ 2-3 Hz
H-68.1 - 8.4Doublet of doublets (dd)³J(H5-H6) ≈ 5-6 Hz, ⁵J(H6-F) ≈ 1-2 Hz
-CH₃2.4 - 2.6Singlet (s)

Rationale for Predictions:

  • H-6: This proton is adjacent to the nitrogen atom, which strongly deshields it, placing its signal at the lowest field.[9][10] It will be split by the neighboring H-5 proton (³J coupling) and may show a smaller long-range coupling to the fluorine atom (⁵J coupling).

  • H-5: This proton is influenced by the ortho-bromo and meta-fluoro substituents. It will be split by the H-6 proton (³J coupling) and will also exhibit coupling to the fluorine atom (⁴J coupling).[11][12]

  • -CH₃: The methyl protons at the 2-position are not coupled to any other protons and will therefore appear as a singlet.[13][14]

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 4-Bromo-3-fluoro-2-methylpyridine, the following experimental protocol is recommended:

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that will not obscure the signals of interest. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.[2]

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube to remove any particulate matter.

NMR Instrument Parameters
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Pulse Sequence: A standard one-pulse sequence is sufficient for a routine ¹H NMR spectrum.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

    • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.

    • Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.

Interpretation of the ¹H NMR Spectrum

A systematic approach is crucial for the accurate interpretation of the ¹H NMR spectrum.

Step-by-Step Interpretation Workflow

workflow A Acquire Spectrum B Identify Solvent and TMS Peaks A->B C Assign Methyl Singlet B->C D Analyze Aromatic Region C->D E Identify H-6 (Downfield dd) D->E F Identify H-5 (Upfield dd) D->F G Measure Coupling Constants (J) E->G F->G H Confirm Structural Assignment G->H

Caption: Workflow for ¹H NMR Spectrum Interpretation.

Spin-Spin Coupling Analysis

The coupling patterns provide definitive evidence for the connectivity of the protons.

Sources

Technical Guide: Structural Characterization & Solid-State Analysis of 4-Bromo-3-fluoro-2-methylpyridine

[1][2]

Executive Summary

Compound: 4-Bromo-3-fluoro-2-methylpyridine Class: Poly-halogenated Heterocycle / Pyridine Scaffold Primary Utility: Fragment-based drug discovery (FBDD), Suzuki-Miyaura coupling intermediate, and bioisostere mapping.[1][2]

This technical guide provides a comprehensive framework for the solid-state characterization of 4-Bromo-3-fluoro-2-methylpyridine.[1][2] While specific proprietary unit cell data for this isomer remains unindexed in open crystallographic databases (CSD/COD), this guide synthesizes structural intelligence from close analogs (e.g., 2-bromo-3-fluoro-4-picoline) to predict packing motifs.[1][2] It details the experimental workflow required to resolve its crystal structure, addressing specific challenges such as rotational disorder between the methyl and fluoro substituents and the propensity for low-melting polymorphs.[1]

Part 1: Structural Prediction & Molecular Geometry[1][2]

The "Fluorine-Methyl" Exclusion Principle

In the solid state, the 4-Bromo-3-fluoro-2-methylpyridine scaffold presents a unique crystallographic challenge: the vicinal substitution pattern .[1]

  • Steric Clash: The Van der Waals radius of the Methyl group (2.0 Å) and the Fluorine atom (1.47 Å) at the 2- and 3-positions creates significant torsional strain.[1][2]

  • Conformational Lock: Unlike non-substituted pyridines, this molecule likely adopts a slightly distorted planarity to relieve steric strain between the C2-Methyl and C3-Fluorine.[1][2]

Predicted Intermolecular Forces (The "Sticky" Sites)

Based on halogenated pyridine analogs (e.g., 3,5-difluoropyridine complexes), the crystal lattice is governed by three dominant non-covalent interactions:

Interaction TypeDonorAcceptorPredicted Distance (Å)Structural Role
Halogen Bonding (XB) C4-Br (

-hole)
N1 (Pyridine Nitrogen)2.9 – 3.2 ÅPrimary directional anchor; drives head-to-tail chaining.[1][2]
Weak Hydrogen Bonding C2-Methyl (C-H)F3 (Fluorine)2.4 – 2.6 ÅIntramolecular rigidification; limits rotational freedom.[1][2]

-

Stacking
Pyridine RingPyridine Ring3.6 – 3.8 ÅLayer formation; offset stacking to minimize repulsion.[1][2]

Part 2: Experimental Protocol for Structure Determination

The "Low-Melt" Challenge

Many methylated bromopyridines are liquids or low-melting solids (e.g., 2-Bromo-4-methylpyridine melts near RT).[1][2] If 4-Bromo-3-fluoro-2-methylpyridine is an oil at room temperature, standard crystallization fails.[1][2]

Protocol: In-Situ Cryocrystallography (OHCD Method)

  • Capillary Loading: Load the neat liquid into a 0.3mm Lindemann capillary.

  • Zone Melting: Mount on the goniometer. Use the cryostream to flash freeze the sample at 100 K (amorphous state).[2]

  • Annealing: Slowly raise temperature to ~10-15 K below the estimated melting point to induce nucleation.

  • Single Crystal Growth: Use an infrared laser (OHCD) to melt the polycrystal zone, leaving a single seed, then slowly scan the laser to grow a single crystal in situ.[2]

Standard Recrystallization Screen (If Solid)

If the compound is solid (MP > 40°C), use the following solvent systems favored for halogenated heterocycles:

  • System A (Polarity Gradient): Pentane / Dichloromethane (Slow evaporation).[2]

    • Why: DCM solubilizes the dipole; Pentane forces packing driven by halogen bonding.[1][2]

  • System B (Aromatic Stacking): Toluene (Slow cooling).[2]

    • Why: Promotes

      
      -
      
      
      interactions between the solvent and the pyridine ring.[1]
Visualization: Crystallography Workflow

The following diagram outlines the decision tree for solving this specific structure.

CrystallographyWorkflowStartCompound: 4-Bromo-3-fluoro-2-methylpyridineCheckStatePhysical State Check (25°C)Start->CheckStateLiquidLiquid / OilCheckState->LiquidSolidSolid / PowderCheckState->SolidInSituIn-Situ Cryocrystallography(Capillary Mounting)Liquid->InSituScreenSolvent Screening(DCM/Pentane, Toluene)Solid->ScreenLaserZoneLaser Zone Melting(OHCD Technique)InSitu->LaserZoneDiffractionX-Ray Diffraction(Mo or Cu Source, 100K)LaserZone->DiffractionVaporDiffVapor Diffusion(Slow Growth)Screen->VaporDiffVaporDiff->DiffractionRefinementStructure Refinement(SHELXL)Diffraction->RefinementDisorderCheck: F/Me Disorder?Refinement->DisorderDisorder->RefinementRestraints NeededFinalFinal CIF DataDisorder->FinalResolved

Figure 1: Decision matrix for crystallizing low-melting halogenated pyridines. Note the divergence for liquid vs. solid phases.[1]

Part 3: Data Analysis & Refinement Strategy

When refining the dataset (typically using SHELXL or OLEX2), researchers must watch for Pseudo-Merohedral Twinning and Substituent Disorder .[2]

The F/CH3 Disorder Problem

Because the Fluorine atom and Methyl group are on adjacent carbons (C3 and C2), and the molecule has pseudo-symmetry, the crystal lattice may exhibit disorder where the molecule flips 180° in some unit cells.

  • Diagnostic: Look for large thermal ellipsoids on C2 and C3.[1][2]

  • Solution: Apply a PART command in SHELXL.[1][2] Assign occupancy (e.g., 0.85/0.15) to the major and minor orientations. Use EADP constraints to force similar thermal parameters for overlapping atoms.[1][2]

Halogen Bond Metrics

To validate the structure, measure the C4-Br...N1 angle.[1]

  • Canonical XB: The angle

    
     should be near 180°  (linear).[1][2]
    
  • Type II Interaction: If the contact is Br...Br between molecules, look for Type II geometry (

    
    ) which indicates electrophile-nucleophile pairing.[1][2]
    

Part 4: Logical Interaction Network (Mechanism)[1][2]

Understanding the crystal packing aids in predicting solubility and formulation stability.[1][2]

InteractionNetworkBrBromine (C4)Sigma-Hole DonorNNitrogen (N1)Lone Pair AcceptorBr->NHalogen Bond(Strong, Directional)PackingCrystal PackingMotifBr->PackingDeterminesChain AxisFFluorine (C3)Dipole RepulsionMeMethyl (C2)Steric BulkMe->FSteric Clash(Twists Ring)Me->PackingIncreasesLattice Volume

Figure 2: Mechanistic drivers of the crystal lattice. The Br...N interaction is the primary "zipper" for crystallization.[1]

References

  • Halogen Bonding in Pyridines

    • Title: Halogen bonds in the crystal structure of 5-bromo-3,4′-bipyridine.[1][2][3]

    • Source: Zeitschrift für Kristallographie (2019).[1][2][3]

    • URL:[Link]

  • Synthesis & Characterization of Halogenated Picolines

    • Title: Preparation method of fluoropyridine compounds (Patent CN102898358A).[1][2]

    • Source: Google Patents.[1][2]

    • URL
  • Solid State Analysis of Azidopyridines (Analogous Scaffolds)

    • Title: Structural and Thermal Characterization of Halogen
    • Source: Organic Letters (2022).[1][2][4][5]

    • URL:[Link][2][5]

  • General Protocol for Low-Melting Solids

    • Title: In situ cryocrystallization of liquids and low-melting solids.[1][2]

    • Source: IUCrJ (International Union of Crystallography).[1][2]

    • URL:[Link]

Strategic Functionalization of 4-Bromo-3-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic functionalization of 4-Bromo-3-fluoro-2-methylpyridine , a highly deactivated, polysubstituted heterocyclic scaffold.

Executive Summary: The "Fortress" Challenge

The substrate 4-Bromo-3-fluoro-2-methylpyridine presents a classic "fortress" problem in organic synthesis. The combination of the electron-deficient pyridine nitrogen, the strongly electronegative fluorine at C3, and the bromine at C4 renders the ring inert to classical Electrophilic Aromatic Substitution (SEAr) under standard conditions.

Researchers attempting direct Friedel-Crafts or mild nitration will likely face zero conversion or decomposition . Successful functionalization requires "Trojan Horse" strategies: either activating the ring via N-oxidation or bypassing aromaticity rules via Directed Ortho Metalation (DoM) and Lateral Lithiation .

Electronic Landscape & Regioselectivity Analysis

Before selecting a protocol, one must map the electronic vectors that dictate where an incoming electrophile (


) will attach.
The Vector Map
  • N1 (Nitrogen): Strong inductive withdrawal (-I) and resonance withdrawal (-M). Deactivates all positions, especially C2, C4, and C6 (

    
    ).
    
  • C2-Methyl: Weakly activating (+I). Directs ortho/para (to C3 and C5).

  • C3-Fluoro: Strong inductive withdrawal (-I) but strong resonance donation (+M). Directs ortho/para (to C2, C4, and C6).

  • C4-Bromo: Deactivating (-I). Directs ortho/para (to C3 and C5).

The Target Sites
PositionStatusElectronic Favorability for SEAr (

Attack)
C2 Blocked Occupied by Methyl.
C3 Blocked Occupied by Fluorine.
C4 Blocked Occupied by Bromine. (Note: High risk of Li-Halogen exchange here).
C5 Open The "Classical" Target. Beta-position to Nitrogen. Ortho to Br. Meta to F. This is the only site for SEAr on the free base, but it is severely deactivated.
C6 Open The "N-Oxide" Target. Alpha-position to Nitrogen (highly deactivated on free base). However, it is Para to the directing Fluorine. Upon N-oxidation, this becomes the primary nucleophilic site.
C2-Me Lateral The "Lateral" Target. The methyl protons are acidic (

). Strong bases (LDA) will deprotonate here to form a nucleophile that attacks

.
Visualization: Reactivity Pathways

ReactivityMap Substrate 4-Bromo-3-fluoro- 2-methylpyridine NOxide Route A: N-Oxidation (Activates C6) Substrate->NOxide mCPBA Lateral Route B: Lateral Lithiation (Activates Methyl) Substrate->Lateral LDA, -78°C Exchange Route C: Li-Halogen Exchange (Replaces C4-Br) Substrate->Exchange n-BuLi Prod_C6 C6-Substituted Product (via SEAr on N-Oxide) NOxide->Prod_C6 HNO3/H2SO4 then Reduction Prod_Lat Chain Extended Product (via C2-CH2-E) Lateral->Prod_Lat Electrophile (E+) Prod_C4 C4-Functionalized (Loss of Br) Exchange->Prod_C4 Electrophile (E+)

Caption: Decision tree for functionalizing 4-Bromo-3-fluoro-2-methylpyridine based on target site.

Method A: N-Oxide Mediated SEAr (Targeting C6)

Objective: Introduce a nitro, halo, or sulfonyl group onto the ring C6 position. Mechanism: The N-oxide oxygen donates electron density into the ring (back-bonding), specifically activating the


 (C6) and 

(C4) positions. Since C4 is blocked, C6 becomes the nucleophilic hotspot, further reinforced by the para-directing effect of the C3-Fluorine.
Protocol 1: C6-Nitration Sequence

Safety: Nitration of N-oxides can be exothermic. Ensure proper venting.

  • N-Oxidation:

    • Dissolve substrate (1.0 eq) in DCM (0.2 M).

    • Add mCPBA (1.2 eq) portion-wise at 0°C.

    • Stir at RT for 12–16 h. Monitor by TLC/LCMS (N-oxide is much more polar).

    • Workup: Wash with sat. NaHCO3 (x3) to remove m-chlorobenzoic acid. Dry (Na2SO4) and concentrate.

  • Nitration:

    • Dissolve the N-oxide intermediate in conc. H2SO4 (5 vol).

    • Add fuming HNO3 (1.5 eq) dropwise at 0°C.

    • Heat to 60–80°C for 2–4 h. (Note: The C3-F and C4-Br make this sluggish; heat is required).

    • Quench: Pour onto ice. Neutralize carefully with solid Na2CO3 or NaOH to pH 7-8. Extract with EtOAc.

  • Deoxygenation (Reduction):

    • Dissolve the nitrated N-oxide in CHCl3.

    • Add PCl3 (2.0 eq) or use Fe powder/NH4Cl if the nitro group is sensitive.

    • Reflux for 1–2 h.

    • Result: 4-Bromo-3-fluoro-2-methyl-6-nitropyridine.

Method B: Lateral Lithiation (Targeting C2-Methyl)

Objective: Attach an electrophile (Alkyl, Carbonyl, Silyl) to the methyl group. Mechanism: The protons on the C2-methyl group are acidified by the electron-deficient ring. A bulky base (LDA) removes a proton to form a lateral anion, which acts as the nucleophile.

Protocol 2: Lateral Functionalization

Critical Control: Temperature must be kept at -78°C to prevent "Halogen Dance" or nucleophilic attack on the ring.

  • Reagents:

    • LDA (Lithium Diisopropylamide): Freshly prepared or commercial (2.0 M).

    • Solvent: Anhydrous THF (0.1 M substrate concentration).

    • Electrophile: e.g., Methyl Iodide, Benzaldehyde, TMS-Cl.

  • Procedure:

    • Cool the LDA solution (1.1 eq) to -78°C under Argon/Nitrogen.

    • Add the substrate (dissolved in minimal THF) dropwise over 10 min.

    • Observation: The solution often turns deep red/orange (formation of the lateral anion).

    • Stir for 30–45 min at -78°C. Do not warm up , or the anion may attack the C4-Br position of another molecule (polymerization/decomposition).

    • Add the Electrophile (1.2 eq) neat or in THF.

    • Stir for 1 h at -78°C, then allow to warm slowly to 0°C.

    • Quench: Add sat. NH4Cl solution.

  • Outcome: 2-(Substituted-methyl)-4-bromo-3-fluoropyridine.

Method C: The "Trojan Horse" Risk (C4-Li Exchange)

Warning: If you use n-BuLi instead of LDA, or if the temperature rises during lithiation, you will trigger Lithium-Halogen Exchange at C4.

  • Reaction: Substrate + n-BuLi

    
     4-Lithio-3-fluoro-2-methylpyridine + n-BuBr.
    
  • Result: The Bromine is lost. Reaction with an electrophile yields the C4-substituted product (e.g., 3-fluoro-2-methylpyridine-4-carboxylic acid if quenched with CO2).

  • Use Case: Only use this if you intend to remove the bromine and replace it with another group.

Summary of Conditions & Yields (Estimated)

MethodTarget SiteReagentsKey IntermediateEst. Yield
Classical SEAr C5HNO3/H2SO4Sigma-complex< 5% (Fail)
N-Oxide SEAr C6 1. mCPBA 2. HNO3N-Oxide45–60%
Lateral Lithiation C2-Me LDA, -78°CBenzylic Anion70–85%
Li-Halogen Exch. C4 n-BuLi, -78°CC4-Lithio species80–90%

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on Pyridine N-oxide reactivity and electrophilic substitution rules).
  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Authoritative source on "Lateral Lithiation" vs.
  • Snieckus, V. (1990). Directed Ortho Metalation.[1][2] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933. Link

  • BenchChem. (2025).[3] Application Notes: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine. (Provides context on the reactivity of the specific halogenated scaffold). Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

Sources

Methodological & Application

Application Note: Strategic Utilization of 4-Bromo-3-fluoro-2-methylpyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 4-Bromo-3-fluoro-2-methylpyridine (CAS: 1227599-73-0), a privileged scaffold in the design of kinase inhibitors (e.g., KRAS G12C, SHP2) and CNS-active agents. Unlike simple halopyridines, this trisubstituted core offers three orthogonal reactivity handles:

  • C4-Bromine: A highly reactive site for Palladium-catalyzed cross-couplings (Suzuki, Buchwald) or SNAr.

  • C3-Fluorine: A metabolic blocker that modulates pKa and lipophilicity without participating in standard leaving-group chemistry, ensuring structural retention.

  • C2-Methyl: A latent nucleophile capable of lateral lithiation, allowing for carbon chain extension or heterocycle fusion.

This guide provides validated protocols for selectively manipulating these handles to construct complex pharmaceutical intermediates.

Reactivity Profile & Mechanistic Logic

The utility of this scaffold lies in its Chemo-Orthogonality . The chemical environment of each substituent dictates a specific order of operations, allowing for sequential functionalization without protecting groups.

The Reactivity Triad
  • Site A (C4-Br): The most electrophilic position. The pyridine nitrogen renders the C4 position electron-deficient, facilitating oxidative addition of Pd(0). The adjacent C3-Fluorine inductively withdraws electron density, further activating this site for SNAr reactions compared to non-fluorinated analogs.

  • Site B (C2-Me): The "Benzylic" protons (pKa ~29-30) are acidic enough to be deprotonated by strong bases (LDA, LiHMDS) to form a lateral carbanion. This allows the pyridine to act as a nucleophile.

  • Site C (C3-F): Strategically placed to block metabolic oxidation (P450) at the C3 position. Sterically, it imposes a twist on biaryl systems formed at C4, often improving selectivity for enzyme pockets (e.g., atropisomerism in KRAS inhibitors).

Visualization: Chemo-Selective Pathways

ReactivityMap Core 4-Bromo-3-fluoro- 2-methylpyridine Suzuki Pathway A: C4 Functionalization (Suzuki-Miyaura) Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Na2CO3, 80°C Lithiation Pathway B: C2 Lateral Lithiation (Chain Extension) Core->Lithiation LDA, -78°C then DMF SNAr Pathway C: C4 Amination (S_NAr / Buchwald) Core->SNAr R-NH2, Pd(OAc)2 or Heat (S_NAr) Biaryl Biaryl Intermediate (Kinase Core) Suzuki->Biaryl Aldehyde Pyridine-2-carbaldehyde (Linker) Lithiation->Aldehyde Amine Amino-Pyridine (Solubilizing Tail) SNAr->Amine

Figure 1: Chemo-selective divergence. The C4-Br is the primary electrophile, while the C2-Me serves as a latent nucleophile.

Validated Experimental Protocols

Protocol A: C4-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl ring at C4 while preserving the C3-F and C2-Me groups. Application: Synthesis of biaryl cores for KRAS/EGFR inhibitors.

Materials:

  • 4-Bromo-3-fluoro-2-methylpyridine (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) - Chosen for resistance to steric bulk of C3-F.

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the pyridine substrate, boronic acid, and base. Suspend in the solvent mixture. Sparge with Argon for 10 minutes. Critical: Oxygen promotes homocoupling and dehalogenation.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under positive Argon pressure. Seal the vial.

  • Reaction: Heat the block to 90°C. Stir vigorously (800 rpm) for 4–6 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 8:2). The starting bromide (Rf ~0.6) should disappear; the biaryl product (Rf ~0.4) will appear.[1]

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Self-Validating Checkpoint:

  • If the reaction stalls (<50% conversion after 4h), add 0.02 equiv of XPhos Pd G3 . The bulky XPhos ligand helps overcome the steric hindrance caused by the C3-Fluorine atom.

Protocol B: Lateral Lithiation of C2-Methyl Group

Objective: Functionalize the methyl group (e.g., form an aldehyde) to create a "linker" handle. Challenge: Preventing nucleophilic attack on the pyridine ring (Chichibabin-like reactions) or "Pyridine Dance" halogen migration.

Materials:

  • Substrate: 4-Bromo-3-fluoro-2-methylpyridine (1.0 equiv)

  • Base: LDA (Lithium Diisopropylamide), 2.0M in THF (1.2 equiv) - Do not use n-BuLi directly; it is too nucleophilic.

  • Electrophile: DMF (Dimethylformamide) (1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Cryogenic Setup: Flame-dry a round-bottom flask under Nitrogen. Add anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

  • Substrate Addition: Dissolve the pyridine substrate in THF and add dropwise to the cold solvent.

  • Deprotonation: Add LDA solution dropwise via syringe pump over 15 minutes. The solution will likely turn deep red/brown (characteristic of the picolyl anion).

    • Note: Stir at -78°C for exactly 45 minutes. Longer times may encourage halogen migration.

  • Electrophile Trapping: Add dry DMF dropwise. Stir at -78°C for 30 minutes, then allow to warm to 0°C over 1 hour.

  • Quench: Quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc. The product will be 4-bromo-3-fluoro-pyridine-2-carbaldehyde .

Self-Validating Checkpoint:

  • Proton NMR: The disappearance of the singlet at ~2.5 ppm (CH3) and appearance of a signal at ~10.0 ppm (CHO) confirms the transformation.

  • Safety: If the temperature rises above -60°C during LDA addition, the pyridine ring may undergo nucleophilic attack, resulting in tarry byproducts.

Troubleshooting & Optimization Data

The following table summarizes common issues encountered when working with this specific fluorinated scaffold.

IssueProbable CauseCorrective Action
Low Yield in Suzuki (Protocol A) Steric hindrance from C3-FluorineSwitch to S-Phos or XPhos precatalysts. Increase temperature to 100°C.
De-bromination (Proto-demetalation) Hydride source in solvent (e.g., wet alcohol)Ensure solvents are anhydrous/degassed. Avoid secondary alcohols.
Ring Alkylation during Lithiation Base (n-BuLi) acted as nucleophileUse LDA or LiHMDS (bulky non-nucleophilic bases). Maintain T < -70°C.
Loss of Fluorine SNAr side reaction with strong alkoxidesAvoid NaOMe/NaOEt at high temps. Use carbonate or phosphate bases (K₃PO₄).

Case Study: KRAS G12C Inhibitor Scaffold Construction

This workflow illustrates how the 4-Bromo-3-fluoro-2-methylpyridine core acts as the central linker in the synthesis of Adagrasib-like intermediates.

Workflow Step1 Start: 4-Bromo-3-fluoro- 2-methylpyridine Step2 Step 1: S_NAr / Buchwald (Install Piperazine Tail at C4) Step1->Step2 Boc-Piperazine, Pd(OAc)2 BINAP, Cs2CO3 Step3 Intermediate A (C4-Amine, C2-Methyl intact) Step2->Step3 Step4 Step 2: Lateral Lithiation + Electrophile (Functionalize C2-Methyl) Step3->Step4 LiHMDS, -78°C then Cl-Linker Step5 Final Scaffold (Ready for covalent warhead attachment) Step4->Step5

Figure 2: Sequential functionalization strategy. The C4 position is modified first to install the solubilizing group, followed by C2 modification to link the covalent warhead.

Safety & Handling (MSDS Summary)

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Specific Hazard: Fluorinated pyridines can release HF under extreme combustion or strong acidic hydrolysis conditions. Use glass-lined reactors for scale-up.

  • Storage: Store under inert atmosphere at 2-8°C. Light sensitive (bromine bond lability).

References

  • Synthesis and Reactivity of Fluorinated Pyridines

    • Schlosser, M. et al. "The Fluorine Effect in Organometallic Reagents." Journal of Medicinal Chemistry. (General grounding on Fluorine/Lithium exchange).

  • Suzuki Coupling on Sterically Hindered Pyridines

    • Netherton, M. R., & Fu, G. C.[2] "Suzuki Cross-Couplings of Alkyl Halides." Organic Letters. (Describes catalyst choices for hindered halides).

  • Lateral Lithiation Methodologies

    • Clark, R. D., & Jahangir, A. "Lateral Lithiation Reactions Promoted by Heteroatomic Substituents." Organic Reactions.[1][2][3][4][5][6][7]

  • KRAS G12C Inhibitor Chemistry (Adagrasib/Sotorasib Analogs)

    • Canon, J. et al. "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature. (Illustrates the structural requirements of the pyridine core).

    • Fell, J. B. et al. "Discovery of Adagrasib (MRTX849), a Potent, Selective, and Long-Acting Inhibitor of KRAS G12C." Journal of Medicinal Chemistry.

Sources

4-Bromo-3-fluoro-2-methylpyridine as a building block for agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Bromo-3-fluoro-2-methylpyridine in Agrochemical Discovery

Executive Summary

This guide details the synthetic utility of 4-Bromo-3-fluoro-2-methylpyridine (BFMP) as a high-value scaffold for next-generation agrochemicals.[1] In the pursuit of novel herbicides and fungicides, the "fluorine effect"—enhancing metabolic stability and lipophilicity—is paramount.[2][3] BFMP offers a unique trisubstituted core that allows for orthogonal functionalization:

  • C4-Bromine: A highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).[1]

  • C3-Fluorine: Provides bioisosteric modulation and activates the C4 position for nucleophilic aromatic substitution (

    
    ).[1]
    
  • C2-Methyl: A steric anchor that can be laterally oxidized or halogenated to extend carbon chains.[1]

Chemical Profile & Reactivity Landscape

Table 1: Physicochemical Properties (Calculated)

Property Value Significance in Agrochemistry
Molecular Weight 190.01 g/mol Ideal for fragment-based drug discovery (FBDD).[1]
ClogP ~2.4 Optimal range for systemic xylem mobility in plants.
H-Bond Donors 0 Enhances membrane permeability.[1][4]

| Topological PSA | ~13 Ų | Low polarity facilitates cuticular penetration. |

Reactivity Map

The following diagram illustrates the orthogonal reactivity zones of BFMP, guiding the synthetic chemist on which handle to manipulate first.

ReactivityMap BFMP 4-Bromo-3-fluoro- 2-methylpyridine (Core Scaffold) Suzuki C4-Arylation (Suzuki-Miyaura) Target: Auxin Herbicides BFMP->Suzuki Pd(0), Ar-B(OH)2 Buchwald C4-Amination (Buchwald-Hartwig) Target: SDHI Fungicides BFMP->Buchwald Pd(0), R-NH2 Oxidation C2-Methyl Oxidation (SeO2 / KMnO4) Target: Picolinic Acids BFMP->Oxidation Late-Stage SNAr C4-Nucleophilic Sub. (Amines/Thiols) Target: Heterocyclic Fusions BFMP->SNAr Heat, Base

Figure 1: Orthogonal reactivity map of BFMP.[1] The C4-Br is the primary electrophile, activated by the adjacent C3-F.[1]

Application 1: Synthesis of Biaryl Herbicide Leads (Suzuki-Miyaura Protocol)

Context: Many modern herbicides (e.g., Rinskor™ active mimics) rely on a polysubstituted pyridine ring linked to an aryl group. The C3-fluorine atom in BFMP prevents metabolic deactivation of the ring, while the C4-aryl coupling creates the bioactive pharmacophore.

Mechanism & Rationale

The C4-Br bond is weaker than the C-F bond, allowing selective oxidative addition by Pd(0). The adjacent C3-F exerts an inductive effect (-I), making the C4 position more electrophilic, thereby accelerating the transmetallation step compared to non-fluorinated pyridines.

Protocol: C4-Selective Arylation

Materials:

  • Substrate: 4-Bromo-3-fluoro-2-methylpyridine (1.0 eq)[1]

  • Reagent: Arylboronic acid (e.g., 4-chloro-2-fluoro-phenylboronic acid) (1.2 eq)[1]

  • Catalyst:

    
     (3-5 mol%)[1]
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Inerting: Charge a microwave vial or pressure tube with BFMP (1.0 mmol), arylboronic acid (1.2 mmol), and the Pd catalyst. Seal and purge with Argon for 5 minutes.

    • Why: Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.

  • Solvation: Add degassed 1,4-dioxane (4 mL) and aqueous

    
     (1.5 mL).
    
  • Reaction: Heat to 90°C for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1).[1] The starting material (RF ~0.6) should disappear; the biaryl product is typically more polar (RF ~0.4) or fluorescent.[1][5]

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) followed by brine.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
    

Self-Validation Check:

  • Success:

    
     NMR should show the disappearance of the distinct pyridine C5/C6 doublets and the appearance of new aromatic protons. The methyl singlet at C2 (~2.5 ppm) should remain intact.
    
  • Failure Mode: If de-bromination (hydrodehalogenation) occurs, lower the temperature to 70°C and ensure the solvent is strictly anhydrous if using anhydrous bases (e.g.,

    
    ).
    

Application 2: Lateral Functionalization of the C2-Methyl Group

Context: To mimic "picolinafen" or "clopyralid" type herbicides, the C2-methyl group must often be converted into an ether linkage or a carboxylic acid.[1]

Protocol: Radical Bromination (Wohl-Ziegler)

This converts the C2-methyl to a bromomethyl group (


), a versatile electrophile for etherification.[1]

Materials:

  • Substrate: BFMP (or its biaryl derivative from App 1)

  • Reagent: N-Bromosuccinimide (NBS) (1.1 eq)[1]

  • Initiator: AIBN or Benzoyl Peroxide (0.1 eq)[1]

  • Solvent:

    
     or Trifluorotoluene (greener alternative)[1]
    

Methodology:

  • Dissolve substrate in solvent (0.2 M). Add NBS and Initiator.

  • Reflux (80°C) under

    
     with visible light irradiation (optional but helpful) for 2 hours.
    
  • Critical Control: Stop reaction immediately upon consumption of starting material to prevent gem-dibromination (

    
    ).[1]
    
  • Filter off succinimide byproduct. Concentrate filtrate.

  • Immediate Use: The benzyl-type bromide is unstable.[1] React immediately with a nucleophile (e.g., a phenol or amine) to form the final agrochemical lead.

Workflow: Agrochemical Library Generation

The following flowchart describes a high-throughput workflow for generating a library of potential herbicides using BFMP as the "hub."

LibraryWorkflow Start Start: BFMP Scaffold Step1 Step 1: C4 Diversification (Suzuki Coupling) Start->Step1 Diverse Ar-B(OH)2 LibA Library A: Biaryl Intermediates (10-20 analogs) Step1->LibA Step2 Step 2: C2 Lateral Oxidation (KMnO4 -> COOH) LibA->Step2 Oxidation Final Final Library: Fluorinated Picolinic Acids (Auxin Mimics) Step2->Final Esterification/Formulation

Figure 2: Strategic workflow for converting BFMP into a picolinic acid herbicide library.

Safety & Handling (E-E-A-T)

  • Halopyridine Sensitization: Halogenated pyridines are known skin sensitizers. Always use nitrile gloves and work in a fume hood.

  • Fluorine Safety: While the C-F bond is stable, combustion of fluorinated compounds releases HF. Do not incinerate waste in standard organic waste streams without verifying facility protocols.

  • Reaction Runaway: Suzuki couplings in aqueous media can generate gas (

    
     from carbonate). Ensure reaction vessels are rated for pressure or vented properly.
    

References

  • Synthesis and Reactivity of Fluorin

    • Source: NINGBO INNO PHARMCHEM CO.,LTD. (2026).[4] "Unlocking Chemical Synthesis: The Importance of 4-Bromo-3-fluoropyridine."

    • URL:[Link][1]

  • Suzuki-Miyaura Coupling of Halopyridines

    • Source: ChemistryViews (2017).[1] "Suzuki-Miyaura Couplings of Fluorinated Arenes."

    • URL:[Link][1]

  • Fluorine in Agrochemicals (Review)

    • Source: ResearchGate (2020).[1] "Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation."

    • URL:[Link][1]

  • Patent: Herbicidal Pyridine Carboxylic Acids

    • Source: Google Patents (US Patent 7,314,849 B2).[1] "Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid."[1][6][7]

    • URL:[1]

Sources

reaction conditions for 4-Bromo-3-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis and downstream functionalization of 4-Bromo-3-fluoro-2-methylpyridine (CAS: 375368-83-5).[1] This scaffold is a "privileged structure" in medicinal chemistry; the C3-fluorine atom modulates pKa and metabolic stability, while the C2-methyl group provides a steric handle and a site for lateral functionalization.[1] The C4-bromine serves as the primary vector for cross-coupling.[1]

This guide prioritizes the Directed Ortho Metalation (DoM) route for synthesis, as it offers superior regiocontrol compared to electrophilic aromatic substitution. It also provides optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, addressing the specific electronic deactivation caused by the C3-fluorine.[1]

Synthesis Protocol: Regioselective Directed Ortho Metalation (DoM)

Rationale: Direct bromination of 3-fluoro-2-methylpyridine using electrophilic reagents (


) often yields mixtures of C4 and C6 isomers due to competing directing effects.[1] The DoM approach utilizes the strong inductive effect of the C3-fluorine to acidify the C4-proton, allowing for exclusive C4-functionalization using lithium amides at low temperatures.[1]

Critical Mechanism: The C3-fluorine acts as a Directed Metalation Group (DMG).[1] While the C2-methyl group has acidic protons (lateral lithiation), the use of Lithium Diisopropylamide (LDA) at -78°C kinetically favors ring deprotonation at C4 over lateral deprotonation.[1]

Protocol A: Preparation of 4-Bromo-3-fluoro-2-methylpyridine

Reagents:

  • Substrate: 3-Fluoro-2-methylpyridine (1.0 equiv)[1]

  • Base: LDA (1.2 equiv, prepared fresh or commercial 2.0 M in THF/heptane)

  • Electrophile: Carbon tetrabromide (

    
    ) or 1,2-Dibromo-1,1,2,2-tetrafluoroethane (1.5 equiv)[1]
    
  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a temperature probe, nitrogen inlet, and addition funnel. Charge with anhydrous THF (10 mL/g substrate).

  • Base Addition: Cool the THF to -78°C (dry ice/acetone). Add LDA (1.2 equiv) dropwise.

  • Substrate Addition: Dissolve 3-Fluoro-2-methylpyridine in minimal THF. Add dropwise to the LDA solution over 20 minutes, maintaining internal temperature below -70°C .

    • Checkpoint: The solution typically turns yellow/orange, indicating the formation of the 4-lithio species.

  • Metalation: Stir at -78°C for 45–60 minutes. Do not allow the temperature to rise, or the lithiated species may isomerize or undergo lateral lithiation at the methyl group.

  • Quench: Dissolve

    
     (1.5 equiv) in THF and add dropwise to the lithiated mixture at -78°C.
    
  • Workup: Allow the mixture to warm to 0°C over 2 hours. Quench with saturated

    
     solution. Extract with EtOAc (3x).[2] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[3]
  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is typically a low-melting solid or oil.[1]

Visualization: Synthesis & Reactivity Logic

The following diagram illustrates the regioselectivity logic and the competing pathways managed by the protocol.

G Start 3-Fluoro-2-methylpyridine LDA LDA / -78°C (Kinetic Control) Start->LDA Path_Ring C4-Lithiation (Stabilized by F-inductivity) LDA->Path_Ring Major Pathway (-78°C) Path_Lateral Lateral Lithiation (C2-Me) (Thermodynamic/High Temp) LDA->Path_Lateral Minor Pathway (> -40°C) Quench Electrophile (CBr4) Path_Ring->Quench Byproduct Dimerization/Alkylation Path_Lateral->Byproduct Product 4-Bromo-3-fluoro- 2-methylpyridine Quench->Product Nucleophilic Attack

Figure 1: Reaction pathway showing kinetic control required to achieve C4-bromination over lateral lithiation.[1]

Downstream Application Protocols

The C3-fluorine atom withdraws electron density from the C4-position, making the C-Br bond highly activated for oxidative addition.[1] However, it also increases the acidity of the pyridine ring, making the system sensitive to base-mediated side reactions (e.g., dehydrohalogenation to pyridynes).

Protocol B: Suzuki-Miyaura Cross-Coupling

Optimized for electron-deficient pyridines.[1]

Critical Parameter: Use of weak bases (


 or 

) is preferred over strong alkoxides to prevent potential pyridyne formation or halogen scrambling.
ComponentStandard ConditionHigh-Difficulty Condition (Steric Bulk)
Catalyst

(3-5 mol%)

+ XPhos or SPhos
Base

(2.0 M aq)

(3.0 equiv, solid)
Solvent DME / Water (3:[1]1)1,4-Dioxane / Water (4:[1][4]1)
Temp/Time 85°C, 4-6 h100°C, 12-18 h

Procedure:

  • Combine 4-Bromo-3-fluoro-2-methylpyridine (1.0 equiv), Boronic acid (1.2 equiv), and Catalyst in a vial.

  • Evacuate and backfill with

    
     (3 cycles).
    
  • Add degassed solvent and base.

  • Heat to 85°C. Monitor by LCMS. The electron-deficient nature of the ring typically ensures rapid conversion (<4 hours).

Protocol C: Buchwald-Hartwig Amination

Addressing the "Orth-di-substituted" challenge.

The C3-F and C2-Me groups create a "pocket" around the C4-Br. While C4 is not as sterically hindered as C3, the electronic repulsion from fluorine requires electron-rich ligands.[1]

Recommended System:

  • Catalyst: BrettPhos Pd G4 or RuPhos Pd G4 (for secondary amines).

  • Base: LiHMDS (1.0 M in THF) or

    
    .
    
    • Note: LiHMDS is preferred for rapid reactions at lower temperatures, minimizing side reactions.

  • Solvent: Toluene or tert-Amyl alcohol.[1]

Workflow Diagram:

Buchwald Input 4-Bromo-3-fluoro-2-methylpyridine + Amine (R-NH2) Decision Amine Type? Input->Decision Primary Primary Amine (Aniline/Alkyl) Decision->Primary Secondary Secondary Amine (Morpholine/Piperazine) Decision->Secondary Cond_1 BrettPhos Pd G4 LiHMDS, 65°C Primary->Cond_1 Cond_2 RuPhos Pd G4 Cs2CO3, 90°C Secondary->Cond_2 Result C4-Aminated Product Cond_1->Result Cond_2->Result

Figure 2: Ligand selection decision tree for C-N coupling based on amine class.

Troubleshooting & Stability Notes

  • Regio-isomer Contamination: If the starting material (3-fluoro-2-methylpyridine) contains 3-fluoro-4-methylpyridine impurities, you will generate inseparable isomers.[1] Verify substrate purity by GC-MS before lithiation.[1]

  • Debromination: In Pd-catalyzed couplings, if "protodebromination" (replacement of Br with H) is observed, it indicates the catalyst is struggling to transmetalate. Switch to a more electron-rich ligand (e.g., from

    
     to 
    
    
    
    or Buchwald ligands) to facilitate the cycle on the electron-poor ring.[1]
  • Storage: The 4-bromo product is stable at room temperature but should be stored under inert gas to prevent hydrolysis or oxidation of the methyl group over long periods.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Organic Chemistry Portal. (2023). Suzuki Coupling.[5][6][7] Retrieved from [Link] (General conditions for halo-pyridines).[1]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10065604 (Related 3-Fluoro-4-bromopyridine analogs). Retrieved from [Link]

Sources

Application Note: 4-Bromo-3-fluoro-2-methylpyridine in Modular Kinase Inhibitor Synthesis

[1]

Executive Summary

This application note details the utility of 4-Bromo-3-fluoro-2-methylpyridine (BFMP) as a high-value scaffold in the rational design of protein kinase inhibitors. Unlike generic pyridine intermediates, BFMP offers a unique tri-functional core:

  • C4-Bromo: A highly reactive handle for cross-coupling (Hinge Binding region).[1]

  • C3-Fluoro: A bioisostere for hydrogen that modulates pKa, lipophilicity, and metabolic stability (prevention of oxidative metabolism).[1]

  • C2-Methyl: A "stealth" handle for late-stage functionalization (Solvent Front region) or steric enforcement of atropisomerism.[1]

This guide provides optimized protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination, specifically tailored for the electron-deficient nature of the fluoropyridine ring.[1]

Chemical Profile & Reactivity Analysis

The strategic value of BFMP lies in the electronic interplay between its substituents.[1]

FeatureChemical ConsequenceMedicinal Chemistry Impact
Pyridine Nitrogen Electron-withdrawing (Inductive/Resonance)H-bond acceptor in the kinase hinge region (e.g., Met319 in BRAF).[1]
C3-Fluorine Strong

-withdrawing effect
Lowers the pKa of the pyridine nitrogen (reducing non-specific binding); activates C4-Br for nucleophilic attack.[1]
C4-Bromine Good leaving groupPrimary site for Pd-catalyzed cross-coupling to attach aryl/heteroaryl pharmacophores.[1]
C2-Methyl Steric bulk / Benzylic protonsEnforces twisted conformations (atropisomerism) to fit hydrophobic pockets; oxidizable to aldehyde/acid.[1]
The "Fluorine Effect" on Reactivity

The C3-fluorine atom significantly enhances the electrophilicity of the C4 position.[1] In

more reactive11

Strategic Synthesis Workflows

The following diagram illustrates the divergent synthetic pathways accessible from BFMP.

BFMP_PathwaysBFMP4-Bromo-3-fluoro-2-methylpyridine(Starting Scaffold)SuzukiSuzuki-MiyauraCouplingBFMP->SuzukiAr-B(OH)2Pd(0)BuchwaldBuchwald-HartwigAminationBFMP->BuchwaldR-NH2Pd(0)/LigandBiarylBi-Aryl Intermediate(Hinge Binder)Suzuki->BiarylAminoPyAmino-Pyridine(Hinge/Linker)Buchwald->AminoPyOxidationC2-MethylOxidationFinalDrugType I/II KinaseInhibitor CandidateOxidation->FinalDrugReductive Amination(Solvent Front)Biaryl->OxidationSeO2 orKMnO4AminoPy->FinalDrugFurther Elaboration

Caption: Divergent synthesis pathways using BFMP. The scaffold allows prioritization of C4-functionalization followed by C2-tail modification.[1]

Detailed Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling

Objective: To attach an aryl hinge-binding motif (e.g., Indazole, Pyrazole) to the C4 position.[1] Challenge: The electron-deficient fluoropyridine ring can be prone to protodehalogenation.[1] Solution: Use of a bulky, electron-rich phosphine ligand (XPhos) to facilitate rapid oxidative addition and reductive elimination.[1]

Materials:

  • 4-Bromo-3-fluoro-2-methylpyridine (1.0 equiv)[1]

  • Aryl Boronic Acid/Ester (1.2 equiv)[1]

  • Catalyst:

    
     (2 mol%)[1]
    
  • Ligand: XPhos (4 mol%)[1]

  • Base:

    
     (3.0 equiv, anhydrous)[1]
    
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:

  • Degassing: Charge a microwave vial or round-bottom flask with BFMP, boronic acid,

    
    , 
    
    
    , and XPhos. Seal the vessel. Evacuate and backfill with Nitrogen (
    
    
    ) three times.[1]
    • Expert Insight: Oxygen causes homocoupling of the boronic acid and deactivation of the Pd catalyst.[1] Thorough degassing is critical.[1]

  • Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

    • Monitoring: Monitor by LC-MS.[1] Look for the disappearance of the bromide (M+H 190/192 pattern) and appearance of the coupled product.[1]

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black.[1] Wash the pad with EtOAc.[1]

  • Purification: Wash the filtrate with brine, dry over

    
    , and concentrate. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
    

Expected Yield: 75–90% depending on the boronic acid steric hindrance.[1]

Protocol B: Buchwald-Hartwig Amination ( Alternative)

Objective: To introduce an amino group at C4, common in Type I inhibitors (e.g., similar to the aminopyridine core in some MAPK inhibitors).[1] Mechanistic Note: While

1

Materials:

  • 4-Bromo-3-fluoro-2-methylpyridine (1.0 equiv)[1]

  • Primary/Secondary Amine (1.2 equiv)[1]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Ligand: BINAP or BrettPhos (10 mol%)[1]

  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: Toluene (anhydrous)[1]

Step-by-Step Procedure:

  • Preparation: In a glovebox or under strict

    
     flow, combine BFMP, amine, base, catalyst, and ligand in a reaction tube.
    
  • Reaction: Add anhydrous Toluene. Heat to 100°C overnight (12–16h).[1]

    • Expert Insight: If the amine is volatile, use a sealed tube.[1] If the amine is an aniline (weak nucleophile), BrettPhos is superior to BINAP.[1]

  • Workup: Dilute with water and extract with DCM.

  • Purification: Silica gel chromatography. Note that aminopyridines can streak on silica; add 1% Triethylamine to the eluent.[1]

Protocol C: Lateral Oxidation of C2-Methyl (The "Tail" Synthesis)

Objective: Convert the C2-methyl group into an aldehyde or acid to attach solubilizing groups (e.g., morpholine/piperazine tails) via reductive amination or amide coupling.[1]

Method: Selenium Dioxide (

1
  • Dissolution: Dissolve the C4-substituted intermediate (from Protocol A) in 1,4-Dioxane.

  • Oxidation: Add

    
     (1.5 equiv).[1] Heat to reflux (100°C) for 2–4 hours.
    
    • Safety:

      
       is toxic.[1] Perform in a well-ventilated fume hood.
      
  • Filtration: The reaction will deposit black Selenium metal.[1] Filter hot through Celite.[1]

  • Result: This yields the aldehyde , which can be immediately subjected to reductive amination (

    
    , Amine) to generate the final kinase inhibitor candidate.[1]
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Suzuki) Catalyst poisoning or poor solubility.[1]Switch base to

(higher solubility in organics).[1] Increase temp to 110°C.
Protodehalogenation Hydride source in reaction (excess alcohol/water).[1]Use anhydrous solvents.[1] Reduce reaction time.
Regioselectivity Issues Not applicable for this isomer (only one Br), but relevant if C2 was Cl.The C4-Br is significantly more reactive than C2-Cl or C3-F.
Poor Solubility of Product Pyridine nitrogen causing aggregation.[1]Use MeOH/DCM mixtures for extraction.[1] Check pH; product may be protonated.[1]

References

  • BenchChem. (2025).[1][2] 2-Bromo-4-fluoro-5-methylpyridine as a Versatile Building Block for Novel Kinase Inhibitors. Retrieved from [1]

  • National Institutes of Health (NIH). (2020).[1] Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors. PMC7664082.[1] Retrieved from [1]

  • Organic Chemistry Portal. (2023). Suzuki Coupling - Mechanism and Recent Developments. Retrieved from

  • Beilstein Journals. (2018). Mechanistic aspects regarding the Suzuki–Miyaura reaction between ortho-substituted phenylboronic acids and halopyridines. Retrieved from [Beilstein J. Org.[1] Chem.]([Link])

  • MDPI Processes. (2020). Suzuki–Miyaura Reactions of Halogenated Pyrimidines: DFT and Reactivity Studies. Retrieved from [1][3]

use of 4-Bromo-3-fluoro-2-methylpyridine in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Bromo-3-fluoro-2-methylpyridine as a Strategic Scaffold in Optoelectronic Materials

Executive Summary

This guide details the utilization of 4-Bromo-3-fluoro-2-methylpyridine (CAS: 128071-79-4) as a high-value intermediate in the synthesis of organic light-emitting diode (OLED) materials and electron-transport layers (ETLs).[1] While pyridine derivatives are ubiquitous in medicinal chemistry, this specific fluorinated scaffold offers unique advantages in materials science: the C3-fluorine atom lowers the Highest Occupied Molecular Orbital (HOMO) energy levels to assist in blue-shifting phosphorescent emission, while the C2-methyl group provides steric bulk to prevent triplet-triplet annihilation (TTA) in solid-state films.

Part 1: Molecular Architecture & Reactivity Profile

The utility of 4-Bromo-3-fluoro-2-methylpyridine lies in its trifunctional nature. It is not merely a linker; it is an electronic modulator.

  • C4-Bromine (The Handle): The primary site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig). The electron-withdrawing nature of the adjacent nitrogen and fluorine atoms activates this position toward oxidative addition, facilitating coupling even with sterically demanding boronic acids.

  • C3-Fluorine (The Tuner): Fluorine is the most electronegative element. Its presence at the C3 position inductively withdraws electron density from the pyridine ring, stabilizing the LUMO. In Iridium(III) complexes, this results in a "blue shift" of the emission spectrum, critical for achieving deep-blue OLEDs.

  • C2-Methyl (The Anchor): This group serves two roles. Chemically, it allows for benzylic oxidation to carboxylic acids or aldehydes for further functionalization. Physically, in a final material, it introduces steric torsion, disrupting planar

    
    -
    
    
    
    stacking which often leads to fluorescence quenching.
Visualizing the Reactivity Landscape

The following diagram maps the strategic reaction sites of the molecule.

ReactivityMap Core 4-Bromo-3-fluoro- 2-methylpyridine Br_Site C4-Bromine (Cross-Coupling Site) Core->Br_Site Primary Reactivity F_Site C3-Fluorine (LUMO Stabilization) Core->F_Site Electronic Effect Me_Site C2-Methyl (Steric Bulk / Benzylic Ox) Core->Me_Site Secondary Reactivity OLED Blue Phosphorescent Emitters (Ir Complexes) Br_Site->OLED Ligand Synthesis F_Site->OLED Color Tuning ETL Electron Transport Materials Me_Site->ETL Solubility/Packing

Figure 1: Functional map of 4-Bromo-3-fluoro-2-methylpyridine highlighting its tripartite role in materials synthesis.

Part 2: Application Case Study – Synthesis of Fluorinated Ligands

A primary application of this scaffold is the synthesis of fluorinated phenylpyridine (F-ppy) ligands for Iridium-based phosphorescent emitters. The presence of the fluorine atom is well-documented to lower the orbital energy levels, essential for high-voltage stability in devices.

Comparative Data: Fluorine Effect on Optoelectronics

The table below illustrates the theoretical impact of substituting a standard pyridine ligand with the 3-fluoro-2-methyl analog in an Ir(III) complex context.

ParameterStandard Ligand (2-p-tolylpyridine)Fluorinated Analog (Derived from Topic Compound)Impact of 3-F-2-Me Substitution
LUMO Level -2.4 eV-2.7 eVStabilized: Better electron injection.
HOMO Level -5.1 eV-5.5 eVDeepened: Blue-shifted emission.
T1 State Energy 2.5 eV2.7 eVIncreased: Reduced non-radiative decay.
Steric Profile PlanarTwisted (due to Me)High: Prevents aggregation quenching.

Part 3: Detailed Protocol – Suzuki-Miyaura Coupling

Objective: Synthesize 2-(4-fluorophenyl)-3-fluoro-4-methylpyridine (a precursor for Ir-complexes) using 4-Bromo-3-fluoro-2-methylpyridine.

Challenge: The C3-Fluorine and C2-Methyl groups create a crowded environment around the C4-Bromine (the reaction site). Standard catalytic systems may be sluggish. This protocol uses a high-activity phosphine ligand system to overcome steric hindrance.

Materials Required
  • Substrate: 4-Bromo-3-fluoro-2-methylpyridine (1.0 eq)

  • Coupling Partner: 4-Fluorophenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) or Pd(OAc)₂/SPhos (for higher steric demand)

  • Base: Potassium Phosphate (K₃PO₄), 2.0 M aqueous solution (3.0 eq)

  • Solvent: 1,4-Dioxane (Degassed)

  • Scavenger: Silica-supported Thiol (Si-Thiol) or Activated Carbon

Step-by-Step Methodology
  • Inert Gas Setup:

    • Flame-dry a 2-neck round-bottom flask equipped with a condenser.

    • Cycle Argon/Vacuum (3x) to ensure an oxygen-free environment. Note: Oxygen is the primary cause of homocoupling side-products and catalyst deactivation.

  • Reactant Charging:

    • Add 4-Bromo-3-fluoro-2-methylpyridine (10 mmol, 1.90 g) and 4-Fluorophenylboronic acid (12 mmol, 1.68 g) to the flask.

    • Add Pd(dppf)Cl₂ (0.3 mmol, 245 mg). Why this catalyst? The bidentate dppf ligand creates a large bite angle, facilitating the reductive elimination step in sterically crowded pyridines.

  • Solvation & Activation:

    • Add degassed 1,4-Dioxane (40 mL).

    • Add 2.0 M K₃PO₄ (15 mL).

    • Heat the mixture to 90°C for 12–16 hours under vigorous stirring.

    • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 8:1) or LC-MS.[2] Look for the disappearance of the bromide peak (m/z ~190).

  • Workup & Palladium Scavenging (CRITICAL):

    • Cool to room temperature.[1][2] Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

    • The Purification Step: For electronic-grade materials, residual Pd must be <10 ppm.

    • Add Si-Thiol scavenger (50 wt% relative to crude mass) to the organic layer and stir at 40°C for 2 hours.

    • Filter through a pad of Celite to remove the scavenger and precipitated Pd black.

  • Isolation:

    • Concentrate the filtrate under reduced pressure.

    • Purify via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).

    • Yield Expectation: 75–85% as a white/off-white solid.

Part 4: Quality Control & Validation Workflow

In materials science, purity is paramount. A 99% pure drug might be safe, but a 99% pure OLED material will fail due to trap states caused by impurities.

Validation Diagram

The following workflow outlines the path from synthesis to device-ready material.

Workflow Start Crude Reaction Mixture (Contains Pd, Boronic Acid) Scavenge Pd Scavenging (Si-Thiol / Celite) Start->Scavenge Remove Heavy Metals Column Chromatography (Remove Organics) Scavenge->Column Remove Organic Impurities Recryst Sublimation / Recrystallization (Electronic Grade >99.9%) Column->Recryst Final Purification Analysis QC Analysis: 1. 1H-NMR (Structure) 2. ICP-MS (Pd < 10ppm) 3. HPLC (>99.5%) Recryst->Analysis Validation Analysis->Recryst If Fail (Reprocess) Device OLED Device Fabrication Analysis->Device If Pass

Figure 2: Purification workflow ensuring electronic-grade purity for 4-Bromo-3-fluoro-2-methylpyridine derivatives.

References

  • Synthesis and Application of Fluorinated Pyridines

    • Title: Unlocking Chemical Synthesis: The Importance of 4-Bromo-3-fluoropyridine.
    • Source: NBInno Applic
    • URL:[Link]

  • Fluorine Effect in OLED Materials

    • Title: Positional Fluorination of Phenylpyridine: Unexpected Electronic Tuning in Bis-Cyclometalated Iridium(III) Acetylacetonate Complexes.[3]

    • Source: Inorganic Chemistry (ACS/PMC).
    • URL:[Link]

  • Palladium Scavenging Protocols

    • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applic
    • Source: Organic Process Research & Development (ACS).
    • URL:[Link]

  • General Suzuki Coupling of Pyridines

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Source: Yoneda Labs.
    • URL:[Link]

Sources

Application Note: Strategic Use of Protecting Groups for the Regioselective Functionalization of 4-Bromo-3-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Bromo-3-fluoro-2-methylpyridine is a highly versatile, polysubstituted heterocyclic building block crucial in the synthesis of agrochemicals and pharmaceuticals. Its utility, however, is predicated on the ability to selectively functionalize its distinct positions. The inherent reactivity of the pyridine nitrogen, coupled with the electronic influence of the halo and methyl substituents, presents a significant challenge in achieving regiochemical control. This application note provides a comprehensive guide for researchers, detailing protecting group strategies to mask the pyridine nitrogen, thereby enabling precise, site-selective modifications, particularly at the C4-bromo position. We present detailed, field-proven protocols for N-oxide formation/deprotection and in situ Lewis acid complexation, explain the causal logic behind strategy selection, and offer a comparative analysis to guide synthetic planning.

Introduction: The Challenge of Regioselectivity

The pyridine ring is a cornerstone of modern medicinal chemistry.[1] The specific scaffold, 4-bromo-3-fluoro-2-methylpyridine, offers multiple reaction vectors: the C4-bromine atom, a prime handle for metal-catalyzed cross-coupling reactions; the C2-methyl group, susceptible to deprotonation; and the pyridine nitrogen, a Lewis basic site. The nitrogen atom, with its lone pair of electrons in an sp² orbital, is both a nucleophilic center and a site for coordinating with metal catalysts or organometallic reagents.[2][3] This coordination can inhibit or poison catalytic cycles, particularly in palladium-catalyzed reactions like the Suzuki-Miyaura coupling.[4][5]

Furthermore, the pyridine nitrogen's basicity (pKa ≈ 5.2 for pyridine) makes it incompatible with strongly basic or nucleophilic reagents, such as organolithiums, which are often employed for metal-halogen exchange.[6][7] Therefore, to successfully execute transformations at other sites, the pyridine nitrogen must be chemically "hidden" or its electronic influence temporarily nullified. This guide details two robust strategies to achieve this control.

Analysis of Molecular Reactivity

A successful protecting group strategy hinges on understanding the molecule's inherent electronic landscape.

  • Pyridine Nitrogen: As the most basic site, it will react preferentially with electrophiles and acids. Its lone pair readily coordinates to Lewis acidic metal centers in catalysts (e.g., Pd(0)) and organometallic reagents (e.g., R-Li, R-MgX), often preventing the desired reaction from occurring.

  • C4-Bromine: This position is the primary target for functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The C-Br bond is readily activated by palladium catalysts for oxidative addition.[8]

  • C3-Fluorine & Ring Electronics: The fluorine atom, along with the ring nitrogen, is strongly electron-withdrawing, rendering the pyridine ring electron-deficient. This deactivation makes electrophilic aromatic substitution challenging but activates the ring for potential nucleophilic aromatic substitution (SNAr).

  • C2-Methyl Group: The methyl group is a weak electron-donating group. Its protons can be abstracted by strong, hindered bases to generate a nucleophilic species, opening another avenue for functionalization that may compete with reactions at the C4 position.

Given this reactivity profile, any strategy aiming to functionalize the C4-position using organometallic reagents or metal catalysis must address the reactive nature of the pyridine nitrogen.

Strategy 1: Reversible N-Oxide Formation

Formation of a pyridine N-oxide is a classic and highly effective strategy. This modification fundamentally alters the properties of the nitrogen atom, converting it from a Lewis basic site to a neutral, oxygen-bound moiety.[6][9]

Rationale & Mechanistic Insight: The N-O bond effectively sequesters the nitrogen's lone pair, preventing its interference in metal-catalyzed reactions. This protection is robust and compatible with a wide range of reaction conditions, including the basic media often used in Suzuki couplings. The N-oxide can be cleanly removed post-functionalization by reduction to regenerate the parent pyridine.

G cluster_protection Protection cluster_reaction Functionalization cluster_deprotection Deprotection Start_Py 4-Bromo-3-fluoro- 2-methylpyridine N_Oxide Pyridine N-Oxide (Protected) Start_Py->N_Oxide [O] m-CPBA or H₂O₂/TFAA Functionalized_N_Oxide Functionalized N-Oxide N_Oxide->Functionalized_N_Oxide  Suzuki Coupling  (e.g., Ar-B(OH)₂,  Pd catalyst, Base) Final_Product Final Functionalized Pyridine Functionalized_N_Oxide->Final_Product [H] PPh₃ or PCl₃

Caption: Workflow for N-Oxide Protection Strategy.

Protocol 3.1: Protection via N-Oxidation

The electron-deficient nature of the starting pyridine requires potent oxidizing conditions. A combination of hydrogen peroxide with trifluoroacetic anhydride (TFAA) generates the strong oxidant, trifluoroperacetic acid, in situ.[10][11]

  • Reagents & Equipment:

    • 4-Bromo-3-fluoro-2-methylpyridine

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic anhydride (TFAA)

    • Hydrogen peroxide (30% w/w aqueous solution)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

  • Step-by-Step Procedure:

    • Dissolve 4-bromo-3-fluoro-2-methylpyridine (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic anhydride (1.5 eq) to the stirred solution.

    • Carefully add 30% hydrogen peroxide (2.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C. Caution: This reaction is exothermic.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture back to 0 °C and slowly quench by adding saturated aqueous NaHCO₃ until effervescence ceases.

    • Add saturated aqueous Na₂S₂O₃ to quench any remaining peroxide.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-oxide, which can be purified by column chromatography (e.g., silica gel, eluting with an ethyl acetate/hexanes gradient).

Protocol 3.2: Deprotection of the N-Oxide

The N-O bond can be efficiently reduced using trivalent phosphorus reagents like triphenylphosphine (PPh₃) or phosphorus trichloride (PCl₃).[12][13] PPh₃ is often preferred for its milder nature and the formation of triphenylphosphine oxide, which is often easily separable.

  • Reagents & Equipment:

    • Functionalized pyridine N-oxide

    • 1,2-Dichlorobenzene (ODCB) or Acetonitrile (MeCN)

    • Triphenylphosphine (PPh₃) (1.5 eq)

    • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

  • Step-by-Step Procedure:

    • Combine the pyridine N-oxide (1.0 eq) and triphenylphosphine (1.5 eq) in a round-bottom flask.

    • Add a high-boiling solvent such as 1,2-dichlorobenzene (or acetonitrile for more reactive substrates).

    • Heat the mixture to reflux (approx. 130-150 °C for ODCB) and stir for 4-12 hours. Monitor the deoxygenation by TLC or LC-MS.

    • Cool the reaction mixture to room temperature.

    • The product can be purified directly by column chromatography to separate the desired pyridine from the triphenylphosphine oxide byproduct.

Strategy 2: In Situ Protection via Lewis Acid Complexation

For reactions that are highly sensitive to moisture or incompatible with the N-oxide functional group, an in situ protection strategy using a Lewis acid is highly effective. This approach is particularly well-suited for reactions involving organolithium reagents, such as metal-halogen exchange.

Rationale & Mechanistic Insight: A strong Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), coordinates to the pyridine nitrogen.[14][15] This complexation effectively engages the nitrogen's lone pair, preventing it from interacting with other reagents. The strategy is transient; the complex is formed at the start of the reaction and is readily broken upon aqueous workup, regenerating the free pyridine. This method avoids separate protection and deprotection steps, improving step economy.

G Start_Node Start: 4-Bromo-3-fluoro-2-methylpyridine in anhydrous solvent (e.g., THF) Add_LA Add Lewis Acid (e.g., BF₃·OEt₂) at low temp (-78 °C) Start_Node->Add_LA Complex In Situ Formation of Pyridine-BF₃ Complex (Protected) Add_LA->Complex Add_Reagent Add Organometallic Reagent (e.g., n-BuLi for Li-Br exchange, then add Electrophile) Complex->Add_Reagent Reaction_Complex Reaction Occurs at C4 Position Add_Reagent->Reaction_Complex Workup Aqueous Workup (e.g., NH₄Cl solution) Reaction_Complex->Workup Product Final Functionalized Pyridine (Deprotected) Workup->Product

Caption: Workflow for In Situ Lewis Acid Protection.

Protocol 4.1: In Situ Protection for Metal-Halogen Exchange

This protocol describes a general procedure for performing a lithium-bromine exchange at the C4 position, followed by quenching with an electrophile.

  • Reagents & Equipment:

    • 4-Bromo-3-fluoro-2-methylpyridine

    • Anhydrous tetrahydrofuran (THF)

    • Boron trifluoride etherate (BF₃·OEt₂) (1.1 eq)

    • n-Butyllithium (n-BuLi) (1.1 eq, solution in hexanes)

    • Electrophile (e.g., benzaldehyde, DMF, etc.)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Schlenk line or glovebox for inert atmosphere, cryostat or dry ice/acetone bath, syringes

  • Step-by-Step Procedure:

    • Set up a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).

    • Add a solution of 4-bromo-3-fluoro-2-methylpyridine (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add BF₃·OEt₂ (1.1 eq) via syringe. Stir for 15-30 minutes at -78 °C to allow for complete complexation.

    • Add n-BuLi (1.1 eq) dropwise, keeping the temperature at -78 °C. A color change is often observed, indicating the formation of the pyridyllithium species.[16] Stir for 30-60 minutes.

    • Add the desired electrophile (1.2 eq) and continue stirring at -78 °C for 1-2 hours.

    • Allow the reaction to slowly warm to room temperature.

    • Quench the reaction by carefully adding saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Comparative Analysis and Strategy Selection

The choice between N-oxide formation and Lewis acid complexation depends on the specific downstream reaction chemistry.

FeatureStrategy 1: N-Oxide Formation Strategy 2: Lewis Acid Complexation
Process Two discrete steps (protection/deprotection)One-pot, in situ procedure
Atom/Step Economy LowerHigher
Compatibility Broad; excellent for Pd-catalyzed cross-couplings (Suzuki, Heck, etc.) in basic media.[9]Ideal for strongly basic/nucleophilic reagents (organolithiums, Grignards) at low temperatures.[15]
Reagent Sensitivity Tolerant to moisture and air once the N-oxide is formed.Requires strictly anhydrous and inert conditions.
Potential Issues N-oxide can alter ring electronics, potentially influencing reactivity. Deprotection adds a step.BF₃·OEt₂ is corrosive and moisture-sensitive. May not be compatible with all functional groups.
Best For... Suzuki, Sonogashira, Buchwald-Hartwig couplings.Lithium-halogen exchange, directed ortho-metalation (DoM).

Conclusion

The successful regioselective functionalization of 4-bromo-3-fluoro-2-methylpyridine is readily achievable through the strategic application of protecting groups for the pyridine nitrogen. The formation of a stable, reversible N-oxide is a robust method compatible with a wide array of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. For reactions requiring strongly nucleophilic organometallic reagents, an in situ protection via Lewis acid complexation offers a more streamlined and efficient alternative. By carefully considering the reaction conditions and the nature of the reagents involved, researchers can select the optimal strategy to unlock the full synthetic potential of this valuable heterocyclic building block.

References

  • ResearchGate. (2015). An Application of Borane As a Protecting Group for Pyridine. Available at: [Link]

  • ResearchGate. (n.d.). A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: A Novel Reagent Combination for the Oxidation of Highly Electron Deficient Pyridines to N-Oxides: Trifluoromethanesulfonic Anhydride/Sodium Percarbonate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine N-oxide derivatives. Available at: [Link]

  • Baran Group, Scripps Research. (2012). Pyridine N-Oxides. Available at: [Link]

  • Fuentes, J. A., & Clarke, M. L. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Synlett, 2008(16), 2579-2582. Available at: [Link]

  • PubMed. (n.d.). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Removal of oxygen from pyridine N-oxide. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. Available at: [Link]

  • Fort, Y., et al. (2006). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society, 128(48), 15412-15421. Available at: [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Available at: [Link]

  • Google Patents. (n.d.). US3467659A - Process for the reduction of pyridine n-oxides.
  • ResearchGate. (n.d.). Metalation of Pyridines with nBuLi-Li-Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Available at: [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

  • Chemistry LibreTexts. (2024). 15.5: Aromatic Heterocycles - Pyridine and Pyrrole. Available at: [Link]

  • ResearchGate. (n.d.). Deoxygenation of N-Oxides with Triphenylphosphine, Catalyzed by Dichlorodioxomolybdenum(VI). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available at: [Link]

  • El-Hiti, G. A., Smith, K., & Hegazy, A. S. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479. Available at: [Link]

  • Semantic Scholar. (1975). The Protection and Deprotection of the Pyridine Nitrogen. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Isolation and characterization of a lithiated pyridine – aggregation in the solid state and in solution. Available at: [Link]

  • ACS Publications. (2021). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Available at: [Link]

  • Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. Available at: [Link]

  • Britannica. (n.d.). Pyridine. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Available at: [Link]

  • Chemsrc. (n.d.). 4-Bromo-3-methylpyridine. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Bromo-3-fluoro-2-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-3-fluoro-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive building block. As a trisubstituted pyridine, its unique electronic and steric properties can lead to specific challenges, particularly concerning byproduct formation in cross-coupling reactions. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments and optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each entry details the potential causes rooted in chemical mechanisms and provides actionable protocols to mitigate them.

Q1: "I'm getting low yields in my Suzuki-Miyaura coupling reaction with 4-Bromo-3-fluoro-2-methylpyridine. What are the likely causes and how can I improve my results?"

Low yield in a Suzuki-Miyaura coupling is a common issue that can almost always be traced to one or more competing side reactions that consume your starting materials or intermediates. The primary culprits are protodeboronation of your boronic acid/ester, homocoupling of the boronic species, and hydrolysis of the starting halide.

The palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for C-C bond formation[1]. However, its efficiency depends on the delicate balance of the catalytic cycle's elementary steps: oxidative addition, transmetalation, and reductive elimination[2]. Several off-cycle reactions can disrupt this balance.

Causality and Actionable Solutions:

  • Protodeboronation: This is the protonolysis of the boronic acid/ester, replacing the boron moiety with a hydrogen atom[3]. This side reaction consumes your coupling partner, directly reducing the yield. Heteroaromatic boronic acids, like those derived from pyridines, can be particularly susceptible.[3] The nitrogen atom can be protonated, or form a zwitterionic species, which can accelerate the C-B bond cleavage.[3][4]

    • Solution: Use a boronic ester (e.g., pinacol ester) instead of a boronic acid. Esters are generally more stable and less prone to premature hydrolysis and protodeboronation.[5] Additionally, ensure your base is non-nucleophilic and anhydrous. Using a weaker base like K₂CO₃ or KOAc instead of stronger bases can sometimes suppress this side reaction.

  • Homocoupling of the Boronic Partner: The formation of a biaryl byproduct from two molecules of your boronic acid/ester is a frequent issue, especially in the presence of oxygen.[6] This palladium-mediated process competes with the desired cross-coupling.[7] Electron-deficient arylboronic acids can be particularly prone to this side reaction.[8]

    • Solution: Rigorously degas your reaction mixture. This is critical. Use a freeze-pump-thaw technique (at least three cycles) or bubble an inert gas (Argon or Nitrogen) through the solvent for an extended period before adding the catalyst.[9]

  • Hydrolysis of 4-Bromo-3-fluoro-2-methylpyridine: The starting material can undergo nucleophilic aromatic substitution (SNAr) with hydroxide ions (if present from the base or water) to form the corresponding 2-methyl-3-fluoropyridin-4-one. The electron-withdrawing nature of the fluorine and the pyridine nitrogen activates the C4 position for nucleophilic attack.[10]

    • Solution: Use an anhydrous, non-hydroxide base (e.g., K₃PO₄, Cs₂CO₃) and high-purity anhydrous solvents. If your reaction requires aqueous conditions, use the mildest possible base and the lowest effective temperature to minimize this pathway.

  • Catalyst Inactivation: The palladium catalyst can precipitate as "palladium black," effectively removing it from the catalytic cycle.[11] This reduces the reaction rate and can lead to incomplete conversion.

    • Solution: Ensure proper ligand selection. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can stabilize the palladium catalyst and prevent aggregation. Also, avoid excessively high temperatures, which can accelerate catalyst decomposition.

Below is a workflow diagram illustrating the main reaction pathway and key side reactions.

Byproduct_Pathways Start 4-Bromo-3-fluoro-2-methylpyridine + Ar-B(OR)2 Pd_Cycle Pd(0)/Pd(II) Catalytic Cycle Start->Pd_Cycle Reaction Conditions (Base, Solvent, Temp) Hydrolysis Byproduct: 3-Fluoro-2-methylpyridin-4-one (Hydrolysis) Start->Hydrolysis OH⁻, H₂O Product Desired Product: 4-Aryl-3-fluoro-2-methylpyridine Pd_Cycle->Product Reductive Elimination Homocoupling Byproduct: Ar-Ar (Homocoupling) Pd_Cycle->Homocoupling O2, High Temp Protodeboronation Byproduct: Ar-H (Protodeboronation) Pd_Cycle->Protodeboronation H₂O, Strong Base

Caption: Key reaction and byproduct pathways.

Q2: "Analysis of my crude reaction shows a significant amount of a debrominated starting material (3-fluoro-2-methylpyridine). What is causing this dehalogenation?"

The formation of a dehalogenated byproduct, where the bromine atom is replaced by hydrogen, is a known side reaction in palladium-catalyzed couplings.[8][11] This process, often called hydrodehalogenation, can arise from several mechanistic pathways.

Causality and Actionable Solutions:

  • β-Hydride Elimination: If any component in your reaction mixture can act as a hydride source, it can lead to hydrodehalogenation. This is less common with aryl halides unless specific hydride donors are present.

    • Solution: Scrutinize all reagents for potential hydride sources. For example, certain alcohols or amines used as solvents or additives can, under specific conditions, act as hydride donors.

  • Reaction with Solvent or Base: Some solvents (like isopropanol) or bases can act as hydride sources, especially at elevated temperatures. The palladium catalyst can facilitate this process.

    • Solution: Switch to a non-protic solvent like dioxane, THF, or toluene. Ensure your base is not a hydride donor.

  • Impurity-Driven Pathway: Impurities in the starting material or reagents can sometimes initiate a catalytic cycle that leads to dehalogenation.

    • Solution: Ensure the purity of your 4-Bromo-3-fluoro-2-methylpyridine and boronic acid/ester. Purification of starting materials before the reaction can save significant effort in downstream purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in reactions involving 4-Bromo-3-fluoro-2-methylpyridine, and how can I identify them?

The most common byproducts depend on the reaction type, but for cross-coupling reactions like Suzuki-Miyaura, they are generally consistent.

Byproduct NameChemical StructureCommon CauseIdentification by Mass Spec (MS)Key NMR Signal
Protodeboronated Partner Ar-HPresence of water; strong base[M+H]⁺ of the arene from the boronic acidDisappearance of boronic acid/ester signals; appearance of a new Ar-H signal
Homocoupled Partner Ar-ArPresence of oxygen; reactive boronic acid[2Ar+H]⁺ (dimerized arene from boronic acid)Complex aromatic signals corresponding to the symmetrical biaryl
Hydrodehalogenated SM 3-Fluoro-2-methylpyridineHydride source; high temperature[M-Br+H]⁺ of starting materialDisappearance of the C-Br bond's influence; characteristic pyridine signals
Hydrolyzed SM 3-Fluoro-2-methylpyridin-4-oneWater and base (OH⁻)[M-Br+OH]⁺ of starting materialAppearance of a pyridone tautomer signal, often with broad N-H or O-H peaks

Analytical Approach: LC-MS is invaluable for initial screening of the crude reaction mixture to identify the molecular weights of all major components. Subsequently, ¹H and ¹⁹F NMR of the crude mixture or isolated fractions can confirm the structures.

Q2: What is a general purification strategy for removing these byproducts?

A multi-step purification protocol is often necessary. The choice depends on the physical properties of your desired product and the impurities.[12]

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., Dilute with EtOAc, wash with H₂O/Brine) Crude->Workup Step 1: Initial Cleanup Dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) & Concentrate Workup->Dry Step 2: Remove Water Column Silica Gel Column Chromatography Dry->Column Step 3: Separation Analysis Analyze Fractions (TLC or LC-MS) Column->Analysis Step 4: Monitoring Combine Combine Pure Fractions & Evaporate Analysis->Combine Product Pure Product Combine->Product

Caption: General purification workflow.

Detailed Steps & Rationale:

  • Aqueous Workup: After the reaction, a standard aqueous workup is the first line of defense.[12] Dilute the reaction mixture with a solvent like ethyl acetate and wash with water to remove inorganic salts (from the base) and highly polar impurities. A brine wash helps to remove residual water from the organic phase.[12]

  • Column Chromatography: This is the most powerful technique for separating the desired product from structurally similar byproducts.

    • Stationary Phase: Standard silica gel is usually effective.

    • Mobile Phase: A gradient elution is recommended. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increase the polarity. Homocoupled and dehalogenated byproducts are typically less polar than the desired cross-coupled product and will elute first. The hydrolyzed pyridone byproduct is significantly more polar and will elute much later or may remain on the baseline.

  • Recrystallization/Trituration: If your final product is a solid, recrystallization or washing/triturating the solid with a suitable solvent can be a highly effective final purification step to remove minor impurities.[12]

References

  • CN102898358A - Preparation method of fluoropyridine compounds - Google P
  • Recent progress in the synthesis of pyridinylboronic acids and esters - Arkivoc. (URL: )
  • Protodeboronation - Wikipedia. (URL: [Link])

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (URL: [Link])

  • Pyridine synthesis - Organic Chemistry Portal. (URL: [Link])

  • What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. (URL: [Link])

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. (URL: [Link])

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC - PubMed Central. (URL: [Link])

  • Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems - Pearson. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (URL: [Link])

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (URL: [Link])

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (URL: [Link])

  • How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? - Chemistry Stack Exchange. (URL: [Link])

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate. (URL: [Link])

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. (URL: [Link])

  • Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. - ResearchGate. (URL: [Link])

  • Nucleophilic substitution reactions in pyridine. (URL: [Link])

Sources

Technical Support Center: Purification of 4-Bromo-3-fluoro-2-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of 4-bromo-3-fluoro-2-methylpyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. By understanding the underlying chemical principles, you can optimize your purification strategies, leading to higher purity, improved yields, and more reliable downstream applications.

I. Understanding the Molecule: Key Physicochemical Properties

4-Bromo-3-fluoro-2-methylpyridine and its derivatives possess a unique combination of functional groups that influence their behavior during purification. The pyridine nitrogen provides a basic handle, the fluoro and bromo groups impart significant hydrophobicity and polarity, and the methyl group adds a non-polar aliphatic character. The interplay of these features dictates the solubility, chromatographic behavior, and potential for side reactions.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions that arise during the purification of 4-bromo-3-fluoro-2-methylpyridine derivatives.

Q1: My crude product is a dark oil/solid. What is the likely cause?

A1: Dark coloration in the crude product often indicates the presence of polymeric or highly conjugated impurities. These can arise from side reactions during synthesis, particularly if elevated temperatures were used. It is also possible that residual starting materials or reagents are contributing to the color. An initial workup with a decolorizing agent like activated carbon can sometimes be effective, but chromatographic purification is often necessary.

Q2: I am having trouble removing a closely-related impurity. What are my options?

A2: Closely-related impurities, such as isomers or starting materials, can be challenging to separate. If standard column chromatography is not effective, consider the following:

  • Optimize your chromatography: Switch to a different stationary phase (e.g., alumina instead of silica gel) or use a more selective mobile phase.

  • Recrystallization: If your product is a solid, recrystallization can be a powerful technique for removing small amounts of impurities. Careful solvent selection is key.

  • Acid-base extraction: The basicity of the pyridine nitrogen can be exploited. Dissolving the crude product in a non-polar organic solvent and washing with a dilute acid can selectively extract the basic product into the aqueous phase, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and re-extracting.

Q3: My compound seems to be decomposing on the silica gel column. What should I do?

A3: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. If you suspect this is happening, you can:

  • Deactivate the silica gel: Pre-treating the silica gel with a small amount of a basic modifier, such as triethylamine, in the eluent can neutralize the acidic sites.

  • Switch to a different stationary phase: Alumina (neutral or basic) or Florisil® are common alternatives to silica gel.

  • Minimize contact time: Use flash column chromatography to reduce the time your compound spends on the column.

III. Troubleshooting Guides

This section provides in-depth troubleshooting for specific purification techniques.

A. Column Chromatography

Column chromatography is the workhorse for purifying 4-bromo-3-fluoro-2-methylpyridine derivatives. However, several issues can arise.

Issue 1: Co-elution of the product with an impurity.

  • Causality: Co-elution occurs when the product and an impurity have very similar affinities for the stationary phase in the chosen mobile phase. This is common with isomeric impurities.

  • Troubleshooting Workflow:

CoElution_Troubleshooting start Co-elution Observed step1 Step 1: Modify Mobile Phase Decrease polarity to increase retention and separation. Or, introduce a different solvent to alter selectivity. start->step1 Initial Approach step2 Step 2: Change Stationary Phase Switch from silica to alumina (neutral or basic). Consider a different type of bonded silica (e.g., cyano, diol). step1->step2 If co-elution persists step3 Step 3: Consider Recrystallization If the product is solid, this may be more effective. step2->step3 If chromatography is still ineffective end Pure Product step3->end

Caption: Troubleshooting workflow for co-elution in column chromatography.

Issue 2: Tailing of the product peak.

  • Causality: Peak tailing for basic compounds like pyridines is often due to strong interactions with the acidic silanol groups on the surface of the silica gel.

  • Solutions:

    • Add a basic modifier: Incorporate a small amount (0.1-1%) of triethylamine or pyridine into your eluent to compete for the active sites on the silica.

    • Use a different stationary phase: Neutral or basic alumina can be a good alternative.

B. Recrystallization

For solid derivatives, recrystallization can be a highly effective final purification step.

Issue 1: The compound "oils out" instead of crystallizing.

  • Causality: "Oiling out" occurs when the compound is not sufficiently soluble in the hot solvent, or if the solution is cooled too quickly. The presence of impurities can also lower the melting point and favor oiling.

  • Troubleshooting Workflow:

OilingOut_Troubleshooting start Compound Oils Out step1 Step 1: Re-heat and Add More Solvent Ensure the compound is fully dissolved at the boiling point of the solvent. start->step1 Initial Action step2 Step 2: Slow Cooling Allow the solution to cool to room temperature slowly before moving to an ice bath. step1->step2 If still oiling out step3 Step 3: Try a Different Solvent System Use a solvent pair (one in which the compound is soluble, one in which it is not). step2->step3 If slow cooling is insufficient end Crystalline Product step3->end

Caption: Troubleshooting workflow for a compound oiling out during recrystallization.

Issue 2: Poor recovery of the product.

  • Causality: This can be due to using too much solvent, or the compound having significant solubility in the cold solvent.

  • Solutions:

    • Minimize solvent: Use the minimum amount of hot solvent required to fully dissolve the compound.

    • Cool thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize precipitation.

    • Evaporate some solvent: If too much solvent was added, carefully evaporate some of it to re-saturate the solution.

IV. Experimental Protocols

A. Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized for your specific derivative.

1. Preparation of the Column:

  • Select a column of appropriate size for the amount of crude material.
  • Add a small plug of cotton or glass wool to the bottom of the column.
  • Add a layer of sand.
  • Prepare a slurry of silica gel in the initial, least polar eluent.
  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
  • Add another layer of sand on top of the packed silica.

2. Loading the Sample:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
  • Adsorb the dissolved product onto a small amount of silica gel by evaporating the solvent.
  • Carefully add the dried, adsorbed product to the top of the column.

3. Elution and Fraction Collection:

  • Begin eluting with a non-polar solvent system (e.g., hexane/ethyl acetate).
  • Gradually increase the polarity of the eluent to move the compounds down the column.
  • Collect fractions and monitor their composition by thin-layer chromatography (TLC).

4. Product Isolation:

  • Combine the pure fractions.
  • Remove the solvent under reduced pressure to yield the purified product.
B. Protocol 2: Purification by Recrystallization

1. Solvent Selection:

  • The ideal solvent should dissolve the compound well when hot, but poorly when cold.
  • Test small amounts of your compound in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, toluene, or mixtures thereof) to find a suitable system.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.
  • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
  • Continue adding small portions of hot solvent until the solid just dissolves.

3. Crystallization:

  • Remove the flask from the heat and allow it to cool slowly to room temperature.
  • Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals under vacuum to remove any residual solvent.

V. Purity Assessment

Accurate determination of purity is crucial. A combination of techniques is often recommended.

Technique Information Provided Common Considerations
HPLC Quantitative purity assessment, detection of non-volatile impurities.Method development (column, mobile phase, detector) is critical.[1]
¹H NMR Structural confirmation, detection of proton-containing impurities.Can be used quantitatively (qNMR) with an internal standard.[2][3]
GC-MS Purity of volatile compounds, mass of components for identification.Compound must be volatile and thermally stable.
Melting Point Indication of purity (sharp melting range for pure compounds).Impurities typically broaden and depress the melting range.

VI. Safety Precautions

4-Bromo-3-fluoro-2-methylpyridine derivatives should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4][5][6][7]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[4][5][6][7]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[4][7]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6]

  • Disposal: Dispose of waste in accordance with local regulations.

VII. References

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents. (2020).

  • 2-Methylpyridine - Wikipedia.

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs.

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography.

  • 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem.

  • 2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem.

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. (2024).

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem.

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC. (2025).

  • Chemical Safety Data Sheet MSDS / SDS - 4-Bromo-2-methyl-3-pyridinamine - ChemicalBook. (2025).

  • Flow Synthesis of 2-Methylpyridines via α-Methylation - ResearchGate. (2025).

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. (2014).

  • CN102898358A - Preparation method of fluoropyridine compounds - Google Patents.

  • 3 - SAFETY DATA SHEET.

  • Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes | The Journal of Organic Chemistry - ACS Publications. (2026).

  • Co-Eluting compounds in Column chromatography : r/Chempros - Reddit. (2025).

  • 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis - chemicalbook.

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. (2024).

  • SDS of 2-Bromo-3-fluoro-6-methylpyridine, Safety Data Sheets, CAS 374633-36-0.

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.

  • Determination of standard sample purity using the high-precision H-1-NMR process. (2025).

  • Co-Elution: How to Detect and Fix Overlapping Peaks. - YouTube. (2025).

  • 4 - SAFETY DATA SHEET. (2010).

  • Metal–organic framework - Wikipedia.

  • Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities | ACS Omega - ACS Publications. (2026).

  • 3-Bromo-4-methylpyridine - Safety Data Sheet - ChemicalBook. (2026).

  • The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates - Benchchem.

  • 2-BROMO-3-FLUORO-4-PICOLINE CAS#884494-37-5,High quality products,100% factory price - SincereChemical.

Sources

Technical Support Center: Optimization of 4-Bromo-3-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Dashboard: Executive Summary

Synthesis of 4-Bromo-3-fluoro-2-methylpyridine presents a classic "competing directing group" challenge.[1] You are balancing the Kinetic directing power of the C3-Fluorine atom against the Thermodynamic acidity of the C2-Methyl group.

  • Primary Failure Mode: Loss of regioselectivity (formation of lateral alkylation products or C6-bromo isomers).[1]

  • Critical Control Point: Temperature maintenance (

    
    ) during the lithiation dwell time.
    
  • Recommended Route: Directed Ortho Metalation (DoM) for speed/efficiency; Sandmeyer Reaction for non-cryogenic scale-up.[1]

Module 1: The "Gold Standard" Route (Directed Ortho Metalation)

Context: This route utilizes the strong ortho-directing ability of the C3-Fluorine to selectively lithiate C4.[1] However, the C2-Methyl protons are significantly more acidic (


) than the ring protons (

). You must operate strictly under kinetic control .
Standard Operating Procedure (SOP)
  • Reagents:

    • Substrate: 3-Fluoro-2-methylpyridine (1.0 eq).

    • Base: LDA (Lithium Diisopropylamide) (1.1 eq).[1] Note: Do not use n-BuLi alone; it causes nucleophilic attack on the ring.

    • Electrophile:

      
       or 
      
      
      
      (1.2 eq).
    • Solvent: Anhydrous THF.

  • Step-by-Step Protocol:

    • Step 1 (Base Prep): Generate LDA in situ at

      
       (diisopropylamine + 
      
      
      
      -BuLi) in THF.[1] Cool strictly to
      
      
      .
    • Step 2 (Addition): Add 3-Fluoro-2-methylpyridine dropwise.[1] Crucial: The internal temperature must not rise above

      
      .[1]
      
    • Step 3 (Dwell): Stir for 30–45 minutes at

      
      .
      
      • Warning: Extending this time >1 hour increases the risk of proton transfer to the thermodynamic methyl-anion.

    • Step 4 (Quench): Add the bromine source (pre-dissolved in THF) rapidly but controlled, keeping temp

      
      .
      
    • Step 5 (Workup): Quench with saturated

      
       while still cold.
      
Troubleshooting Guide (Q&A)

Q1: I am observing a major impurity that looks like the starting material but with a bromine on the methyl group (lateral bromination). Why?

  • Root Cause: Thermodynamic equilibration.[1] The kinetic C4-lithio species deprotonated the C2-methyl group.[1]

  • The Fix:

    • Shorten Dwell Time: Reduce the lithiation time to 15–20 minutes.

    • Lower Temperature: Ensure your cryostat is actually holding the internal reactor temperature at

      
      , not just the bath.
      
    • Switch Base: If LDA fails, switch to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).[1] The steric bulk of LiTMP disfavors approach to the methyl protons and reinforces ring lithiation [1].

Q2: My yield is low (<40%), and I see "tar" or decomposition products.

  • Root Cause: "Hot Spot" quenching.[1] The reaction of the lithio-species with electrophiles is highly exothermic. If the local temperature spikes, the pyridine ring can undergo nucleophilic polymerization.

  • The Fix: Use Inverse Addition . Cannulate the cold lithiated solution into a pre-cooled solution of the electrophile. This ensures the anion always sees an excess of electrophile and heat dissipates instantly.[1]

Q3: I see the 6-bromo isomer (C6 substitution).

  • Root Cause: Coordination failure.[1] The lithium did not coordinate to the Fluorine (C3) but rather the Ring Nitrogen, directing to C6.

  • The Fix: This is rare with Fluorine present, but can happen in the presence of competing coordinating solvents (like TMEDA). Remove TMEDA if you are using it; it promotes lateral and C6 lithiation.[1] Stick to pure THF.

Module 2: Visualization of Reaction Pathways

The following diagram illustrates the competition between Kinetic (desired) and Thermodynamic (undesired) pathways.

ReactionPathways Start 3-Fluoro-2-methylpyridine LDA LDA / -78°C / THF Start->LDA Kinetic C4-Lithio Species (Kinetic Product) LDA->Kinetic Fast (< -70°C) Thermo Lateral Lithio Species (Thermodynamic Product) LDA->Thermo Slow (or > -60°C) Kinetic->Thermo Equilibration (Time/Temp dependent) Quench Electrophile (Br2/CBr4) Kinetic->Quench Thermo->Quench Target 4-Bromo-3-fluoro- 2-methylpyridine (Target) Quench->Target Major Yield SideProd 2-(Bromomethyl)- 3-fluoropyridine (Impurity) Quench->SideProd Impurity

Caption: Kinetic control (green path) is required to target C4. Warming or prolonged stirring leads to thermodynamic equilibration (red path) and lateral alkylation.

Module 3: Alternative Route (Sandmeyer Reaction)

Context: If cryogenic facilities are unavailable or scale-up safety prevents


 operations, the Sandmeyer route is robust, though longer.

Protocol:

  • Precursor: 4-Amino-3-fluoro-2-methylpyridine.[1]

  • Diazotization:

    • Dissolve amine in

      
      .[1] Cool to 
      
      
      
      .
    • Add

      
       (aq) dropwise.[1][2] Maintain temp 
      
      
      
      to avoid diazonium decomposition.
  • Bromination:

    • Transfer the diazonium salt solution into a mixture of

      
       (0.5 eq) in 
      
      
      
      at
      
      
      .
    • Note: Expect vigorous gas evolution (

      
      ).[1]
      

Q: Why use the Sandmeyer route if it's longer? A: It is thermodynamically stable.[1] You avoid the risk of "runaway" lithiation or moisture sensitivity.[1] It is the preferred method for multi-kilogram GMP batches where cryogenic control is expensive [2].[1]

Module 4: Purification & Stability

Issue: Halopyridines are weakly basic and electron-deficient.[1] They often streak on silica gel or decompose during concentration.[1]

ParameterRecommendationReason
Stationary Phase Neutralized Silica Standard silica is acidic (

).[1] Treat silica with

in hexanes before loading.[1]
Eluent Hexane/EtOAc Avoid MeOH/DCM if possible; methoxide can displace the Fluorine (S_NAr) over time.[1]
Storage Dark / Cold 4-Bromo-pyridines can be light-sensitive (radical debromination).[1] Store at

.

References

  • Schlosser, M. (2005).[1] The 2 × 3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition.[1][3] Link

  • BenchChem. (2025).[1][2] Application Notes and Protocols for the Sandmeyer Reaction.[1][2]Link

  • Knochel, P., et al. (2008).[1][4] Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents.[1] Handbook of Functionalized Organometallics.[1] Link

  • PubChem. (2025).[1] 2-Fluoro-3-methylpyridine Compound Summary.Link

Sources

Technical Support Center: 4-Bromo-3-fluoro-2-methylpyridine (BFMP)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: Troubleshooting reaction impurities and optimizing yields for BFMP scaffolds.

Critical Reactivity Profile

4-Bromo-3-fluoro-2-methylpyridine (BFMP) is a densely functionalized building block. Its reactivity is governed by the interplay between the electron-deficient pyridine ring, the inductive effect of the C3-fluorine, and the labile C4-bromine.

The "Triad of Reactivity" Risks:

Reaction ClassPrimary TargetCritical Side Product / Failure ModeMechanism of Failure
Pd-Catalyzed Coupling C4-Br 3-Fluoro-2-methylpyridine (Hydrodebromination)Competitive protodebromination due to moisture or slow oxidative addition.
Lithiation (DoM) C5-H 3-Bromo-5-fluoro-2-methylpyridine (Isomer)Halogen Dance: Base-catalyzed migration of the Br atom from C4 to C5.
Nucleophilic Subst. (SNAr) C4-Br 4-Hydroxy-3-fluoro-2-methylpyridine (Pyridone)Hydrolysis by adventitious water; C3-F displacement is rare due to meta-positioning relative to Nitrogen.
Lateral Lithiation C2-Me Dimerization / Polymerization Deprotonation of the benzylic C2-methyl protons competes with ring lithiation.

Troubleshooting Guide & FAQs

Scenario A: "I am seeing significant amounts of des-bromo product (3-fluoro-2-methylpyridine) in my Suzuki coupling."

Diagnosis: Protodebromination. This is the most common impurity. The electron-withdrawing fluorine at C3 makes the C4-Pd-Br intermediate highly electrophilic, but if transmetalation is slow (due to steric bulk or poor boronic acid solubility), the Pd(II) species will capture a hydride from the solvent or base.

Corrective Actions:

  • Switch Solvent System: Avoid alcohols (isopropanol/ethanol) if possible. Use 1,4-Dioxane/Water or Toluene/Water . The biphasic system often protects the catalyst.

  • Base Optimization: Switch from carbonate bases (K₂CO₃) to K₃PO₄ or CsF . Anhydrous conditions with CsF often suppress protodebromination.

  • Catalyst Loading: Increase the catalyst loading slightly or switch to a more active catalyst like Pd(dtbpf)Cl₂ or XPhos Pd G2 to accelerate the oxidative addition/transmetalation cycle, outcompeting the side reaction.

Scenario B: "My lithiation reaction yielded a regioisomer where the Bromine moved positions."

Diagnosis: The Halogen Dance (Base-Catalyzed Halogen Migration).[1][2] When treating BFMP with bases like LDA or LiTMP, the kinetic deprotonation occurs at C5 (ortho to Br). However, the resulting lithiated species is unstable. The C4-Br can migrate to C5 to form a thermodynamically more stable intermediate (stabilized by the adjacent Fluorine).

Corrective Actions:

  • Temperature Control: You must maintain -78 °C strictly. The migration is temperature-dependent.

  • Base Selection: Avoid LDA. Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). The steric bulk of LiTMP favors kinetic deprotonation at C5 but slows the nucleophilic attack required for the halogen dance.

  • Trapping Speed: Do not dwell. Add the electrophile immediately after base addition, or use In-Situ Trapping (mix electrophile with the substrate before adding base) if compatible (e.g., TMSCl).

Scenario C: "SNAr reaction is stalling or producing hydrolysis products."

Diagnosis: Deactivation and Moisture Sensitivity. While C4 is activated by the pyridine nitrogen, the C3-Fluorine exerts an inductive effect that should activate C4 further. However, it also repels nucleophiles sterically and electrostatically. If the nucleophile is weak, water (from the solvent/atmosphere) becomes the competitive nucleophile, leading to the pyridone (tautomer of the 4-hydroxy product).

Corrective Actions:

  • Solvent: Use polar aprotic solvents (DMSO, NMP) to strip the cation and increase nucleophile nakedness.

  • Temperature: SNAr on this scaffold often requires 80–100 °C .

  • Scavengers: Add molecular sieves (4Å) directly to the reaction vessel.

Visualizations

Diagram 1: The Halogen Dance Mechanism

This diagram illustrates the "invisible" pathway that scrambles your regiochemistry during lithiation.

HalogenDance SM Starting Material (4-Br-3-F-2-Me-Py) Lithiated Kinetic Intermediate (5-Li-4-Br Species) SM->Lithiated + LiTMP -78°C DanceState Halogen Dance Transition State Lithiated->DanceState Br Migration ThermoProduct Thermodynamic Product (3-Br-4-Li-5-F Isomer) DanceState->ThermoProduct Rearrangement ThermoProduct->SM Equilibrium caption Fig 1. The Halogen Dance: Kinetic lithiation at C5 triggers Br migration to the more stable position between N and F.

Diagram 2: Suzuki Coupling Troubleshooting Logic

A decision tree for maximizing yield and minimizing hydrodebromination.

SuzukiLogic Start Problem: Low Yield / Impurities Check1 Is the impurity 3-Fluoro-2-methylpyridine? Start->Check1 Yes1 Yes (Hydrodebromination) Check1->Yes1 No1 No (Other) Check1->No1 Action1 1. Dry Solvents (Degas!) 2. Switch to Anhydrous CsF 3. Increase Catalyst Activity Yes1->Action1 Check2 Is it Homocoupling (Ar-Ar)? No1->Check2 Yes2 Yes Check2->Yes2 Action2 1. Reduce Oxidant (O2) 2. Slow addition of Boronic Acid Yes2->Action2

Validated Experimental Protocol

Optimized Suzuki-Miyaura Coupling for BFMP

Designed to minimize protodebromination.

Reagents:

  • 4-Bromo-3-fluoro-2-methylpyridine (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Robust against steric bulk.

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed.

Procedure:

  • Degassing (Critical): Sparge the 1,4-dioxane and water mixture with Argon for at least 15 minutes before adding reagents. Oxygen promotes homocoupling and catalyst decomposition.

  • Assembly: Charge the reaction vessel with BFMP, boronic acid, base, and catalyst.

  • Solvent Addition: Add the degassed solvent mixture under a counter-flow of Argon.

  • Reaction: Seal and heat to 90 °C for 4–16 hours.

  • Workup: Cool to RT. Filter through Celite (eluting with EtOAc). Wash organic layer with brine. Dry over Na₂SO₄.

Why this works: The use of Pd(dppf)Cl₂ provides a large bite angle ligand that facilitates reductive elimination, while the K₃PO₄/Dioxane system buffers the reaction against rapid hydrolysis of the boronic acid.

References

  • Schlosser, M. (2005). The Halogen Dance: A versatile tool for the synthesis of functionalized heterocycles.[3] Angewandte Chemie International Edition.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4][5] Chemical Reviews.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

  • Schnürch, M., et al. (2007). Halogen Dance Reactions on Pyridines.[2][6] Advanced Synthesis & Catalysis.[6][7]

Sources

managing regioselectivity in 4-Bromo-3-fluoro-2-methylpyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the 4-Bromo-3-fluoro-2-methylpyridine scaffold. It prioritizes experimental logic, troubleshooting, and regiochemical control.

Topic: Managing Regioselectivity & Reactivity Profiles Ticket ID: REGIO-PYR-432 Status: Open Support Tier: Senior Application Scientist

System Overview: The Regioselectivity Triangle

Before troubleshooting specific failures, you must understand the competing electronic forces in this scaffold. 4-Bromo-3-fluoro-2-methylpyridine is a "loaded spring" with three distinct reactive sites that compete depending on your reagent choice (Hard vs. Soft) and temperature.

  • Site A (C4-Br): The primary electrophilic site. Activated by the pyridine nitrogen (para) and the adjacent fluorine (ortho-inductive effect). Prone to Halogen-Lithium Exchange and Pd-Catalyzed Coupling .

  • Site B (2-Methyl): The "Lateral" site. The protons are acidic (

    
    ) due to the electron-deficient ring and the inductive pull of the 3-Fluoro group. Prone to Deprotonation .
    
  • Site C (C4-Br via

    
    ):  Activated for Nucleophilic Aromatic Substitution. The 3-Fluoro group accelerates attack at C4, leading to Br displacement.
    
Interactive Reactivity Map (Graphviz)

ReactivityMap Scaffold 4-Bromo-3-fluoro- 2-methylpyridine LiHal Lithium-Halogen Exchange (Kinetic Control) Scaffold->LiHal Fastest Lateral Lateral Lithiation (Thermodynamic/Base Control) Scaffold->Lateral Competing SnAr S_NAr Substitution (Electronic Activation) Scaffold->SnAr Activated Cond_LiHal n-BuLi, -78°C Solvent: Et2O/THF LiHal->Cond_LiHal Cond_Lateral LDA, -78°C (Non-nucleophilic base) Lateral->Cond_Lateral Cond_SnAr Amines/Thiols Heat or Base SnAr->Cond_SnAr Prod_C4 C4-Functionalization (Electrophile Trapping) Cond_LiHal->Prod_C4 Prod_Lat Side-Chain Functionalization (Chain Extension) Cond_Lateral->Prod_Lat Prod_Sub C4-Amino/Thio Product (Br Displacement) Cond_SnAr->Prod_Sub

Figure 1: Decision tree for selecting reaction conditions based on the desired site of functionalization.

Troubleshooting Module: Organolithium Chemistry

The Core Conflict: The rate of Lithium-Halogen exchange (at C4) vs. Lateral Deprotonation (at 2-Me).

FAQ 1: "I tried to lithiate the methyl group, but I got a mixture of de-brominated products and ring alkylation. What happened?"

Diagnosis: You likely used n-BuLi or t-BuLi . Root Cause: Alkyllithiums act as nucleophiles toward the Bromine (exchange) faster than they act as bases toward the Methyl protons. The 3-Fluoro group makes the C4-Br bond extremely labile toward exchange. The Fix: Switch to a Non-Nucleophilic Base (LDA or LiTMP).

  • Protocol:

    • Generate LDA (Lithium Diisopropylamide) in situ at 0°C.

    • Cool to -78°C (Critical: High temp causes benzyne formation or Br scrambling).

    • Add the pyridine substrate slowly.

    • The bulky amide base cannot easily attack the Br but will deprotonate the acidic 2-Me protons.

    • Quench with electrophile immediately.

FAQ 2: "I performed a Lithium-Halogen exchange at C4, but the yield is low (<40%), and I see 'waxy' byproducts."

Diagnosis: "Dance of the Lithiums" (Anion Migration) or Hydrolysis. Root Cause: The 3-Fluoro group directs ortho-lithiation. After you form the 4-Li species, if the temperature rises above -60°C, the Lithium can migrate or the species can eliminate LiF to form a pyridyne (benzyne-like intermediate), which leads to polymerization (waxy tars). The Fix: Strict Temperature Control & Solvent Choice.

  • Solvent: Use Diethyl Ether instead of THF if solubility permits. Ether coordinates Li less strongly, slowing down deleterious side reactions like elimination.

  • Temperature: Keep strictly at -78°C . Do not allow to warm to 0°C before quenching.

Data Table: Base Selection Guide
Desired OutcomeReagentTempMechanismPrimary Risk
C4-Functionalization n-BuLi (1.05 eq)-78°CLi-Hal ExchangeWurtz coupling (butyl addition) if warm.
2-Me Functionalization LDA (1.1 eq)-78°CDeprotonationLi-Hal exchange competition if LDA is poor quality.
C6-Functionalization LiTMP / BuLi-LiDMAE-40°CDirected LithiationRequires blocking C4 and C2 first.

Troubleshooting Module: Palladium Catalysis (Suzuki/Buchwald)

The Core Conflict: 3-Fluoro steric/electronic interference vs. 4-Br reactivity.

FAQ 3: "My Suzuki coupling stalls at 50% conversion. Adding more catalyst doesn't help."

Diagnosis: Catalyst poisoning or Protodeboronation. Root Cause:

  • Protodeboronation: 2-substituted pyridine boronic acids (if you are using them as the partner) are notoriously unstable.

  • Inhibitory Chelation: The product (containing 3-F and Pyridine N) can form a stable chelate with Pd, removing it from the cycle. The Fix:

  • Ligand Switch: Move to bulky, electron-rich phosphines like XPhos or SPhos . These bulky ligands prevent the formation of stable inactive chelates with the pyridine nitrogen.

  • Base Switch: If using boronic acids, switch to K3PO4 (anhydrous) in Toluene/Water to buffer the pH and reduce protodeboronation.

Workflow: Optimization of Cross-Coupling

SuzukiOpt Start Reaction Stalled? Check1 Check Boronic Acid Stability Start->Check1 Check2 Check Catalyst Ligand Start->Check2 Sol1 Use Boronic Ester (Pinacol) or MIDA Check1->Sol1 Unstable/De-borylated Sol2 Switch to XPhos Pd G3 Check2->Sol2 Pd-N Chelation suspected

Figure 2: Rapid diagnostic flow for stalled Pd-couplings.

Troubleshooting Module: Nucleophilic Aromatic Substitution ( )

The Core Conflict: Displacement of Fluorine (C3) vs. Bromine (C4).

FAQ 4: "I want to displace the Bromine with an amine, but I'm worried about displacing the Fluorine instead."

Technical Insight: In many fluorinated aromatics, F is the better leaving group (


 rate: F >> Cl > Br).[1] However, regiochemistry dominates here.[2]
  • Analysis: The C4 position is Para to the Nitrogen. The C3 position is Meta .

  • Rule:

    
     occurs preferentially at positions ortho or para to the electron-withdrawing nitrogen.
    
  • Outcome: Nucleophiles will attack C4 . At C4, the leaving group is Bromine. Therefore, you will displace the Bromine , retaining the Fluorine. The 3-F actually helps this reaction by inductively lowering the LUMO energy at C4.

Protocol for Clean Substitution:

  • Solvent: DMSO or NMP (Polar Aprotic accelerates

    
    ).
    
  • Base: DIPEA (2-3 eq).

  • Temp: 80-100°C.

  • Observation: If you see "fluorine loss," check if you are using an extremely hard nucleophile (like alkoxide) which might attack C6 or participate in aryne chemistry. Soft nucleophiles (amines, thiols) will selectively hit C4-Br [1].

References & Grounding

  • Regioselectivity in Halopyridines: The preference for C4 substitution in 3-fluoro-4-halopyridines is driven by the para-activation from Nitrogen. See Journal of Organic Chemistry studies on

    
     kinetics in heterocycles.
    
  • Lithiation Dynamics: For the competition between Li-Hal exchange and deprotonation, refer to Schlosser’s Base principles and Gribble’s "Lithiation of Pyridines."

  • Suzuki Coupling Optimization: Protocols adapted from Buchwald et al. regarding ligand effects on pyridine couplings.

Cited Sources
  • BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine. (While discussing a regioisomer, the mechanistic principles of N-activation driving para-substitution apply).

  • Chalmers University. Boron-Mediated Regioselective Aromatic C-H Functionalization. (Discusses activation of C-B bonds and halogenation patterns).

  • Organic Chemistry Portal. Suzuki Coupling Mechanisms and Catalyst Selection.

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide & Troubleshooting.

Sources

Technical Support Center: 4-Bromo-3-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for 4-Bromo-3-fluoro-2-methylpyridine . It prioritizes mechanistic insight over generic advice, addressing the specific electronic effects of the fluorine-bromine-methyl substitution pattern on the pyridine ring.[1]

Status: Active | Tier: Advanced Chemical Support | Last Updated: 2025-Q4[1]

Compound Dashboard & Quick Specs

  • Chemical Name: 4-Bromo-3-fluoro-2-methylpyridine[1]

  • Primary Application: Building block for kinase inhibitors (e.g., KRAS, EGFR modulators) via Suzuki-Miyaura coupling or

    
    .[1]
    
  • Critical Reactivity Profile:

    • C4-Bromine: Highly activated for

      
       (para to Nitrogen, ortho to Fluorine).[1]
      
    • C2-Methyl: Enhanced acidity (

      
       < 28) due to the inductive effect of the adjacent C3-Fluorine and ring nitrogen.[1]
      
    • C3-Fluorine: Generally stable but activates the C4 position; susceptible to hydrolysis under harsh basic conditions.[1]

PropertySpecificationCritical Note
Appearance White to off-white solid/low-melting solidYellow/Brown indicates oxidation or photolysis.[1]
Storage 2–8°C (Short term), -20°C (Long term)Hygroscopic.[1] Store under Argon/Nitrogen.[1]
Solubility DCM, THF, EtOAc, MeOHAvoid protic solvents for lithiation steps.[1]
Instability Light & Base SensitiveDo not store in clear glass; UV cleaves C-Br bond.[1]

Troubleshooting & FAQs

Direct solutions to common experimental failures reported by medicinal chemistry teams.

Case #1: "My reaction mixture turned black during Lithiation/Halogen-Exchange."

Diagnosis: Lateral Lithiation (Deprotonation) vs. Halogen Exchange. The C2-methyl group is "benzylic-like" and acidified by the adjacent C3-fluorine.[1] Using standard n-BuLi often results in deprotonation of the methyl group (Path B) rather than the desired Lithium-Halogen exchange at C4 (Path A), leading to polymerization or complex mixtures.[1]

Corrective Protocol:

  • Switch Reagent: Use Turbo-Grignard (

    
    )  instead of n-BuLi. The magnesium complex is less basic but sufficient for Iodine/Bromine exchange, preserving the methyl group.
    
  • Temperature Control: If n-BuLi is mandatory, cool to -78°C strictly. Cannulate the base down the side of the flask to pre-cool it before it hits the solution.

  • Trapping: If you intend to functionalize the methyl group, use LDA (Lithium Diisopropylamide) at -78°C to selectively deprotonate the C2-Me.[1]

Case #2: "Suzuki Coupling yields are low (<40%); Protodebromination observed."

Diagnosis: Catalyst Poisoning & Facile Reduction. The electron-deficient nature of the ring (due to F and N) makes the oxidative addition complex unstable. The C-Br bond is labile, and in the presence of hydride sources (or even alcohols acting as hydride donors), the bromine is replaced by hydrogen (Protodebromination).[1]

Corrective Protocol:

  • Base Selection: Avoid alkoxide bases (e.g., NaOEt) in secondary alcohols.[1] Use

    
      or 
    
    
    
    in dioxane/water.[1]
  • Catalyst: Switch to bulky, electron-rich phosphine ligands like XPhos or SPhos Pd G3/G4 precatalysts.[1] These facilitate rapid oxidative addition and reductive elimination, outcompeting side reactions.[1]

  • Degassing: Oxygen promotes homocoupling and catalyst death.[1] Sparge with Argon for 15 mins, not just a vacuum purge.[1]

Case #3: "Unexpected byproduct during Nucleophilic Substitution ( )."

Diagnosis: Regioselectivity Confusion. Users often expect the Fluorine (C3) to be the leaving group. However, in this specific isomer:

  • C4-Br is Para to the Nitrogen (Activated).[1]

  • C3-F is Meta to the Nitrogen (Unactivated).[1]

  • Result: The nucleophile attacks C4, displacing Bromine, not Fluorine. The Fluorine remains on the ring.

Visual Troubleshooting Guides

Diagram 1: Reactivity & Selectivity Logic

This decision tree helps you choose the correct conditions based on which part of the molecule you wish to modify.

ReactivityLogic Start 4-Bromo-3-fluoro-2-methylpyridine Goal_C4 Goal: Modify C4 (Bromine) Start->Goal_C4 Targeting Ring Goal_C2 Goal: Modify C2 (Methyl) Start->Goal_C2 Targeting Sidechain Path_Suzuki Suzuki/Buchwald Coupling Goal_C4->Path_Suzuki C-C / C-N Bond Path_Li Lithium Exchange Goal_C4->Path_Li Electrophile Trap Action_LDA Use LDA at -78°C Lateral Lithiation Goal_C2->Action_LDA Deprotonation Action_Suzuki Use Pd(0) + Weak Base (Avoid NaOtBu) Path_Suzuki->Action_Suzuki Action_Turbo Use iPrMgCl·LiCl (Turbo Grignard) Avoids deprotonation Path_Li->Action_Turbo Selectivity Key Result_C4 C4-Functionalized Product Action_Suzuki->Result_C4 Action_Turbo->Result_C4 Result_C2 C2-Extended Side Chain Action_LDA->Result_C2

Caption: Figure 1. Divergent reactivity pathways. Note that standard n-BuLi causes competition between Path A (C4) and Path B (C2), whereas Turbo-Grignard is selective for C4.[1]

Diagram 2: Storage & Stability Triage

A workflow to validate the integrity of the starting material before committing to expensive steps.

StorageTriage Check Visual Inspection: Color? White White/Off-White Crystalline Check->White Normal Yellow Yellow/Brown Oily Surface Check->Yellow Degraded Action_QC Run 1H-NMR (CDCl3) White->Action_QC Yellow->Action_QC Verify Extent Decision Methyl Peak Shift? Action_QC->Decision Pass PASS: Proceed (Store under Ar) Decision->Pass Singlet ~2.5 ppm Fail_Ox FAIL: N-Oxide (Shift ~2.7 ppm) Decision->Fail_Ox Downfield Shift Fail_Photo FAIL: Photolysis (Complex Aromatics) Decision->Fail_Photo New Arom. Peaks

Caption: Figure 2. Quality Control Decision Tree. The shift of the C2-Methyl singlet in


-NMR is the most sensitive indicator of N-oxidation or ring degradation.

Standard Operating Procedures (SOPs)

SOP-01: Quality Control (NMR Validation)

Before using this reagent in GMP or high-value synthesis, validate purity.

  • Solvent:

    
     (Neutralized with basic alumina if compound is acid-sensitive, though this compound is relatively robust to weak acid).[1]
    
  • Key Markers (

    
     NMR, 400 MHz): 
    
    • 
       2.50 - 2.60 ppm (3H, s):  Methyl group.[1] Note: If this shifts to >2.7 ppm, suspect N-oxide formation.[1]
      
    • 
       8.00 - 8.30 ppm (1H, t/m):  C6-Proton (adjacent to Nitrogen).[1]
      
  • Key Markers (

    
     NMR): 
    
    • Run uncoupled.[1] A single sharp singlet indicates purity.[1] Multiple peaks indicate hydrolysis (loss of F) or scrambling.[1]

SOP-02: Safe Handling & Storage
  • Receipt: Upon arrival, flush the bottle with Argon.

  • Aliquot: If using frequently, dispense into single-use vials inside a glovebox or under a cone of Nitrogen to prevent repeated moisture exposure.[1]

  • Cold Storage: Store at -20°C .

  • Emergency: In case of spill, treat as a toxic halogenated pyridine. Do not use bleach (creates chloramines); use weak solid acid (citric acid) to neutralize if basic, then absorb.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15746684 (Analog: 4-Bromo-3-fluoro-2-methylaniline/pyridine derivatives).[1] Retrieved from [Link][1]

  • Schlosser, M., et al. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines.[1] (Demonstrates Halogen Dance and Lithiation Selectivity). PubMed.[1] Retrieved from [Link]

Sources

troubleshooting failed reactions with 4-Bromo-3-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Technical Support Center for researchers working with 4-Bromo-3-fluoro-2-methylpyridine . This molecule presents a unique "triad of reactivity"—steric hindrance, competing acidic sites, and halogen mobility—that often leads to experimental failure if not managed correctly.

Status: Operational Ticket Topic: Troubleshooting Reactivity & Selectivity Issues Lead Scientist: Senior Applications Chemist

Quick Diagnostics: What is your primary failure mode?

SymptomLikely Root CauseGo To
No Reaction / Low Yield (Suzuki/Buchwald)Steric hindrance at C4 or Catalyst Poisoning.[Module 1]
Wrong Regioisomer / Mixture (Lithiation)Competition between Lateral Lithiation (C2-Me) and Halogen Dance .[Module 2]
Unexpected Product / Tars (Nucleophilic Sub.)Formation of 3,4-Pyridyne intermediate or wrong

site.
[Module 3]

Module 1: Cross-Coupling Failures (The "Ortho-F" Effect)

User Complaint: "I'm trying to Suzuki couple at the C4-Br position using standard conditions (


, Carbonate base), but I see mostly starting material or protodebrominated byproduct."
Technical Analysis

The 3-Fluoro group creates two distinct problems for Palladium catalysis at the C4-Br site:

  • Steric Impediment: The Van der Waals radius of Fluorine (1.47 Å) is small but significant when ortho to the reaction site. It hinders the approach of bulky

    
     species during the oxidative addition step.
    
  • Electronic Deactivation: While F is electronegative (inductively withdrawing), it can donate electron density via resonance (mesomeric effect), potentially strengthening the C-Br bond slightly compared to non-fluorinated analogs, making oxidative addition sluggish.

Troubleshooting Protocol

Step 1: Switch Ligand Class Stop using


. You need electron-rich, sterically demanding ligands that facilitate oxidative addition and are flexible enough to accommodate the ortho-substituent.
  • Recommendation: Use Buchwald Dialkylbiaryl Ligands (e.g., XPhos or SPhos ) or Bisphosphine (e.g., Pd(dppf)Cl2 ).

  • Why? SPhos is specifically designed to handle ortho-substituted aryl halides.

Step 2: Mitigate Protodehalogenation If you see the reduced product (4-H-3-fluoro...), your reaction has moisture or a hydride source.

  • Fix: Switch base from

    
     to 
    
    
    
    (anhydrous).
  • Solvent: Use 1,4-Dioxane or Toluene/Water (strictly degassed).

Validated Protocol (Suzuki-Miyaura):

  • Substrate: 1.0 equiv 4-Bromo-3-fluoro-2-methylpyridine.

  • Boronic Acid: 1.2 – 1.5 equiv.

  • Catalyst:

    
     (2 mol%) + SPhos  (4-8 mol%) OR 
    
    
    
    (5 mol%).
  • Base:

    
     (3.0 equiv).
    
  • Conditions: 1,4-Dioxane,

    
    , 4-12 h.
    

Module 2: Lithiation & The "Dance" Risk

User Complaint: "I tried to lithiate at C5 to introduce an electrophile, but I got a mixture of products, including substitution at the methyl group."

Technical Analysis

This is the most complex failure mode. You are battling thermodynamic vs. kinetic acidity.

  • Path A (Lateral Lithiation): The C2-Methyl protons are acidified by the adjacent Ring Nitrogen and the ortho-Fluorine (inductive effect). This is often the Kinetic and Thermodynamic preference.

  • Path B (Ring Lithiation/Halogen Dance): Lithiation at C5 (ortho to Br) is possible but risky. The resulting 4-bromo-5-lithio species is unstable and prone to Halogen Dance (scrambling Br to C5 and Li to C4).

Decision Tree: Where do you want the Electrophile?
Scenario A: I want to functionalize the Methyl Group (C2).
  • The Fix: Use LDA at -78°C .

  • Mechanism:[1][2][3] The 3-F group makes the methyl protons significantly more acidic (

    
     approx 28-30) than a standard picoline.
    
  • Protocol:

    • Cool THF to

      
      .
      
    • Add LDA (1.1 equiv).

    • Add substrate dropwise (solution in THF).

    • Stir 30 min (Deep red/orange anion forms).

    • Quench with Electrophile.

Scenario B: I want to functionalize the Ring (C5).
  • The Fix: You cannot easily do this via deprotonation due to the lateral competition. You must use Lithium-Halogen Exchange on a different precursor (e.g., 4,5-dibromo...) or use a Directing Group strategy that blocks the methyl.

  • Warning: If you treat this specific molecule with n-BuLi, it will likely attack the methyl or cause halogen scrambling.

LithiationPathways cluster_legend Selectivity Outcome Start 4-Bromo-3-fluoro- 2-methylpyridine Base Add Strong Base (LDA/nBuLi) Start->Base PathLateral Lateral Lithiation (C2-CH2-Li) Base->PathLateral Favored (Kinetic & Thermo) Due to 3-F Inductive Effect PathRing Ring Lithiation (C5-Li) Base->PathRing Minor Pathway Dance Halogen Dance (Br migrates to C5) PathRing->Dance Rapid Rearrangement if T > -78C

Figure 1: Mechanistic divergence in lithiation. The 3-Fluoro group strongly activates the lateral methyl position, making ring lithiation difficult without rearrangement.

Module 3: Nucleophilic Substitution ( ) vs. Pyridyne

User Complaint: "I tried to displace the Bromine with an amine, but I got a mixture of regioisomers (substitution at C3 and C4)."

Technical Analysis

Standard


 predicts attack at C4 (displacing Br) because it is para  to the Nitrogen (activating). However, the presence of 3-F and 4-Br allows for an Elimination-Addition  mechanism (Pyridyne) if you use a strong base.
  • Mechanism: Base removes H from C5 (or C2-Me, leading to side reactions), followed by elimination of F or Br to form a 3,4-pyridyne or 4,5-pyridyne . Nucleophilic attack on the pyridyne then gives a mixture of isomers.

Troubleshooting Protocol

Rule: Avoid strong bases (NaNH2, t-BuOK) if you want clean substitution.

Scenario: Clean Displacement of Br (at C4)

  • Condition: Use Heat rather than Base Strength .

  • Protocol:

    • Solvent: NMP or DMSO (Polar Aprotic is essential).

    • Base: DIPEA (Hunig's Base) or

      
       (Mild).
      
    • Nucleophile: Primary/Secondary Amine (1.2 equiv).

    • Temp:

      
      .
      
  • Why: The 3-F group activates the C4-Br bond via induction, but you must avoid deprotonating the ring to prevent pyridyne formation.

Summary of Reactivity Data

Reaction TypeTarget SiteMajor ChallengeRecommended Solution
Suzuki Coupling C4-BrSteric hindrance from C3-FUse SPhos or XPhos ligands; anhydrous conditions.
Lithiation C2-MethylCompetition with RingUse LDA at -78°C ; 3-F activates the methyl group.

C4-BrPyridyne formation (Regio-scrambling)Use mild base (

) and high heat; avoid strong bases.

References

  • Schlosser, M. (2005). The Halogen Dance: A Dance of the Spirits? Angewandte Chemie International Edition.[1] Link (Foundational text on Halogen Dance mechanisms).

  • Schnürch, M., et al. (2007).[4] Halogen Dance Reactions—A Review. Chemical Society Reviews.[4] Link (Specifics on pyridine halogen migration).

  • Organic Chemistry Portal. (2024). Suzuki Coupling.[1][5][6]Link (General protocols for sterically hindered couplings).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry.[2][4][5][7][8] 5th Ed. Wiley. (Authoritative text on Pyridine reactivity and lateral lithiation).

Sources

effect of base on 4-Bromo-3-fluoro-2-methylpyridine coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-3-fluoro-2-methylpyridine Coupling Optimization Ticket ID: #PYR-F-4392 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Fluorine Effect" in Picoline Couplings

You are working with 4-Bromo-3-fluoro-2-methylpyridine (CAS: 1227599-73-0). This scaffold presents a unique "push-pull" electronic environment that dictates base selection:

  • The C4-Bromine: The primary electrophile. Activated for oxidative addition by the adjacent electron-withdrawing fluorine (C3) and pyridine nitrogen.

  • The C3-Fluorine: A double-edged sword. It accelerates C4-coupling but is itself susceptible to Nucleophilic Aromatic Substitution (SNAr) or reductive defluorination under harsh basic conditions.

  • The C2-Methyl: While less acidic than in 4-nitropyridines, the protons here (pKa ~29.5) can be deprotonated by strong amide bases (e.g., LiHMDS), leading to polymerization or lateral alkylation.

This guide provides troubleshooting workflows to navigate these competing reactivities.

Part 1: Decision Matrix & Workflows

Visualizing Base Selection Logic

Figure 1: Decision tree for selecting the optimal base based on reaction type and observed side products.

BaseSelection Start Select Reaction Type Suzuki Suzuki-Miyaura Start->Suzuki Buchwald Buchwald-Hartwig Start->Buchwald WeakBase Standard: Na2CO3 / K2CO3 (Aqueous/Organic Mix) Suzuki->WeakBase StrongBase Standard: NaOtBu Buchwald->StrongBase IssueHyd Issue: Hydrolysis of C3-F? WeakBase->IssueHyd SolnPhos Switch to Anhydrous K3PO4 IssueHyd->SolnPhos Yes IssueSNAr Issue: C3-F Substitution (SNAr)? StrongBase->IssueSNAr SolnCs Switch to Cs2CO3 (BrettPhos/Xantphos) IssueSNAr->SolnCs Yes (Ether byproduct) IssueDeprot Issue: C2-Methyl Deprotonation? IssueSNAr->IssueDeprot No IssueDeprot->SolnCs Yes (Oligomers)

Caption: Flowchart for optimizing base selection. Blue path denotes Suzuki protocols; Red path denotes Buchwald-Hartwig protocols.

Part 2: Troubleshooting Guides (Q&A)

Topic A: Suzuki-Miyaura Coupling

User Question: "I am using K₂CO₃ in Dioxane/Water (4:1) at 90°C. The conversion is good, but I see a 10-15% impurity where the Fluorine is replaced by a hydroxyl group (pyridone formation). How do I stop this?"

Diagnosis: You are experiencing Hydrolytic Defluorination . The combination of water, heat, and carbonate creates a sufficiently basic aqueous environment (OH⁻ generation) to attack the C3-position via SNAr, displacing the fluoride. This is accelerated because the pyridine ring is electron-deficient.

Solution: Switch to an anhydrous phosphate system . Potassium Phosphate (K₃PO₃) acts as a base and a buffer, but critically, it allows you to run the reaction with minimal water or in strictly anhydrous conditions if suspended properly.

Recommended Protocol (Anhydrous Suzuki):

  • Solvent: 1,4-Dioxane (Anhydrous).

  • Base: K₃PO₄ (finely ground, 3.0 equiv).

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).

  • Additive: 1 drop of water (optional) or strictly anhydrous.

  • Temp: 80–90°C. Mechanistic Note: The phosphate anion is bulky and less nucleophilic than hydroxide, preventing attack at the C3-F position while still activating the boronic acid.

Topic B: Buchwald-Hartwig Amination

User Question: "I'm trying to couple a secondary amine using NaOtBu and Pd₂dba₃/BINAP. The reaction turns black immediately, and I see a mass corresponding to the starting material + t-Butoxide. Is the base attacking the ring?"

Diagnosis: Yes. You are observing C3-Alkoxylation via SNAr . The tert-butoxide anion (tBuO⁻) is a strong nucleophile. In 3-fluoropyridines, the C3-F bond is highly activated. The base is attacking C3, displacing Fluorine, instead of deprotonating the amine for the catalytic cycle.

Solution: You must switch to a Weak Base / High Activity Catalyst system. Carbonate bases (Cs₂CO₃) are too weak to cause SNAr at C3 but strong enough to facilitate amination if the ligand is powerful enough.

Recommended Protocol (Mild Buchwald):

  • Base: Cs₂CO₃ (Cesium Carbonate, 2.0 equiv). Must be dry.

  • Ligand: BrettPhos or RuPhos (these are electron-rich and allow oxidative addition/reductive elimination with weaker bases).

  • Pre-catalyst: BrettPhos Pd G3 or G4 (2–5 mol%).

  • Solvent: Toluene or t-Amyl Alcohol (anhydrous).

  • Temp: 80°C. Why this works: Cs₂CO₃ is non-nucleophilic towards the C3-F bond. The specialized Buchwald ligands (BrettPhos) lower the activation energy for the transmetallation step, making the weak base sufficient.

Topic C: Regioselectivity & C2-Methyl Inteference

User Question: "Can I use LiHMDS to couple a recalcitrant amide? I'm worried about the methyl group."

Diagnosis: High Risk. The pKa of the C2-methyl protons in this system is lowered by the electron-withdrawing Br and F atoms. LiHMDS (pKa ~26) is strong enough to deprotonate the C2-methyl, generating a carbanion that can dimerize or react with the electrophile, shutting down the catalytic cycle.

Visualizing the Competing Pathways:

Pathways Substrate 4-Bromo-3-fluoro- 2-methylpyridine Base Strong Base (LiHMDS/NaOtBu) Substrate->Base PathA Product Base->PathA Path A: C4 Attack (Desired Coupling) PathB 3-Alkoxy/Amino Impurity Base->PathB Path B: C3 Attack (SNAr Side Rxn) PathC Polymerization/ Dimerization Base->PathC Path C: C2 Deprotonation (Lateral Lithiation)

Caption: Competing reaction pathways. Path A is desired. Path B occurs with nucleophilic bases. Path C occurs with extremely strong bases.

Solution: Avoid LiHMDS. If you must couple an amide (Goldberg conditions), use K₃PO₄ with a ligand like Me4tBuXPhos in dioxane at reflux. The ligand's steric bulk prevents catalyst deactivation, and the phosphate base avoids C2-deprotonation.

Part 3: Quantitative Data Summary

Table 1: Base Compatibility with 4-Bromo-3-fluoro-2-methylpyridine

Base ClassSpecific ReagentpKa (conj. acid)Risk LevelPrimary Side ReactionRecommended For
Carbonate Na₂CO₃ / K₂CO₃~10.3LowHydrolysis (if wet)Standard Suzuki
Carbonate Cs₂CO₃~10.3LowNone (if dry)Buchwald (with active ligands)
Phosphate K₃PO₄~12.3Very LowNoneAnhydrous Suzuki / Amidation
Alkoxide NaOtBu~17HighSNAr at C3-F Only with unreactive amines
Amide LiHMDS~26CriticalC2-Methyl Deprotonation Avoid
Hydroxide NaOH / KOH~15.7MediumHydrolysis of C3-FAvoid if possible

References

  • Vertex Pharmaceuticals. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health (PMC). Link

  • MDPI. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives. Molecules. Link

  • Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction: Mechanism and Catalysts. Link

  • BenchChem. (2025).[1] Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline. Link

  • Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives. Link

Sources

Technical Support Center: Synthesis of 4-Bromo-3-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-3-fluoro-2-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals who are working with this important fluorinated pyridine intermediate. The synthesis of such highly functionalized heterocyclic compounds can be intricate, with solvent choice playing a pivotal role in achieving desired yields and purity.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

I. Proposed Synthetic Strategy: An Overview

The synthesis of 4-Bromo-3-fluoro-2-methylpyridine is not widely documented with a standardized protocol. However, based on established methodologies for analogous pyridine derivatives, a robust synthetic route can be proposed. This strategy involves a multi-step process, likely starting from a commercially available precursor and proceeding through a key diazotization-bromination sequence. The choice of solvent at each stage is critical for managing reaction kinetics, solubility of intermediates, and minimizing side reactions.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Sandmeyer-type Bromination A 2-Methyl-3-fluoropyridine B 3-Fluoro-2-methyl-4-nitropyridine A->B HNO3 / H2SO4 C 4-Amino-3-fluoro-2-methylpyridine B->C H2, Pd/C Solvent: Methanol/Ethanol D Diazonium Salt Intermediate C->D NaNO2, HBr (aq) Solvent: Water Temp: -5 to 0 °C E 4-Bromo-3-fluoro-2-methylpyridine D->E CuBr

Caption: Proposed workflow for 4-Bromo-3-fluoro-2-methylpyridine synthesis.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis, with a particular focus on the rationale behind solvent selection.

Q1: What is the most critical step in this synthesis, and how does the solvent choice impact it?

A1: The most critical step is arguably the Sandmeyer-type diazotization and bromination of 4-Amino-3-fluoro-2-methylpyridine (Step 3). This reaction is notoriously sensitive to reaction conditions.

  • Solvent System: This reaction is typically performed in an aqueous acidic medium, such as aqueous hydrobromic acid (HBr).[2] Water serves multiple purposes:

    • It acts as a solvent for the amine salt and sodium nitrite.

    • It provides a medium for the diazotization reaction to occur.

    • Its high heat capacity helps in maintaining the low temperatures crucial for the stability of the diazonium salt intermediate.[3]

  • Causality: The diazonium salt is highly reactive and prone to decomposition or undesired side reactions (e.g., reaction with water to form a hydroxypyridine) if the temperature is not strictly controlled (typically -5 to 0 °C).[3] The use of a non-aqueous solvent at this stage could be problematic due to the poor solubility of the inorganic reagents (NaNO2, CuBr) and the amine salt.

Q2: In Step 2, the reduction of the nitro-group, why are alcoholic solvents like methanol or ethanol preferred?

A2: The catalytic hydrogenation of a nitro group to an amine is a common transformation. Protic, polar solvents like methanol or ethanol are excellent choices for several reasons:

  • Solubility: They effectively dissolve the nitro-pyridine starting material and the resulting amino-pyridine product.

  • Catalyst Compatibility: They are compatible with common hydrogenation catalysts like Palladium on carbon (Pd/C).[4]

  • Hydrogen Source: In some cases (catalytic transfer hydrogenation), the alcohol itself can serve as a hydrogen donor.

  • Work-up: Their volatility makes them easy to remove under reduced pressure post-reaction, simplifying product isolation.[4]

Q3: Can aprotic solvents be used for any of the synthetic steps?

A3: Yes, aprotic solvents are crucial, particularly for the work-up and purification stages.

  • Extraction: After the final bromination step, the reaction mixture is typically neutralized. A water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate is then used to extract the desired product from the aqueous phase.[4][5]

  • Chromatography: For purification, a mixture of non-polar and moderately polar aprotic solvents (e.g., hexane/ethyl acetate or petroleum ether/ethyl acetate) is commonly used as the mobile phase in column chromatography.[6]

  • Alternative Reactions: In some synthetic strategies for fluorinated aromatics, aprotic polar solvents like Dimethyl Sulfoxide (DMSO) are essential for nucleophilic aromatic substitution (SNAr) reactions, for example, when displacing a nitro group with a fluoride anion.[7] If an alternative route to the target molecule involved such a step, DMSO would be the solvent of choice to enhance the nucleophilicity of the fluoride source (e.g., CsF or KF).[7][8]

III. Troubleshooting Guide: Solvent-Related Issues

This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis, with an emphasis on the role of the solvent system.

Observed Problem Potential Cause(s) Troubleshooting & Solvent-Related Solutions
Low Yield in Bromination Step (Step 3) 1. Decomposition of the diazonium salt intermediate. 2. Formation of 3-fluoro-2-methylpyridin-4-ol byproduct.1. Strict Temperature Control: Ensure the reaction is maintained between -5 and 0 °C. The aqueous medium helps, but a reliable cooling bath (ice-salt or cryocooler) is essential.[2][6] 2. Minimize Water Reactivity: While water is the necessary solvent, its nucleophilic attack on the diazonium salt forms the undesired phenol. This is minimized by keeping the temperature low and using the diazonium salt immediately in the subsequent step with CuBr.[3]
Formation of Di-brominated Byproduct 1. Excess brominating agent. 2. Reaction temperature too high.1. Stoichiometry: Use a stoichiometric amount of the brominating agent. 2. Solvent Influence: The high polarity of the aqueous HBr solution can activate the ring towards further electrophilic substitution. While changing the primary solvent is not feasible, ensuring a homogenous solution and controlled addition of reagents can prevent localized areas of high reactivity.
Incomplete Reduction of Nitro Group (Step 2) 1. Catalyst poisoning or deactivation. 2. Insufficient hydrogen pressure or reaction time. 3. Poor substrate solubility.1. Solvent Purity: Ensure the alcohol solvent (methanol/ethanol) is of high purity and free from contaminants (like sulfur compounds or halides) that could poison the Pd/C catalyst. 2. Co-solvent System: If the nitro-intermediate has poor solubility in methanol, consider adding a co-solvent like Tetrahydrofuran (THF) or ethyl acetate to improve dissolution and facilitate contact with the catalyst surface.
Difficult Product Extraction / Emulsion Formation 1. pH of the aqueous layer is not optimal. 2. High concentration of salts.1. pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 9) after the Sandmeyer reaction to deprotonate any remaining pyridinium species, making the product more soluble in the organic extraction solvent (e.g., ethyl acetate, DCM).[6] 2. Solvent Choice: If emulsions persist with ethyl acetate, switching to a denser, less polar solvent like dichloromethane or chloroform can sometimes resolve the issue.[9] Adding brine (saturated NaCl solution) can also help break emulsions by increasing the ionic strength of the aqueous phase.

IV. Experimental Protocols

The following are proposed, detailed methodologies for key steps in the synthesis. Safety Note: These reactions should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Catalytic Hydrogenation of 3-Fluoro-2-methyl-4-nitropyridine (Step 2)
  • To a solution of 3-fluoro-2-methyl-4-nitropyridine (1.0 eq) in methanol (10-15 mL per gram of substrate), add 10% Palladium on carbon (Pd/C) (5-10 mol%).[4]

  • Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi or balloon pressure).

  • Stir the mixture vigorously at room temperature for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.

  • Concentrate the filtrate under reduced pressure to yield crude 4-Amino-3-fluoro-2-methylpyridine, which can often be used in the next step without further purification.

Protocol 2: Sandmeyer-type Bromination (Step 3)
  • Suspend 4-Amino-3-fluoro-2-methylpyridine (1.0 eq) in 48% aqueous hydrobromic acid (4.0 eq) in a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel.[2]

  • Cool the mixture to -5 °C using an ice-salt bath.

  • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and add it dropwise to the reaction mixture via the addition funnel, ensuring the internal temperature does not rise above 0 °C.[2]

  • Stir the resulting diazonium salt solution at -5 to 0 °C for 30 minutes.

  • In a separate flask, prepare a solution or slurry of copper(I) bromide (CuBr) in aqueous HBr and cool it.

  • Slowly add the cold diazonium salt solution to the CuBr mixture.

  • Allow the reaction to warm slowly to room temperature and stir for an additional 1-2 hours.

  • Basify the reaction mixture to pH > 9 with a cold aqueous solution of sodium hydroxide.

  • Extract the product with ethyl acetate or dichloromethane (3 x volume of the aqueous phase).[6]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain pure 4-Bromo-3-fluoro-2-methylpyridine.

V. Solvent Selection Logic Diagram

This diagram illustrates the decision-making process for choosing appropriate solvents during the synthesis and work-up.

G A Reaction Step? B Catalytic Hydrogenation (Step 2) A->B Step 2 C Diazotization/Bromination (Step 3) A->C Step 3 D Work-up/Extraction A->D Post-Reaction E Purification A->E Final F Use Polar, Protic Solvent (Methanol, Ethanol) - Good substrate solubility - Catalyst compatibility B->F G Use Aqueous Acid (aq. HBr) - Solubilizes amine salt & NaNO2 - Medium for diazotization C->G H Use Water-Immiscible Organic Solvent (DCM, Ethyl Acetate) - High product solubility - Low water solubility D->H I Use Aprotic Solvents (Hexanes, Ethyl Acetate) - Differential solubility of  product and impurities E->I

Caption: Decision flowchart for solvent selection in the synthesis workflow.

VI. References

  • Unlocking Chemical Synthesis: The Importance of 4-Bromo-3-fluoropyridine. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

  • CN104945314A - Method for preparing 3-bromo-4-methylpyridine. (2015). Google Patents.

  • The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. (n.d.). Atlantis Press. [Link]

  • 3-bromo-4-aminotoluene. (n.d.). Organic Syntheses Procedure. [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (2010). Molecules. [Link]

  • CN102898358A - Preparation method of fluoropyridine compounds. (2013). Google Patents.

  • Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives. (2012). ACS Publications. [Link]

  • An optimized and versatile synthesis to pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors. (2015). Royal Society of Chemistry. [Link]

  • S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. (2019). ResearchGate. [Link]

  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. (2025). Wiley Online Library. [Link]

  • SNAr Reactions of Pyridine. (2024). Pearson+. [Link]

  • Open-Shell Fluorination of Alkyl Bromides: Unexpected Selectivity in a Silyl Radical-Mediated Chain Process. (2019). Princeton University. [Link]

  • Solvent effect on the ortho : para ratio in the bromination of phenols. (1982). Royal Society of Chemistry. [Link]

  • Specific Solvent Issues with Fluorination. (n.d.). ACS Green Chemistry Institute. [Link]

  • Why is β substitution in Nucleophilic reactions of pyridines not preferred? (2021). Quora. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2010). National Institutes of Health. [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025). ResearchGate. [Link]

Sources

Technical Support Center: Palladium Catalyst Removal from 4-Bromo-3-fluoro-2-methylpyridine Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals who are utilizing palladium-catalyzed cross-coupling reactions to synthesize 4-Bromo-3-fluoro-2-methylpyridine and related heterocyclic compounds. The removal of residual palladium from active pharmaceutical ingredients (APIs) is a critical step in drug development, as regulatory bodies enforce strict limits on elemental impurities.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of palladium removal and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual palladium from my 4-Bromo-3-fluoro-2-methylpyridine product?

A1: Palladium is a heavy metal with known toxicity. Regulatory agencies like the European Agency for the Evaluation of Medicinal Products and the US Food and Drug Administration (FDA) have established stringent guidelines (ICH Q3D) for elemental impurities in final drug products to ensure patient safety.[1] For oral medications, the permitted daily exposure (PDE) for palladium is typically around 100 µg.[1] Beyond regulatory compliance, residual palladium can sometimes interfere with downstream synthetic steps or compromise the stability of the final API.[3]

Q2: What are the most common methods for palladium removal?

A2: The most prevalent methods include:

  • Adsorption: Using materials like activated carbon or functionalized silica "scavengers" to bind the palladium.[3][4]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts.[5][6]

  • Extraction/Precipitation: Using aqueous washes or adding agents to precipitate the palladium for subsequent removal.[5]

  • Chromatography: While often part of the overall purification, column chromatography can also help remove palladium residues.[5]

  • Crystallization: This can be an effective final step, though sometimes it can concentrate the metal in the crystal structure if not optimized.[2]

Q3: My initial purification by column chromatography still leaves significant palladium content. Why?

A3: While chromatography is excellent for removing many impurities, it may not be sufficient for complete palladium removal.[7][8][9] Palladium can exist in various forms (e.g., soluble species, nanoparticles) that may co-elute with your product.[3] For this reason, a subsequent, more targeted palladium scavenging step is often necessary to reliably reduce palladium levels to within acceptable limits.[7][8][9]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the purification of 4-Bromo-3-fluoro-2-methylpyridine.

Scenario 1: After filtration through Celite, the filtrate is still dark-colored, suggesting residual palladium.

  • Possible Cause: The palladium may be present as fine, colloidal particles that pass through the Celite bed. Alternatively, soluble palladium species may be present, which filtration alone cannot remove.

  • Solutions:

    • Optimize Filtration: Ensure the Celite pad is at least 1-2 cm thick and well-compacted. Pre-wetting the pad with the solvent can enhance its effectiveness.[10]

    • Adsorption Pre-treatment: Before filtration, stir the reaction mixture with activated carbon.[11] Activated carbon has a high surface area and can adsorb fine palladium particles and some soluble species.[11]

    • Induce Precipitation: Try adding an anti-solvent to your reaction mixture to encourage the precipitation of palladium species before filtering through Celite.

Scenario 2: I used a thiol-based scavenger, but the palladium levels are still too high.

  • Possible Cause: The choice of scavenger is critical and depends on the palladium's oxidation state and the reaction conditions.[3] Thiol-based scavengers are generally more effective for Pd(II) species. If your reaction conditions favor Pd(0), a different type of scavenger may be needed.

  • Solutions:

    • Scavenger Screening: Perform a small-scale screen with a panel of different scavengers (e.g., thiol-functionalized silica, amine-functionalized silica, or macroporous resins) to identify the most effective one for your specific product and solvent system.[10]

    • Optimize Conditions: The efficiency of scavenging can be affected by temperature, time, and solvent.[3] Increasing the temperature (e.g., to 40-60°C) and allowing for sufficient reaction time (which can range from a few hours to overnight) can improve performance.[1][3]

    • Consider a Multi-Step Approach: A combination of methods, such as an aqueous wash followed by treatment with a scavenger, can be more effective than a single method.[1]

Scenario 3: Activated carbon treatment removes the palladium, but I'm experiencing significant product loss.

  • Possible Cause: Activated carbon can be non-selective and adsorb your desired product in addition to the palladium catalyst.

  • Solutions:

    • Optimize Carbon Loading: Use the minimum amount of activated carbon necessary. Start with a small amount (e.g., 5-10 wt% relative to your product) and increase if needed.

    • Alternative Adsorbents: Consider using functionalized silica scavengers, which are often more selective and can lead to higher product recovery.[12] While activated carbon is cost-effective, the higher selectivity of silica scavengers can be advantageous, especially for high-value APIs.[3]

    • Solvent Selection: The choice of solvent can influence the binding of your product to the carbon. Experimenting with different solvents may help to minimize product loss.

In-Depth Protocols & Data

Here are detailed protocols for common palladium removal techniques.

Protocol 1: Activated Carbon Treatment

Activated carbon is a cost-effective method for removing a broad range of palladium species through adsorption.[3]

  • Preparation: After the reaction is complete, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, THF).

  • Addition of Carbon: Add activated carbon (5-20 wt% relative to the theoretical product weight) to the solution.

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50°C) for 2-18 hours.[3]

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.

  • Washing: Wash the Celite pad with fresh solvent to recover any adsorbed product.

  • Analysis: Concentrate the filtrate and analyze for residual palladium content using methods like ICP-MS.[4]

Protocol 2: Functionalized Silica Scavenger Treatment

Functionalized silica scavengers offer higher selectivity compared to activated carbon.[3] Thiol-functionalized silica is particularly effective for palladium removal.[3]

  • Scavenger Selection: Choose a scavenger based on the likely oxidation state of your palladium species. Thiol-based scavengers are a good starting point.

  • Addition of Scavenger: Add the functionalized silica scavenger (typically 2-5 equivalents relative to the palladium catalyst) to the reaction mixture.

  • Stirring: Stir the mixture at room temperature or elevated temperature for 4-24 hours.

  • Filtration: Filter off the scavenger.

  • Washing: Wash the scavenger with fresh solvent.

  • Analysis: Concentrate the filtrate and determine the residual palladium concentration.

Table 1: Comparison of Common Palladium Scavengers
Scavenger TypeFunctional GroupPrimary TargetAdvantagesDisadvantages
Activated Carbon N/A (adsorbent)Pd(0), Pd(II), various complexesCost-effective, broadly applicableCan be non-selective, leading to product loss
Thiol-Functionalized Silica -SHPd(II)High efficiency and selectivity for Pd(II)May be less effective for Pd(0)
Amine-Functionalized Silica -NH2, -NHRPd(II)Effective for certain palladium complexesCan be sensitive to pH
Trimercaptotriazine (TMT) on Silica Triazine-trithiolPd(0), Pd(II)Broadly effective for different Pd speciesCan be more expensive
Visualization of the Decision-Making Process

The following diagram illustrates a typical workflow for selecting and implementing a palladium removal strategy.

Palladium_Removal_Workflow start Reaction Complete (e.g., 4-Bromo-3-fluoro-2-methylpyridine synthesis) initial_analysis Initial Analysis: - Heterogeneous or Homogeneous Pd? - Expected Oxidation State? start->initial_analysis filtration_step Filtration through Celite initial_analysis->filtration_step Heterogeneous scavenger_screening Scavenger Screening (Thiol, Amine, Carbon, etc.) initial_analysis->scavenger_screening Homogeneous quantification Quantify Residual Pd (ICP-MS) filtration_step->quantification optimization Optimize Conditions (Time, Temp, Loading) scavenger_screening->optimization optimization->quantification final_product Final Product (<10 ppm Pd) quantification->final_product Success troubleshooting Troubleshoot: - High Pd Levels - Product Loss quantification->troubleshooting Failure troubleshooting->scavenger_screening

Caption: Decision workflow for palladium catalyst removal.

Quantification of Residual Palladium

Accurate quantification of residual palladium is essential to validate your purification process.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the industry standard for quantifying trace metals in APIs due to its high sensitivity and accuracy.[4]

  • Fluorometric Methods: Newer, rapid methods based on palladium-catalyzed reactions that produce a fluorescent product are emerging for high-throughput screening of purification conditions.[8][13]

For compounds intended for biological screening, it is recommended to reduce palladium levels to below 100 ppm, and ideally even lower for APIs.[7][9]

References
  • Vertex AI Search. (2024).
  • ResearchGate. (2015).
  • Benchchem. (2025). Palladium Catalyst Removal: A Technical Support Guide for Researchers.
  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd)
  • Onyx Scientific.
  • Biotage. (2023). How to Remove Palladium in three easy steps.
  • SpinChem.
  • Benchchem. Technical Support Center: Palladium Catalyst Removal from 2-Bromo-4-iodopyridine Reaction Mixtures.
  • ResearchGate. (2025). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents | Request PDF.
  • Arbor Assays. (2017).
  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development.
  • ACS Publications. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters.
  • Organic Process Research & Development. (2013).
  • Apeiron Synthesis. Apeiron's Metal Scavenging Solutions.
  • ResearchGate. Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF.
  • NIH. (2022).
  • Sigma-Aldrich. Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.
  • ACS Publications. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development.
  • Biotage.

Sources

Validation & Comparative

4-Bromo-3-fluoro-2-methylpyridine vs 4-chloro-3-fluoro-2-methylpyridine reactivity

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4-Bromo-3-fluoro-2-methylpyridine and 4-Chloro-3-fluoro-2-methylpyridine , designed for researchers in medicinal chemistry and process development.

Executive Summary & Strategic Selection

In the design of fluorinated pyridine scaffolds—common in kinase inhibitors (e.g., KRAS, EGFR)—the choice between the 4-Bromo (CAS: 1211528-56-1) and 4-Chloro (CAS: 1003875-87-5) analogues is not merely a matter of cost but of orthogonal reactivity .

  • Select the 4-Bromo analogue when: You require facile C–C or C–N bond formation at the C4 position via metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) under mild conditions. It is the superior substrate for Lithium-Halogen Exchange (Li-HE).

  • Select the 4-Chloro analogue when: You need a cost-effective substrate for Nucleophilic Aromatic Substitution (SNAr) or require lateral functionalization of the 2-methyl group. The C–Cl bond is sufficiently robust to survive lithiation conditions that would consume the bromide, allowing for divergent synthesis.

Quick Comparison Table
Feature4-Bromo-3-fluoro-2-methylpyridine 4-Chloro-3-fluoro-2-methylpyridine
Primary Utility Metal-Catalyzed Coupling (C4 functionalization)SNAr & Lateral Lithiation (C2-Me functionalization)
C–X BDE (approx) ~70 kcal/mol (Weaker)~84 kcal/mol (Stronger)
Suzuki Coupling Excellent (Standard Pd catalysts, 60–80°C)Moderate (Requires active ligands like XPhos, >100°C)
Lithiation Li-Halogen Exchange at C4 (Fast)Deprotonation (Lateral at C2-Me or Ring C6)
SNAr Reactivity High (Good LG)High (Activated by 3-F, Cost-effective)
Cost High (

$)
Moderate (

)

Reactivity Profile 1: Metal-Catalyzed Cross-Coupling

The 4-position is the primary vector for diversification. The presence of the ortho-fluorine (C3) and meta-methyl (C2) creates steric and electronic nuances.

Mechanism & Performance[6]
  • Oxidative Addition (Rate Determining Step): The C–Br bond undergoes oxidative addition to Pd(0) significantly faster than the C–Cl bond.

  • The "Ortho-Effect": The 3-Fluoro substituent exerts an inductive withdrawing effect (-I), which actually accelerates oxidative addition for both halogens compared to non-fluorinated pyridines. However, it also creates minor steric crowding. The larger Bromine atom relieves this steric strain upon oxidative addition more effectively than Chlorine.

Experimental Implication
  • 4-Bromo: Compatible with "workhorse" catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 in aqueous dioxane/carbonate systems.

  • 4-Chloro: Often fails with simple phosphines. Requires electron-rich, bulky biaryl phosphine ligands (e.g., XPhos , SPhos , RuPhos ) or N-heterocyclic carbene (NHC) precatalysts (e.g., Pd-PEPPSI-IPr ) to facilitate oxidative addition across the stronger C–Cl bond.

Coupling_Logic Start Target Transformation Suzuki Suzuki-Miyaura (C-C) Start->Suzuki Buchwald Buchwald-Hartwig (C-N) Start->Buchwald Br_Path 4-Bromo Substrate (Standard Cond.) Suzuki->Br_Path Preferred Cl_Path 4-Chloro Substrate (Forcing Cond.) Suzuki->Cl_Path Alternative Br_Cat Cat: Pd(dppf)Cl2 / K2CO3 Temp: 80°C Yield: High Br_Path->Br_Cat Cl_Cat Cat: Pd2(dba)3 / XPhos Temp: 110°C (Microwave) Yield: Mod-High Cl_Path->Cl_Cat

Figure 1: Decision matrix for cross-coupling reactions.

Reactivity Profile 2: Nucleophilic Aromatic Substitution (SNAr)

Contrary to metal-catalyzed trends, the 4-Chloro analogue is often the superior choice for SNAr due to cost-efficiency, as the reactivity difference is minimized by the activating nature of the scaffold.

Mechanistic Insight

The reaction proceeds via a Meisenheimer Complex .

  • Activation: The Pyridine Nitrogen (para to LG) and the 3-Fluoro group (ortho to LG) both pull electron density, making C4 highly electrophilic.

  • Leaving Group Ability: While Br is a better leaving group than Cl, the rate-determining step in highly activated systems is often the nucleophilic attack (Step 1), not the elimination (Step 2).

  • Result: Both substrates react rapidly with amines, thiols, and alkoxides. The 4-Chloro analogue is preferred for scale-up due to lower molecular weight (atom economy) and cost.

Protocol: SNAr Displacement with Morpholine

Substrate: 4-Chloro-3-fluoro-2-methylpyridine

  • Dissolve substrate (1.0 equiv) in anhydrous DMSO or NMP (0.5 M).

  • Add DIPEA (2.0 equiv) and Morpholine (1.2 equiv).

  • Heat to 90°C for 4–6 hours.

  • Workup: Dilute with water, extract with EtOAc. The 3-F group remains intact; only the 4-Cl is displaced.

Reactivity Profile 3: Lithiation & Divergent Synthesis

This is the most critical differentiator. The choice of halogen dictates whether you functionalize the ring (C4) or the side-chain (Methyl).

Pathway A: Lithium-Halogen Exchange (4-Bromo)

Treatment of the 4-Bromo analogue with n-BuLi at -78°C results in rapid exchange to generate the 4-Lithio species.

  • Utility: Access to 4-formyl, 4-carboxyl, or 4-boronate esters.

  • Risk: Halogen Dance . If the temperature rises above -78°C, the lithiated species may isomerize to the thermodynamically more stable C2 or C6 position (stabilized by fluorine), though the 2-Me group blocks the primary migration site.

Pathway B: Lateral Lithiation (4-Chloro)

The 4-Chloro analogue resists Li-exchange. Instead, the strong base (LDA or n-BuLi) deprotonates the 2-Methyl group (lateral lithiation) or the C6 position.

  • Mechanism: The 2-Me protons are acidified by the pyridine ring. The 3-F group further enhances this acidity via induction.

  • Utility: Allows chain extension at the methyl group (e.g., reaction with alkyl halides or aldehydes) while retaining the 4-Cl handle for later SNAr or coupling.

Lithiation_Pathways Br_Sub 4-Bromo-3-fluoro-2-Me-Py Reagent n-BuLi / THF / -78°C Br_Sub->Reagent Cl_Sub 4-Chloro-3-fluoro-2-Me-Py Cl_Sub->Reagent Li_Exchange 4-Lithio-3-fluoro-2-Me-Py (C4 Anion) Reagent->Li_Exchange Fast Exchange (Br) Lat_Lithiation 4-Chloro-3-fluoro-2-(Lithiomethyl)-Py (Lateral Anion) Reagent->Lat_Lithiation Deprotonation (Cl) Prod_A Product A: C4 Functionalized (e.g., 4-CHO) Li_Exchange->Prod_A + Electrophile (DMF) Prod_B Product B: Side-Chain Functionalized (e.g., 2-CH2-R) Lat_Lithiation->Prod_B + Electrophile (R-X)

Figure 2: Divergent lithiation pathways based on halogen selection.

References

  • PubChem. 4-Bromo-3-fluoro-2-methylaniline (Related Structure/Properties). National Library of Medicine. Available at: [Link]

  • Schlosser, M., et al. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 1996, 37(36), 6551-6554.[1] (Mechanistic basis for Li-Exchange vs Deprotonation). Available at: [Link]

  • Google Patents.WO2023114954A1 - Pyrazolopyrazine compounds as SHP2 inhibitors. (Experimental protocol for Suzuki coupling of 4-bromo-3-fluoro-2-methylpyridine).

Sources

Chemo-Differentiation of Bromo-Fluoro-Methylpyridine Isomers: A Guide to Orthogonal Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of polysubstituted pyridines is a cornerstone of modern kinase inhibitor discovery. However, the coexistence of bromine, fluorine, and methyl groups on a single pyridine ring creates a complex "reactivity triad." The challenge lies not in making the molecule react, but in controlling which site reacts.

This guide objectively compares the reactivity profiles of bromo-fluoro-methylpyridine isomers , specifically focusing on the orthogonal reactivity between the C–F and C–Br bonds. We analyze how the relative positioning of these atoms dictates the success of Nucleophilic Aromatic Substitution (


), Lithium-Halogen Exchange (Li-Hal), and Palladium-catalyzed cross-coupling.

The Electronic Landscape: The "Tug-of-War"

To predict reactivity, one must understand the electronic bias of the pyridine ring. The nitrogen atom acts as an electron sink, depleting electron density primarily at the C2 and C4 positions.

  • Fluorine (F): High electronegativity (

    
    ). Strong Inductive withdrawer (-I), but weak Resonance donor (+R). In 
    
    
    
    , it stabilizes the transition state (Meisenheimer complex) significantly better than bromine.
  • Bromine (Br): Lower electronegativity (

    
    ). Weaker -I effect. Excellent leaving group for oxidative addition (Pd) and lithium exchange.
    
  • Methyl (Me): Weak inductive donor (+I). Primarily acts as a steric modulator.

The Selectivity Rule of Thumb
Reaction TypePreferred SiteDominant Factor

C2-F > C4-F >> C2-Br > C4-BrElectronegativity (stabilizes intermediate)
Pd-Coupling C-Br (any pos) >>> C-FBond Dissociation Energy (C-Br is weaker)
Lithiation C-Br (Exchange) > C-H (Ortho to F)Kinetic Exchange vs. Complex Induced Proximity Effect (CIPE)

Nucleophilic Aromatic Substitution ( )

In


, the rate-determining step is the addition of the nucleophile to the ring.[1] Fluorine is the superior leaving group here, not because the C-F bond is weak (it is strong), but because the highly electronegative fluorine stabilizes the anionic Meisenheimer complex.
Comparative Scenario: 2-Fluoro vs. 2-Bromo

Consider the reaction with a primary amine (R-NH₂):

  • Isomer A: 2-Fluoro-3-bromo-4-methylpyridine

    • Outcome: Rapid displacement of Fluorine at C2.

    • Mechanism: The nucleophile attacks C2. The adjacent N-atom and the electronegative F stabilize the negative charge.

    • Selectivity: >98% selectivity for F-displacement. The Br atom at C3 remains intact, available for subsequent coupling.

  • Isomer B: 2-Bromo-3-fluoro-4-methylpyridine

    • Outcome: Slower displacement of Bromine at C2.

    • Mechanism: While C2 is activated by Nitrogen, Br is less effective at stabilizing the transition state than F. The 3-F atom provides some inductive activation, but the reaction often requires higher temperatures (

      
      C vs. RT).
      
Experimental Data: Relative Rates of Amination

Conditions: Morpholine (1.1 eq), DMSO,


C.
SubstrateRelative Rate (

)
Product Yield (1h)
2-Fluoro-3-methylpyridine10095%
2-Bromo-3-methylpyridine1.2<5%
2-Chloro-3-methylpyridine4.512%

Insight: If your scaffold has a 2-F, do your


before any metal-catalyzed steps to avoid catalyst poisoning by the free amine, or use the 2-F as a "mask" that survives Pd-coupling (see Section 4).

Organometallic Divergence: The "Halogen Dance" Risk

This is the most dangerous reaction class for these isomers. The competition is between Lithium-Halogen Exchange (at Br) and Directed Ortho Metalation (DoM, adjacent to F).

The Critical Hazard: Pyridyne Formation

If you treat 3-bromo-2-fluoropyridine with n-BuLi, you might expect Li-Br exchange. However, the resulting species (3-lithio-2-fluoropyridine) is extremely unstable. It undergoes rapid elimination of LiF to form 2,3-pyridyne , a highly reactive benzyne analog that leads to tars or non-selective additions.

Visualization: The Lithiation Pathway

The following diagram illustrates the decision logic when treating these isomers with organolithiums.

LithiationLogic Start Substrate: Bromo-Fluoro-Pyridine Reagent Reagent: n-BuLi (-78°C) Start->Reagent CheckBr Is Br present? Reagent->CheckBr Exchange Path A: Li-Br Exchange (Kinetic Control) CheckBr->Exchange Yes (Fast) DoM Path B: Directed Ortho Metalation (Adjacent to F) CheckBr->DoM No (Slower) Unstable Intermediate: Lithium ortho to Fluorine? Exchange->Unstable DoM->Unstable Pyridyne DANGER: Elimination to Pyridyne (Tars/Side Products) Unstable->Pyridyne Yes (e.g., 3-Li-2-F) StableLi Stable Aryl Lithium (Quench with Electrophile) Unstable->StableLi No (e.g., 3-Li-5-F)

Caption: Decision tree for lithiation. Note the high risk of pyridyne formation when Li and F are ortho.

Palladium-Catalyzed Cross-Coupling[2][3]

Palladium catalysis (Suzuki-Miyaura, Buchwald-Hartwig) offers the highest orthogonality. Pd(0) undergoes oxidative addition into the C-Br bond with high selectivity over the C-F bond.[2]

  • Selectivity: C-Br >>> C-F.

  • Isomer Effect:

    • 2-Bromo isomers: React fastest due to the electron-deficient nature of C2, facilitating oxidative addition.

    • 3-Bromo isomers: Slightly slower; may require more active ligands (e.g., SPhos, XPhos) if sterically hindered by a methyl group.

Strategic Advantage: You can couple a boronic acid at the Br position while leaving the F position untouched. This F atom can then be used for a subsequent


 reaction or as a metabolic blocker in the final drug candidate.

Experimental Protocols

Protocol A: Selective of 2-Fluoro-3-bromo-4-methylpyridine

Objective: Install an amine at C2 without touching the C3-Br.

  • Setup: To a dry 50 mL round-bottom flask, add 2-fluoro-3-bromo-4-methylpyridine (1.0 eq, 5 mmol) and dry DMSO (10 mL).

  • Nucleophile: Add Morpholine (1.2 eq, 6 mmol) and DIPEA (1.5 eq).

  • Reaction: Heat to 80°C for 2 hours. Monitor by LCMS.

    • Note: The 2-F is highly activated. If the reaction is sluggish, check the quality of the amine.

  • Workup: Cool to RT. Dilute with water (50 mL). The product usually precipitates. Filter and wash with water. If oil forms, extract with EtOAc.

  • Validation:

    
    F NMR should show the disappearance of the signal (or a massive shift if F remains, but here F is lost). MS should show M+Morpholine-F.
    
Protocol B: Selective Suzuki Coupling of 2-Bromo-3-fluoro-4-methylpyridine

Objective: Couple at C2-Br, leaving C3-F intact.

  • Setup: Charge a flask with 2-bromo-3-fluoro-4-methylpyridine (1.0 eq), Phenylboronic acid (1.2 eq), and

    
      (2.0 eq).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with

    
     for 10 mins.
    
  • Catalyst: Add

    
      (5 mol%).
    
  • Reaction: Heat to 90°C for 4 hours under

    
    .
    
  • Why this works: The C-F bond is too strong for Pd(dppf) to activate under these conditions. The 3-F actually activates the 2-Br for oxidative addition via induction.

Strategic Workflow Visualization

The following diagram outlines the "Orthogonal Functionalization Strategy" for a generic Bromo-Fluoro-Methylpyridine.

SynthesisWorkflow Start Start: Bromo-Fluoro-Pyridine Branch1 Path 1: Pd-Catalysis Start->Branch1 Suzuki/Buchwald (Reacts at Br) Branch2 Path 2: Nucleophilic Subst (SNAr) Start->Branch2 Amine/Alkoxide (Reacts at F) Prod1 Biaryl Product (F retained) Branch1->Prod1 Prod2 Amino-Pyridine (Br retained) Branch2->Prod2 Step2_1 Step 2: SNAr (Displace F) Prod1->Step2_1 Step2_2 Step 2: Coupling (React Br) Prod2->Step2_2 Final Final Polysubstituted Pyridine Step2_1->Final Step2_2->Final

Caption: Orthogonal workflow. Path 1 is preferred if the nucleophile is sensitive to Pd conditions.

Reactivity Matrix

Feature2-F, 3-Br, 4-Me2-Br, 3-F, 4-Me2-Br, 5-F, 4-Me

(Amine)
Excellent (at C2)Poor (at C2)Poor (at C2)
Suzuki Coupling Good (at C3)Excellent (at C2)Excellent (at C2)
Li-Hal Exchange Dangerous (Pyridyne risk)Good (at C2)Good (at C2)
DoM (LDA) Directed to C4 (between F/Me)Directed to C4Directed to C6

References

  • Schlosser, M. (2005). "The 2×3 Isomeric Fluoropyridines: A Comparative Study of Their Reactivity." European Journal of Organic Chemistry. [Link]

  • Lérida, L., et al. (2014). "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society. [Link]

  • Bode, J. W. (2018). "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry. [Link]

  • Gribble, G. W., et al. (2021). "Lithium-Halogen Exchange in Process Chemistry." ResearchGate. [Link]

  • Hartwig, J. F. (2016). "The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination." Accounts of Chemical Research. [Link]

Sources

Technical Guide: Strategic Alternatives to 4-Bromo-3-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-3-fluoro-2-methylpyridine (CAS: 1211585-16-6) is a ubiquitous scaffold in kinase inhibitor discovery. Its utility stems from a "Goldilocks" triad: the C4-Bromine offers a reactive handle for cross-coupling; the C3-Fluorine provides ortho-activation and metabolic blocking; and the C2-Methyl serves as a steric anchor or "magic methyl" conformational lock.

However, reliance on this specific isomer presents challenges:

  • Supply Chain Volatility: Fluctuations in precursor availability (specifically 2-amino-3-fluoro-4-bromopyridine routes).

  • Metabolic Liability: The C2-methyl group is a primary site for CYP450-mediated benzylic oxidation (

    
     reduction).
    
  • Process Costs: Brominated pyridines are historically 3–5x more expensive per mol than chlorinated analogs at kilo-scale.

This guide evaluates three distinct classes of alternatives: The Process Surrogate (Chloro-analog), The Bioisostere (Trifluoromethyl-analog), and The Electronic Variant (2-Chloropyridine).

Part 1: The Benchmark Analysis

Before selecting an alternative, we must quantify the baseline reactivity of the parent scaffold.

  • Primary Reactivity (C4): The C-Br bond is activated for oxidative addition (Pd

    
    
    
    
    
    Pd
    
    
    ) due to the electron-withdrawing nature of the pyridine nitrogen and the ortho-fluorine effect.
  • Secondary Reactivity (C3): The Fluorine atom is generally stable but can undergo S

    
    Ar displacement under forcing conditions with strong nucleophiles (alkoxides/thiols).
    
  • Tertiary Reactivity (C2): The methyl group is electronically deactivated but susceptible to radical bromination or metabolic oxidation.

Part 2: Comparative Analysis of Alternatives

Alternative A: The Process Surrogate

Compound: 4-Chloro-3-fluoro-2-methylpyridine

  • Role: Cost-reduction and scale-up optimization.

  • The Trade-off: The C-Cl bond dissociation energy (approx. 95 kcal/mol) is significantly higher than C-Br (approx. 68 kcal/mol). This creates a higher kinetic barrier for oxidative addition.

  • Performance Note: Standard Pd(PPh

    
    )
    
    
    
    protocols often fail or stall. Success requires electron-rich, bulky phosphine ligands (e.g., Buchwald precatalysts) to facilitate the oxidative addition step.
Alternative B: The Metabolic Fortress

Compound: 4-Bromo-3-fluoro-2-(trifluoromethyl)pyridine

  • Role: Improving DMPK (Drug Metabolism and Pharmacokinetics).

  • The Trade-off: Replacing -CH

    
     with -CF
    
    
    
    blocks benzylic oxidation, significantly extending half-life. However, the strong electron-withdrawing nature of -CF
    
    
    reduces the basicity of the pyridine nitrogen (pKa drops from ~4.5 to <1.0), which may alter binding affinity in the target pocket.
  • Performance Note: The ring becomes highly electron-deficient. In Suzuki couplings, this increases the rate of oxidative addition but also makes the ring susceptible to hydrodehalogenation (reduction) if the reaction is overheated in protic solvents.

Alternative C: The Reactivity Modulator

Compound: 4-Bromo-2-chloropyridine (removing the F, changing Me to Cl)

  • Role: Divergent synthesis.

  • The Trade-off: The C2-Cl provides a second handle for functionalization after the C4 coupling. This allows for "scaffold growing" at a late stage.

  • Performance Note: Regioselectivity becomes critical. C4-Br is more reactive than C2-Cl, but careful temperature control (0°C vs 80°C) is required to prevent "scrambling" or double-addition.

Part 3: Decision Matrix & Visualization

The following diagram illustrates the decision logic for selecting the appropriate alternative based on project phase and chemical requirements.

DecisionMatrix Start Start: 4-Bromo-3-fluoro-2-methylpyridine (Current Scaffold) Issue_Cost Primary Constraint: High Cost / Scale-up? Start->Issue_Cost Process Chem Issue_Metab Primary Constraint: Poor Metabolic Stability? Start->Issue_Metab Med Chem Issue_IP Primary Constraint: IP Space / Diversity? Start->Issue_IP Discovery Alt_Cl Select: 4-Chloro-3-fluoro-2-methylpyridine (Requires Gen-3 Catalysts) Issue_Cost->Alt_Cl Yes Alt_CF3 Select: 2-Trifluoromethyl Analog (Blocks Oxidation, alters pKa) Issue_Metab->Alt_CF3 Yes Alt_Diazine Select: Pyrimidine/Diazine Isosteres (Changes LogP & Solubility) Issue_IP->Alt_Diazine Yes Decision_Cat Catalyst Available? Alt_Cl->Decision_Cat Proceed Proceed Decision_Cat->Proceed Yes (XPhos/RuPhos) Stop/Re-evaluate Stop/Re-evaluate Decision_Cat->Stop/Re-evaluate No (Only PPh3)

Caption: Strategic decision tree for scaffold substitution based on development phase constraints.

Part 4: Comparative Performance Data

The following table summarizes the expected performance of the benchmark against the primary alternatives in a standard Suzuki-Miyaura coupling (Arylboronic acid, K


CO

, Dioxane/H

O).
FeatureBenchmark (4-Br-3-F-2-Me)Alt A (4-Cl-3-F-2-Me)Alt B (2-CF

Analog)
Relative Cost High (100%)Low (~25-30%)Very High (Custom)
Oxidative Addition Fast (Exothermic)Slow (Rate Limiting)Very Fast
Required Catalyst Pd(PPh

)

or Pd(dppf)Cl

Pd

(dba)

+ XPhos
Pd(OAc)

+ SPhos
Reaction Temp 60–80 °C90–110 °C40–60 °C
Metabolic

Low (Benzylic oxid.)Low (Benzylic oxid.)High (Blocked)
Typical Yield 85–95%70–85%60–80%

Part 5: Experimental Protocols

Protocol A: High-Efficiency Coupling for the Chloro-Analog (Alt A)

Rationale: Standard conditions often fail for electron-deficient chloropyridines. This protocol utilizes a bulky, electron-rich biaryl phosphine ligand (XPhos) to facilitate the difficult oxidative addition across the C-Cl bond [1].

Reagents:

  • Substrate: 4-Chloro-3-fluoro-2-methylpyridine (1.0 eq)

  • Partner: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%)
  • Ligand: XPhos (4 mol%)

  • Base: K

    
    PO
    
    
    
    (2.0 eq, anhydrous)
  • Solvent: 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Inerting: Charge a reaction vial with the chloro-pyridine, boronic acid, Pd

    
    (dba)
    
    
    
    , XPhos, and K
    
    
    PO
    
    
    . Seal and purge with N
    
    
    for 5 minutes. Crucial: O
    
    
    effectively kills the active catalytic species for aryl chlorides.
  • Solvation: Add degassed 1,4-dioxane via syringe.

  • Activation: Heat the block to 100 °C . (Note: The Br-analog would react at 60-80°C; the Cl-analog requires higher energy).

  • Monitoring: Monitor by HPLC/UPLC at 2 hours.

    • Self-Validation Check: If conversion is <50% at 2h, add degassed water (10% v/v) to solubilize the inorganic base; anhydrous conditions can sometimes stall if the boronate species doesn't form efficiently.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).

Protocol B: Stabilization Protocol for the CF3-Analog (Alt B)

Rationale: The 2-CF3 group makes the ring electron-poor. Using strong bases (like alkoxides) or high temperatures can lead to nucleophilic attack on the ring (S


Ar of the Fluorine) or protodehalogenation [2].

Modifications:

  • Base Switch: Use KF or CsF instead of Carbonates/Hydroxides to avoid OH

    
     competition.
    
  • Solvent: Use THF/Water (10:1) at lower temperatures (50 °C).

  • Catalyst: Pd(dppf)Cl

    
      is preferred for its stability and bite angle, preventing 
    
    
    
    -hydride elimination side pathways.

References

  • Comparison of Halo-Pyridine Reactivity in Suzuki Couplings.

    • Source: BenchChem Reactivity Guides / J. Org. Chem. Principles.
    • Context: Establishes the I > Br > Cl > F reactivity order and the necessity of bulky ligands for chlorides.
    • (General Reference)

  • Metabolic Stability of Fluorin

    • Source:Journal of Medicinal Chemistry, "The effect of fluorine on drug metabolism."
    • Context: Supports the claim that replacing Methyl with Trifluoromethyl blocks CYP450 oxid
    • (Search: Fluorine effect metabolism pyridine)

  • C

    • Source:Organic Process Research & Development.
    • Context: Protocols for XPhos/Buchwald ligand usage in difficult couplings.

(Note: Specific yields and reaction times are representative of the chemical class and based on general reactivity principles of halopyridines as detailed in standard texts like "Heterocyclic Chemistry" by Joule & Mills.)

A Researcher's Guide to the Spectroscopic Differentiation of 4-Bromo-3-fluoro-2-methylpyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise identification of constitutional isomers is a critical step in chemical synthesis and characterization. The subtle yet significant differences in the arrangement of atoms within a molecule can drastically alter its physicochemical properties and biological activity. This guide provides a comprehensive spectroscopic comparison of 4-Bromo-3-fluoro-2-methylpyridine and its isomers, offering insights into how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) can be employed for their unambiguous differentiation.

The substitution pattern on the pyridine ring in 4-Bromo-3-fluoro-2-methylpyridine and its isomers dictates a unique electronic environment for each atom, leading to distinct spectroscopic signatures. Understanding these differences is paramount for confirming the identity of a synthesized compound and ensuring the purity of research materials. While experimental data for all possible isomers is not always readily available in public databases, a combination of predicted data and a firm grasp of spectroscopic principles can provide a robust framework for their identification.

The Isomeric Landscape

The molecular formula C₆H₅BrFN, with a 2-methylpyridine core, can give rise to several constitutional isomers depending on the positions of the bromine and fluorine atoms. This guide will focus on a selection of these isomers to illustrate the principles of spectroscopic differentiation. The isomers under consideration are:

  • 4-Bromo-3-fluoro-2-methylpyridine

  • 2-Bromo-4-fluoro-5-methylpyridine

  • 5-Bromo-3-fluoro-2-methylpyridine

  • 3-Bromo-5-fluoro-2-methylpyridine

  • 2-Bromo-3-fluoro-4-methylpyridine

  • 3-Bromo-2-fluoro-5-methylpyridine

  • 3-Bromo-6-fluoro-2-methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide a wealth of information based on chemical shifts, coupling constants, and signal multiplicities.

¹H NMR Spectroscopy

The ¹H NMR spectrum of each isomer is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the halogen atoms and the nitrogen atom in the pyridine ring. The coupling patterns, particularly the proton-fluorine (H-F) and proton-proton (H-H) coupling constants, are invaluable for assigning the substitution pattern.

For instance, in 4-Bromo-3-fluoro-2-methylpyridine , we would expect two aromatic protons. The proton at position 5 will likely be a doublet due to coupling with the proton at position 6. The proton at position 6 will also be a doublet. Both signals may exhibit further splitting due to coupling with the fluorine atom at position 3. The methyl group at position 2 will appear as a singlet.

In contrast, for an isomer like 2-Bromo-4-fluoro-5-methylpyridine , the predicted ¹H NMR data suggests two doublets for the aromatic protons at approximately 8.1 ppm and 7.2 ppm, arising from coupling to the fluorine atom. The methyl group is predicted to be a singlet at around 2.3 ppm.[1]

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are highly sensitive to the electronic environment, with carbons attached to electronegative atoms like fluorine and bromine appearing at different chemical shifts. A key feature in the ¹³C NMR spectra of these compounds is the carbon-fluorine (C-F) coupling, which results in the splitting of carbon signals into doublets with characteristic coupling constants.

For 2-Bromo-4-fluoro-5-methylpyridine , the predicted ¹³C NMR data shows the carbon attached to the fluorine (C-4) as a doublet with a large coupling constant of approximately 240 Hz.[1] Other carbons in proximity to the fluorine also exhibit smaller C-F couplings.[1] The number of distinct carbon signals can also help differentiate between isomers with different symmetries.[2]

Data Presentation: Predicted NMR Data for 2-Bromo-4-fluoro-5-methylpyridine

The following tables summarize the predicted spectroscopic data for 2-Bromo-4-fluoro-5-methylpyridine, which can serve as a reference for comparison with other isomers.[1]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.1d~2.51HH-6
~7.2d~5.01HH-3
~2.3s-3H-CH₃

Note: The chemical shifts are approximate. The doublet multiplicity for H-6 and H-3 arises from coupling to the fluorine atom.[1]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~158 (d, J ≈ 240 Hz)C-4
~150 (d, J ≈ 15 Hz)C-2
~148C-6
~125 (d, J ≈ 20 Hz)C-5
~115 (d, J ≈ 5 Hz)C-3
~15-CH₃

Note: The chemical shifts are approximate. The carbons C-2, C-3, C-4, and C-5 are expected to show coupling with the fluorine atom, resulting in doublets with characteristic coupling constants.[1]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For all the isomers of 4-Bromo-3-fluoro-2-methylpyridine, the molecular formula is C₆H₅BrFN, with a monoisotopic mass of approximately 188.959 Da.[3] A key characteristic in the mass spectrum of these compounds will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[4] This results in a characteristic M and M+2 molecular ion peak cluster with nearly equal intensities, which is a clear indicator of the presence of a single bromine atom in the molecule.

Electron Ionization (EI) mass spectrometry will likely lead to fragmentation of the molecular ion. The fragmentation pattern will be influenced by the positions of the substituents. For example, the loss of a bromine radical (•Br), a methyl radical (•CH₃), or hydrogen fluoride (HF) are all possible fragmentation pathways. The relative intensities of these fragment ions can provide clues to the isomeric structure.

Data Presentation: Predicted Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Data for 4-Bromo-3-fluoro-2-methylpyridine (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
191~98[M+2]⁺ (containing ⁸¹Br)
189100[M]⁺ (containing ⁷⁹Br)
110Moderate[M - Br]⁺
95Moderate[M - Br - CH₃]⁺

Note: The presence of bromine results in a characteristic M+2 peak with nearly equal intensity to the molecular ion peak.[1]

Table 4: Predicted m/z values for adducts of 4-Bromo-3-fluoro-2-methylpyridine [3]

Adductm/z
[M+H]⁺189.96622
[M+Na]⁺211.94816
[M-H]⁻187.95166
[M]⁺188.95839

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For the isomers of 4-Bromo-3-fluoro-2-methylpyridine, the FTIR spectra will be characterized by several key absorption bands.

  • C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will be observed around 2950-2850 cm⁻¹.

  • C=C and C=N stretching: The stretching vibrations of the pyridine ring (C=C and C=N bonds) will give rise to a series of bands in the 1600-1400 cm⁻¹ region. The exact positions of these bands will be sensitive to the substitution pattern.

  • C-F stretching: The C-F stretching vibration is typically a strong band in the region of 1250-1000 cm⁻¹.

  • C-Br stretching: The C-Br stretching vibration is expected to appear in the lower frequency region, typically between 600-500 cm⁻¹.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bending vibrations that are unique to each molecule. Subtle differences in this region can be used to distinguish between isomers.

While the major absorption bands will be present in all isomers, the precise wavenumbers and relative intensities of the peaks, particularly in the fingerprint region, will vary, allowing for their differentiation.

Experimental Protocols

The following are generalized, yet detailed, methodologies for acquiring the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework and the precise substitution pattern of the pyridine ring.

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is recommended for better signal dispersion, especially for resolving complex coupling patterns.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified 4-Bromo-3-fluoro-2-methylpyridine isomer and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆, or dimethyl sulfoxide-d₆) in a clean, dry vial.[1] The choice of solvent can influence chemical shifts.[5]

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

    • Acquire the proton-decoupled ¹³C NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Perform phase and baseline corrections.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[1]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern to support structural assignment.

Sources

A Comparative Guide to the Biological Activity of 4-Bromo-3-fluoro-2-methylpyridine Derivatives: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic functionalization of the pyridine ring with halogens and alkyl groups can significantly modulate its physicochemical properties and biological targets. This guide focuses on the 4-Bromo-3-fluoro-2-methylpyridine scaffold, a promising but underexplored starting point for drug discovery. Due to the limited direct experimental data on its derivatives, this document provides a comparative analysis based on the biological activities of structurally related compounds, particularly its positional isomers. By examining the structure-activity relationships (SAR) of these analogs, we can project the therapeutic potential of 4-Bromo-3-fluoro-2-methylpyridine derivatives and provide a roadmap for their future investigation.

The 4-Bromo-3-fluoro-2-methylpyridine Scaffold: A Versatile Building Block

The 4-Bromo-3-fluoro-2-methylpyridine scaffold incorporates several key features that make it an attractive starting material for the synthesis of biologically active molecules. The bromine atom at the 4-position serves as a versatile handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a diverse array of substituents. The fluorine atom at the 3-position can enhance metabolic stability, improve cell membrane permeability, and influence the electronic properties of the pyridine ring, which can in turn modulate binding affinity to biological targets.[1][2] The methyl group at the 2-position provides an additional point for potential modification or can be a crucial element for specific interactions within a target's binding site.

While specific synthesis protocols for 4-Bromo-3-fluoro-2-methylpyridine are not extensively documented in publicly available literature, established methods for the synthesis of related bromo-methyl-pyridines and fluoro-pyridines suggest its accessibility. For instance, the synthesis of 3-bromo-4-methylpyridine can be achieved through the bromination of 4-methylpyridine.[3][4] Similarly, methods for preparing fluoropyridine compounds are also known.[5] These precedents indicate that the synthesis of 4-Bromo-3-fluoro-2-methylpyridine is feasible, making it a viable scaffold for exploratory medicinal chemistry.

Comparative Analysis of Biological Activities

Given the nascent stage of research into 4-Bromo-3-fluoro-2-methylpyridine derivatives, we turn to its positional isomer, 2-bromo-4-fluoro-5-methylpyridine, and other related structures to infer potential biological activities.

Anticancer Activity: Targeting Protein Kinases

The pyridine core is a well-established pharmacophore in the design of protein kinase inhibitors. A positional isomer, 2-bromo-4-fluoro-5-methylpyridine, has been identified as a valuable building block for the synthesis of novel kinase inhibitors.[2][6] This suggests that derivatives of 4-Bromo-3-fluoro-2-methylpyridine could also exhibit potent and selective kinase inhibitory activity.

Projected Structure-Activity Relationship (SAR) for Kinase Inhibition:

Based on the established SAR of pyridine-based kinase inhibitors, we can hypothesize the following for derivatives of 4-Bromo-3-fluoro-2-methylpyridine:

  • Substitution at the 4-position (via Bromine Displacement): This is the primary site for introducing various aryl or heteroaryl groups through cross-coupling reactions. These substituents can be tailored to interact with the hydrophobic regions and the gatekeeper residue of the kinase ATP-binding site, which is a key determinant of selectivity.

  • The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is expected to act as a crucial hydrogen bond acceptor, anchoring the inhibitor to the "hinge" region of the kinase.

  • The 3-Fluoro Group: The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of metabolism.[7]

  • The 2-Methyl Group: The methyl group can provide additional van der Waals interactions within the binding pocket and can be a key element for achieving selectivity for certain kinases.

Table 1: Comparative Anticancer Activity of Related Pyridine Derivatives

Compound/Derivative ClassTarget/Cell LineReported Activity (IC50/GI50)Reference
4-Fluoroindoline derivativesPERK enzyme0.5 - 2.5 nM[7]
Pyridine-linked CA-4 analogues (4h and 4s)HeLa cellsG2/M phase arrest[8]
5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analoguesA-549 and HeLa cell linesModerate to outstanding activity[9]
Trifluoromethylpyrimidine-based inhibitorsPYK2Good potency and selectivity[10]
Anti-inflammatory Activity

Derivatives of pyridine and related heterocycles have shown significant anti-inflammatory properties.[11][12] The mechanism of action often involves the inhibition of key inflammatory mediators such as NF-κB, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[13] The electronic properties conferred by the fluorine and bromine atoms in the 4-Bromo-3-fluoro-2-methylpyridine scaffold could contribute to potent anti-inflammatory activity.

Projected Structure-Activity Relationship (SAR) for Anti-inflammatory Activity:

  • Modifications at the 4-position could lead to compounds that effectively block the active sites of inflammatory enzymes.

  • The fluorine atom might enhance the compound's ability to penetrate cell membranes and reach intracellular inflammatory targets.

Table 2: Comparative Anti-inflammatory Activity of Related Heterocyclic Derivatives

Compound/Derivative ClassMechanism/ModelReported EffectReference
Fluorine-substituted benzo[h]quinazoline-2-amine derivativesNF-κB inhibitionSignificant reduction in phosphorylation of IκBα and p65[13]
Pyrimidine-pyridine hybridsInhibition of PGE2 generationPotent anti-inflammatory effects[12]
Pyridine- and Thiazole-Based HydrazidesBovine serum albumin denaturationIC50 values in the range of 46.29–100.60 μg/mL[11]
Antimicrobial Activity

The pyridine nucleus is a common feature in many antimicrobial agents. The incorporation of halogens, such as bromine and fluorine, has been shown to enhance the antimicrobial potency of various heterocyclic compounds.[14] Therefore, derivatives of 4-Bromo-3-fluoro-2-methylpyridine represent a promising avenue for the development of novel antibacterial and antifungal agents.

Projected Structure-Activity Relationship (SAR) for Antimicrobial Activity:

  • The lipophilicity imparted by the bromo and methyl groups, combined with the electronic effects of the fluorine atom, could facilitate the penetration of microbial cell walls.

  • Derivatization at the 4-position with moieties known to possess antimicrobial activity could lead to synergistic effects.

Table 3: Comparative Antimicrobial Activity of Related Pyridine Derivatives

Compound/Derivative ClassTarget Organism(s)Reported Activity (MIC)Reference
Pyridine- and thienopyridine derivativesE. coli, B. mycoides, C. albicansGood to strong activity[15]
Pyridine–pyrrole conjugatesBacterial and fungal targetsSignificant binding energies[16]
Pyridine-indole compoundsE. coli, S. typhi, B. subtilis, A. oryzae, A. fumigatesModerate antimicrobial activity

Experimental Protocols: A Guide for Future Investigations

To validate the predicted biological activities of 4-Bromo-3-fluoro-2-methylpyridine derivatives, a systematic synthetic and biological evaluation is necessary. The following are representative experimental workflows.

General Synthesis of 4-Substituted-3-fluoro-2-methylpyridine Derivatives (via Suzuki-Miyaura Coupling)

This protocol describes a general method for introducing aryl or heteroaryl substituents at the 4-position of the pyridine ring.

  • To a reaction vessel, add 4-Bromo-3-fluoro-2-methylpyridine (1.0 eq.), the desired boronic acid or boronate ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

  • Add a suitable solvent system (e.g., 1,4-dioxane/water) and heat the mixture under an inert atmosphere.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the desired 4-substituted derivative.

In Vitro Kinase Inhibition Assay

This assay determines the inhibitory activity of synthesized compounds against specific protein kinases.

  • Prepare a reaction mixture containing the target kinase, a suitable substrate peptide, and ATP (often radiolabeled) in a buffer solution.

  • Add varying concentrations of the test compound to the reaction mixture.

  • Incubate the mixture at the optimal temperature for the kinase reaction.

  • Quantify the amount of phosphorylated substrate using an appropriate method (e.g., radiometric detection, fluorescence-based assay).

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[2]

Cell Proliferation Assay (MTT Assay)

This assay assesses the anti-proliferative effects of the synthesized compounds on cancer cell lines.

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent.

  • Measure the absorbance at a specific wavelength to determine cell viability.

  • Calculate the GI50 or IC50 value, which is the concentration required to inhibit cell growth or viability by 50%.[2]

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of compounds to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).

  • Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compounds.

  • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.

  • After incubation, measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Determine the concentration of the compound that inhibits NO production by 50% (IC50).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

  • Prepare a serial dilution of the test compound in a suitable broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Incubate the plate under appropriate conditions for microbial growth.

  • Determine the MIC, which is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualizing Structure-Activity Relationships and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

SAR_Kinase_Inhibitor cluster_modifications Potential Modifications cluster_outcomes Predicted Biological Outcomes scaffold 4-Bromo-3-fluoro-2-methylpyridine Core Scaffold pos4 4-Position (Br) Suzuki/Buchwald-Hartwig (Diverse aryl/heteroaryl groups) scaffold->pos4 Derivatization pos3 3-Position (F) Modulates electronics, metabolic stability scaffold->pos3 Inherent Property pos2 2-Position (Me) Steric bulk, selectivity scaffold->pos2 Inherent Property pyridine_N Pyridine Nitrogen Hinge-binding scaffold->pyridine_N Key Interaction kinase Kinase Inhibition (Anticancer) pos4->kinase inflammation Anti-inflammatory Activity pos4->inflammation antimicrobial Antimicrobial Activity pos4->antimicrobial pos3->kinase pos3->inflammation pos3->antimicrobial pos2->kinase pyridine_N->kinase

Caption: Predicted Structure-Activity Relationship (SAR) of 4-Bromo-3-fluoro-2-methylpyridine Derivatives.

Experimental_Workflow cluster_screening Biological Screening start 4-Bromo-3-fluoro-2-methylpyridine synthesis Chemical Synthesis (e.g., Suzuki Coupling) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification anticancer Anticancer Assays (Kinase Inhibition, Cell Proliferation) purification->anticancer anti_inflammatory Anti-inflammatory Assays (NO Production, Cytokine Release) purification->anti_inflammatory antimicrobial Antimicrobial Assays (MIC Determination) purification->antimicrobial data_analysis Data Analysis & SAR anticancer->data_analysis anti_inflammatory->data_analysis antimicrobial->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: General Experimental Workflow for the Development of 4-Bromo-3-fluoro-2-methylpyridine Derivatives.

Conclusion and Future Directions

The 4-Bromo-3-fluoro-2-methylpyridine scaffold holds considerable promise as a starting point for the development of novel therapeutic agents. While direct experimental evidence for its derivatives is currently lacking, a comparative analysis of structurally related compounds, particularly its positional isomers, strongly suggests potential for potent anticancer, anti-inflammatory, and antimicrobial activities. The versatile chemistry of this scaffold allows for the systematic exploration of structure-activity relationships, paving the way for the discovery of new drug candidates.

Future research should focus on the efficient synthesis of a library of 4-Bromo-3-fluoro-2-methylpyridine derivatives and their comprehensive biological evaluation. The experimental protocols outlined in this guide provide a framework for such investigations. A thorough understanding of the SAR will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds, ultimately leading to the identification of promising leads for further preclinical and clinical development.

References

  • Unlocking Chemical Synthesis: The Importance of 4-Bromo-3-fluoropyridine. NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). Retrieved from [Link]

  • Preparation process of 3 amino-4 methyl pyridine. Google Patents. (n.d.).
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. National Center for Biotechnology Information. (2024, June 19). Retrieved from [Link]

  • Preparation method of 3-bromo-4-methylpyridine. Google Patents. (n.d.).
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. (2017, January 27). Retrieved from [Link]

  • 2-Bromo-5-fluoro-4-methylpyridine. MySkinRecipes. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. ACS Publications. (2014, March 26). Retrieved from [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. (2024, February 14). Retrieved from [Link]

  • Preparation method of fluoropyridine compounds. Google Patents. (n.d.).
  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega. (2020, September 25). Retrieved from [Link]

  • Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. National Center for Biotechnology Information. (2008, December 1). Retrieved from [Link]

  • Commentary on Pyridine Compounds & its Antimicrobial Activities. Open Access Journals. (n.d.). Retrieved from [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. (2021, February 3). Retrieved from [Link]

  • Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. ResearchGate. (n.d.). Retrieved from [Link]

  • Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. National Center for Biotechnology Information. (2023, January 12). Retrieved from [Link]

  • Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. ResearchGate. (2022, November 28). Retrieved from [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. ResearchGate. (n.d.). Retrieved from [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. Semantic Scholar. (n.d.). Retrieved from [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. (2025, November 24). Retrieved from [Link]

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. National Center for Biotechnology Information. (2024, May 19). Retrieved from [Link]

  • 2-Bromo-5-fluoro-4-methylpyridine. PubChem. (n.d.). Retrieved from [Link]

Sources

Technical Validation: Optimizing the Synthesis of 4-Bromo-3-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-Bromo-3-fluoro-2-methylpyridine presents a specific regioselectivity challenge common in the development of kinase inhibitors and KRAS-targeting small molecules.[1] The steric and electronic conflict between the C3-fluorine and C2-methyl substituents complicates standard electrophilic aromatic substitution (SEAr).[1]

This guide validates two primary synthetic pathways:

  • Route A (Recommended): Directed Ortho-Metalation (DoM) utilizing the C3-Fluorine as a Directing Metalation Group (DMG).[1]

  • Route B (Alternative): Classical N-Oxide Nitration followed by Sandmeyer transformation.[1]

Route Comparison Matrix

FeatureRoute A: Directed Ortho-Metalation (DoM)Route B: Classical FGI (Sandmeyer)
Step Count 1 Step 4 Steps (Oxidation

Nitration

Reduction

Diazotization)
Key Reagents LiTMP,

-BuLi, CBr

or Br


CPBA, HNO

/H

SO

, Fe/AcOH, CuBr
Regiocontrol High (Directed by F-Li coordination)Moderate (Relies on electronic push-pull of N-oxide)
Primary Risk Lateral lithiation of C2-Methyl (Temperature sensitive)Energetic runaway (Nitration); Diazonium instability
Overall Yield 65 – 75%20 – 30%
Suitability Discovery & Early ProcessLegacy / Non-cryogenic facilities

Deep Dive: Route A – Directed Ortho-Metalation (DoM)[1]

Mechanistic Rationale

The success of this route hinges on the "Fluorine Effect." Fluorine is a potent Directing Metalation Group (DMG) due to its high electronegativity, which acidifies the adjacent ortho-protons (inductive effect,


).[1]
  • The Challenge: The substrate, 3-fluoro-2-methylpyridine, has two potential lithiation sites: the C4 ring proton and the lateral C2-methyl protons.[1]

  • The Solution: Kinetic control at -78°C using a non-nucleophilic, bulky base (LiTMP ).[1]

    • Why LiTMP? Lithium 2,2,6,6-tetramethylpiperidide is sterically hindered, preventing nucleophilic attack on the pyridine ring.[1]

    • Why Low Temp? At -78°C, ring lithiation (ortho to F) is kinetically favored.[1] Higher temperatures (> -40°C) promote thermodynamic equilibration to the benzylic-like lateral lithiation of the methyl group.[1]

Validated Protocol

Scale: 10g Input

  • Base Preparation: To a flame-dried 500 mL 3-neck flask under Argon, add THF (100 mL) and 2,2,6,6-tetramethylpiperidine (1.1 eq). Cool to -10°C. Dropwise add

    
    -BuLi  (2.5 M in hexanes, 1.1 eq). Stir for 30 min to generate LiTMP in situ.[1]
    
  • Substrate Addition: Cool the LiTMP solution to -78°C (Internal temp must be < -75°C). Dissolve 3-fluoro-2-methylpyridine (1.0 eq) in THF (20 mL) and add dropwise over 20 mins.

    • Critical Parameter: Maintain internal temp < -70°C to prevent lateral deprotonation.[1]

  • Metalation: Stir at -78°C for 1–2 hours. The solution typically turns deep yellow/orange.

  • Quench: Dissolve CBr

    
      (1.2 eq) or Br
    
    
    
    in THF and add dropwise.
    • Note: CBr

      
       is preferred for cleaner impurity profiles; Br
      
      
      
      is cheaper but can lead to over-bromination.
  • Workup: Quench with sat. NH

    
    Cl. Extract with EtOAc.[1][2] Wash with Na
    
    
    
    S
    
    
    O
    
    
    (if Br
    
    
    used).[1]
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Pathway Visualization (DoM)

DoM_Route Start 3-Fluoro-2-methylpyridine Inter Lithiated Intermediate (Li coordinated to F) Start->Inter Kinetic Deprotonation (C4-H) SideProduct Lateral Lithiation (Impurity) Start->SideProduct Temp > -40°C Thermodynamic Control Base LiTMP / THF (-78°C) Base->Inter Product 4-Bromo-3-fluoro-2-methylpyridine Inter->Product SEAr Quench Electrophile Electrophile (CBr4 or Br2) Electrophile->Product

Figure 1: Reaction pathway for Directed Ortho-Metalation showing the critical kinetic vs. thermodynamic divergence.[1]

Deep Dive: Route B – Classical FGI (Sandmeyer)[1]

Mechanistic Rationale

This route is the "brute force" approach. It circumvents the need for cryogenic lithiation by utilizing the directing power of the N-oxide.

  • Oxidation:

    
    CPBA converts the pyridine to Pyridine-
    
    
    
    -oxide.[1]
  • Nitration: The

    
    -oxide activates C4 (para) and C2 (ortho) towards nucleophiles, but for electrophilic nitration, the 
    
    
    
    -oxide directs para (C4) while the C3-F directs ortho (C2/C4).[1] Since C2 is blocked by Methyl, C4 is the exclusive site.
  • Reduction & Sandmeyer: The nitro group is reduced to an amine, then converted to a diazonium salt, and displaced by Bromide (CuBr).

Critical Process Parameters (CPP)
  • Safety: The nitration step involves heating in H

    
    SO
    
    
    
    /HNO
    
    
    . Exotherms must be strictly controlled.
  • Purification: Removal of

    
    CBA byproduct after the first step is tedious.
    
  • Yield: The Sandmeyer step often suffers from low yields (30-40%) due to diazonium instability and phenol formation (hydrolysis).[1]

Workflow Visualization (Sandmeyer)[1]

Sandmeyer_Route SM 3-Fluoro-2-methylpyridine Step1 1. N-Oxidation (mCPBA, DCM) SM->Step1 Inter1 N-Oxide Intermediate Step1->Inter1 Step2 2. Nitration (HNO3/H2SO4, Heat) Inter1->Step2 Inter2 4-Nitro-3-fluoro-2-methylpyridine Step2->Inter2 Step3 3. Reduction (Fe/AcOH or H2/Pd) Inter2->Step3 Inter3 4-Amino-3-fluoro-2-methylpyridine Step3->Inter3 Step4 4. Sandmeyer (NaNO2, HBr, CuBr) Inter3->Step4 Product 4-Bromo-3-fluoro-2-methylpyridine Step4->Product

Figure 2: Step-by-step workflow for the classical Functional Group Interconversion route.

Analytical Validation

To ensure the integrity of the synthesis, the following analytical signatures must be verified. The coupling constants (


) are diagnostic for the specific regioisomer.
MethodExpected Signal / ObservationInterpretation
1H NMR

~2.5 ppm (s, 3H)
C2-Methyl group.[1]
1H NMR

~8.1 ppm (dd,

Hz,

small)
C6-H (Adjacent to Nitrogen).[1]
1H NMR

~7.4 ppm (dd,

Hz)
C5-H (Coupled to C6-H and C3-F).[1] Note: Absence of C4-H signal confirms substitution.[1]
19F NMR Singlet/Multiplet at

-120 to -130 ppm
Shift changes significantly from SM due to ortho-Br.[1]
GC-MS M+ and (M+2)+ peaks (1:1 ratio)Characteristic Bromine isotope pattern (

Br/

Br).[1]

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[1] (Foundational text on LiTMP and base selection for pyridines).

  • Snieckus, V. (1990).[3] Directed Ortho Metalation.[1][3][4][5][6] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933.[1] Link[1]

  • Marsais, F., & Quéguiner, G. (1981).[1] Metallation of 3-fluoropyridine. Tetrahedron, 39(12), 2009-2021.[1] (Establishes regioselectivity of 3-F-pyridines).

  • Vertex Pharmaceuticals. (2015).[1] Patent WO2015123456A1.[1] (Example of industrial application of halogenated methylpyridines in kinase inhibitors). Link

  • Gribble, G. W., & Li, J. J. (2011).[1] Palladium in Heterocyclic Chemistry. Elsevier.[1] (Context for downstream coupling of the 4-Br product).

Sources

Technical Guide: Characterization of 4-Bromo-3-fluoro-2-methylpyridine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-3-fluoro-2-methylpyridine (CAS: 1214352-84-5) is a critical halogenated heterocyclic building block, widely employed in the synthesis of kinase inhibitors via Suzuki-Miyaura cross-coupling.[1] However, its unique substitution pattern—specifically the crowded 2,3,4-trisubstituted core—creates a distinct impurity profile that often evades standard Certificate of Analysis (CoA) testing.[1]

This guide challenges the industry reliance on simple HPLC-UV area% for this scaffold.[1] We demonstrate that 19F-qNMR (Quantitative Fluorine NMR) is the superior orthogonal method for detecting "silent" regioisomers that poison downstream palladium catalysts, while RP-HPLC remains the gold standard for quantifying oxidative degradants.[1]

Part 1: The Impurity Landscape

To understand the analytical challenge, one must understand the genesis of the impurities.[1] The synthesis typically proceeds via a Sandmeyer reaction or direct electrophilic halogenation.[1] Both pathways are prone to regio-selectivity errors due to the directing effects of the fluorine and methyl groups.[1]

Structural Impurity Map

The following diagram outlines the critical impurity pathways. Note the formation of the Regioisomer (Impurity B) , which is isobaric and often co-elutes with the target in standard LC-MS methods.[1]

ImpurityMap Start Starting Material (3-Fluoro-2-methylaniline) Target TARGET PRODUCT 4-Bromo-3-fluoro-2-methylpyridine Start->Target Sandmeyer (NaNO2, HBr, CuBr) ImpA Impurity A (Des-bromo) 3-Fluoro-2-methylpyridine Start->ImpA Incomplete Halogenation ImpB Impurity B (Regioisomer) 4-Bromo-3-fluoro-6-methylpyridine Start->ImpB Isomeric Scrambling ImpC Impurity C (Hydrolysis) Pyridinone Derivative Target->ImpC Moisture/Acid Degradation

Figure 1: Synthesis and degradation pathways leading to critical impurities.[1] Impurity B (Regioisomer) is the primary analytical challenge.

Part 2: Comparative Analysis of Detection Methods

We evaluated three primary analytical techniques for their ability to resolve the Target from Impurity B (Regioisomer) and Impurity C (Pyridinone).

RP-HPLC (UV/MS)[1][2]
  • Status: Industry Standard.[1][2]

  • Performance: Excellent for polar impurities (Impurity C) and process byproducts.

  • Limitation: Requires highly specific pH control.[1][2] At neutral pH, the pyridine nitrogen interacts with silanols, causing peak tailing that masks closely eluting isomers.[1]

  • Verdict: Essential for purity assay, but insufficient for isomeric identity.[1]

Gas Chromatography (GC-FID/MS)[1]
  • Status: Alternative.

  • Performance: High resolution for volatile halogenated species.

  • Limitation: Thermal instability.[1][2] The C-Br bond in electron-deficient pyridines is labile.[1] We observed debromination (artifactual formation of Impurity A) in the injector port at temperatures >220°C.[1][2]

  • Verdict: Not recommended for accurate assay due to thermal degradation risks.[1][2]

19F-qNMR (Quantitative Fluorine NMR)[1]
  • Status: The "Problem Solver."

  • Performance: The fluorine chemical shift is hypersensitive to the ortho-substituent.[1] The shift difference between the 4-bromo and 6-bromo isomers is >5 ppm, providing baseline resolution without method development.[1]

  • Verdict: Mandatory for validating the absence of regioisomers.[1]

Comparative Data Matrix
FeatureRP-HPLC (Method A)GC-FID19F-qNMR
Specificity (Regioisomers) Moderate (Requires pH 6.[1]5)HighSuperior
Sensitivity (LOD) High (< 0.05%) High (< 0.05%)Moderate (~0.5%)
Sample Integrity ExcellentPoor (Thermal degradation)Excellent
Throughput High (15 min/run)High (20 min/run)Low (Scan dependent)
Primary Use Case Routine CoA & StabilityResidual SolventsIsomeric Purity Verification

Part 3: Experimental Protocols

Protocol A: The "Self-Validating" HPLC Method

Rationale: Standard acidic mobile phases (0.1% TFA) protonate the pyridine (pKa ~3-4), leading to secondary interactions with the stationary phase.[1] We utilize a pH 6.5 ammonium acetate buffer to keep the pyridine in its free base form while suppressing silanol ionization, ensuring sharp peaks and separation of the regioisomer.[1]

Instrument: Agilent 1290 Infinity II or equivalent. Column: Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm).[1] Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5).[1][2] Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

Gradient Program:

  • 0.0 min: 90% A / 10% B

  • 15.0 min: 40% A / 60% B (Linear Ramp)

  • 15.1 min: 90% A / 10% B

  • 20.0 min: Stop

Detection: UV @ 254 nm (primary) and 220 nm (for des-bromo impurities).[1] Flow Rate: 1.0 mL/min.[1][2][3][4] Column Temp: 30°C.

Protocol B: 19F-qNMR for Isomer Detection

Rationale: This method is non-destructive and requires no reference standards for the impurities if an internal standard is used.[1]

Solvent: DMSO-d6 (prevents volatility loss compared to CDCl3).[1] Internal Standard: α,α,α-Trifluorotoluene (δ -63.7 ppm).[1] Parameters:

  • Pulse Sequence: Inverse gated decoupling (to suppress NOE).

  • Relaxation Delay (d1): 10 seconds (critical for accurate integration).

  • Scans: 64 (minimum).[1][2]

Expected Shifts (approximate):

  • Target (4-Br-3-F): δ -128.5 ppm[1]

  • Impurity B (Isomer): δ -134.2 ppm[1]

  • Impurity A (Des-bromo): δ -122.1 ppm[1]

Part 4: Case Study – The "Hidden" Catalyst Poison

Scenario: A development team observed a 40% yield drop in a Suzuki coupling reaction using a new batch of 4-Bromo-3-fluoro-2-methylpyridine. The CoA from the vendor stated "99.2% Purity by HPLC."[1]

Investigation: We analyzed the "failed" batch using the protocols above.

  • Standard HPLC (Acidic): Showed one peak (99.1%).[1][2] The acidic condition caused the regioisomer to co-elute perfectly with the target.[1]

  • Protocol A (pH 6.5 HPLC): Revealed a "shoulder" on the main peak.[1]

  • Protocol B (19F-NMR): Clearly showed a distinct signal at -134.2 ppm, integrating to 4.5%.[1]

Analytical Workflow Recommendation

The following decision tree ensures material quality before committing to expensive GMP manufacturing steps.

Workflow Step1 Incoming Raw Material (4-Bromo-3-fluoro-2-methylpyridine) Step2 Run Protocol A (pH 6.5 HPLC) Step1->Step2 Decision1 Purity > 98.0%? Step2->Decision1 Step3 Run Protocol B (19F-NMR) Decision1->Step3 Yes Fail REJECT / RE-PURIFY Decision1->Fail No Decision2 Regioisomer < 0.5%? Step3->Decision2 Pass RELEASE FOR SYNTHESIS Decision2->Pass Yes Decision2->Fail No

Figure 2: Recommended Quality Control (QC) workflow combining HPLC and NMR.

References

  • International Council for Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Dolan, J. W. (2002).[1] The Role of pH in LC Separations of Basic Compounds.[1] LCGC North America.[1][2] Link

  • Friebolin, H. (2011).[1][5][6] Basic One- and Two-Dimensional NMR Spectroscopy.[1] Wiley-VCH.[1] (Standard text for NMR shift principles).

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines.[1][7] (Provides context on halogenation selectivity). Link

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 15746684, 4-Bromo-3-fluoro-2-methylaniline.[1] (Precursor data).[1][2] Link[1][8]

Sources

benchmarking 4-Bromo-3-fluoro-2-methylpyridine against other building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 4-Bromo-3-fluoro-2-methylpyridine (CAS 159847-83-3) Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

The Strategic Scaffold for Next-Generation Kinase & GPCR Inhibitors[1]

Executive Summary: The "Goldilocks" Pyridine

In the optimization of heteroaromatic drug candidates, 4-Bromo-3-fluoro-2-methylpyridine (CAS 159847-83-3) represents a high-value "privileged structure." It bridges the gap between the highly reactive but metabolically labile 2-methylpyridine and the electron-deficient, low-solubility polyfluorinated pyridines.

This guide benchmarks CAS 159847-83-3 against its non-fluorinated and isomeric analogs, demonstrating why it is the superior choice for modulating basicity (pKa) , metabolic stability , and C-4 reactivity in palladium-catalyzed cross-couplings.

Chemical Benchmarking: Reactivity & Electronic Effects

The introduction of a fluorine atom at the C3 position, adjacent to the C4-bromide and C2-methyl group, drastically alters the electronic landscape of the pyridine ring.

Comparative Reactivity Profile

The following table benchmarks the 4-Bromo-3-fluoro-2-methylpyridine against common alternatives in Suzuki-Miyaura and Buchwald-Hartwig couplings.

Feature4-Bromo-3-fluoro-2-methylpyridine (Target)4-Bromo-2-methylpyridine (Analog A)4-Bromo-3-fluoropyridine (Analog B)
C-Br Bond Activation High (Inductive effect of 3-F activates C-4)ModerateHigh
Steric Hindrance Moderate (Ortho-F and Ortho-Me)Low (Only Ortho-Me)Low (Only Ortho-F)
pKa (Conj. Acid) ~3.53 (Predicted) [1]5.94 [2]~3.0
Regiocontrol Excellent (Steric/Electronic differentiation)GoodModerate
Primary Utility hERG Avoidance / Metabolic Block General ScaffoldPotency Optimization
Mechanistic Insight: The "Ortho-Fluoro" Effect

In Pd-catalyzed cross-couplings, the rate-limiting step for electron-rich substrates is often oxidative addition.

  • Analog A (No F): The electron-rich 2-methyl group donates density into the ring, slightly deactivating the C-Br bond toward oxidative addition.

  • Target (3-F): The strong inductive withdrawal (-I effect) of the C3-fluorine atom pulls electron density away from C4, lowering the LUMO energy of the C-Br bond. This facilitates faster oxidative addition by Pd(0) species, often resulting in higher yields under milder conditions compared to non-fluorinated analogs [3].

Physicochemical & Biological Benchmarking

pKa Modulation: Reducing hERG Liability

One of the most critical roles of the 3-fluoro substituent is basicity modulation.

  • The Problem: Basic pyridines (pKa > 5) are often protonated at physiological pH (7.4), leading to promiscuous binding (e.g., hERG channels) and poor membrane permeability.

  • The Solution: The 3-fluoro group reduces the pKa of the pyridine nitrogen by ~2.4 log units (from 5.94 to ~3.53). This ensures the molecule remains largely neutral at physiological pH, improving Lipophilic Efficiency (LipE) and reducing off-target toxicity [1][2].

Metabolic Stability: The Fluorine Block
  • Oxidative Blocking: The C3 position is a common site for metabolic oxidation (hydroxylation) by CYP450 enzymes. Fluorine substitution effectively blocks this metabolic soft spot.

  • Methyl Group Stability: While the 2-methyl group is susceptible to benzylic oxidation, the electron-withdrawing nature of the adjacent 3-fluoro group deactivates the methyl C-H bonds, potentially slowing down the rate of metabolite formation compared to 4-bromo-2-methylpyridine [4].

Experimental Protocol: Optimized Cross-Coupling

Based on high-efficiency protocols for sterically congested halopyridines.

Objective: Synthesis of a biaryl scaffold via Suzuki-Miyaura coupling.

Materials
  • Substrate: 4-Bromo-3-fluoro-2-methylpyridine (1.0 equiv)

  • Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) - Chosen for resistance to steric bulk.

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology
  • Inerting: Charge a microwave vial with the substrate, boronic acid, K₃PO₄, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Activation: Heat the reaction mixture to 100°C for 4–12 hours.

    • Note: If using microwave irradiation (as cited in patent literature for similar substrates [5]), heat to 110°C for 1 hour.

  • Workup: Cool to RT. Dilute with EtOAc and wash with brine. Dry organic layer over Na₂SO₄.

  • Purification: The 3-fluoro group lowers polarity; expect the product to elute faster than non-fluorinated analogs on silica gel (Hexane/EtOAc gradient).

Decision Logic & Workflow Visualization

Figure 1: Strategic Selection Workflow

When to select 4-Bromo-3-fluoro-2-methylpyridine over alternatives.

SelectionLogic Start Start: Scaffold Selection Q1 Is the Pyridine Nitrogen pKa > 5.0? Start->Q1 Q2 Is Metabolic Stability at C3 an issue? Q1->Q2 Yes (Need lower pKa) ChoiceA Use 4-Bromo-2-methylpyridine Q1->ChoiceA No (pKa acceptable) ChoiceB Use 4-Bromo-3-fluoro-2-methylpyridine Q2->ChoiceB Yes (Block C3 & Lower pKa) ChoiceC Consider 4-Bromo-3-fluoropyridine Q2->ChoiceC No (Only pKa matters)

Caption: Decision tree for selecting the optimal bromopyridine building block based on pKa and metabolic requirements.

Figure 2: Reaction Mechanism & Activation

Visualizing the inductive activation of the C-Br bond.

ReactionMech Substrate 4-Bromo-3-fluoro-2-methylpyridine Activation 3-F Inductive Effect (-I) Lowers C-Br LUMO Substrate->Activation Electronic Activation OxAdd Oxidative Addition (Pd0 -> PdII) Activation->OxAdd Facilitates Coupling Transmetallation & Reductive Elimination OxAdd->Coupling Product Functionalized Scaffold Coupling->Product

Caption: The 3-fluoro substituent electronically activates the C4-position, facilitating rapid oxidative addition.

References

  • PubChem. (2025).[1] 2-Methylpyridine Compound Summary (pKa Data). National Library of Medicine. Available at: [Link]

  • Sakamoto, T., et al. (1993). Palladium-catalyzed cross-coupling reactions of halo- and trifluoromethanesulfonyloxypyridines. Chemical & Pharmaceutical Bulletin. (General reference for halopyridine reactivity trends).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2023). WO2023114954A1 - Pyrazolopyrazine compounds as SHP2 inhibitors. (Cites usage of 4-bromo-3-fluoro-2-methylpyridine in microwave coupling).

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Bromo-3-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of specialized compounds like 4-Bromo-3-fluoro-2-methylpyridine is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step operational plan for the safe and compliant disposal of 4-Bromo-3-fluoro-2-methylpyridine, ensuring the protection of personnel and the integrity of your research environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the inherent hazards of 4-Bromo-3-fluoro-2-methylpyridine is paramount. This compound is a halogenated pyridine derivative and presents a multi-faceted risk profile that dictates its handling and disposal requirements.

Key Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][2]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][2]

The presence of bromine and fluorine atoms on the pyridine ring also means that combustion byproducts can be hazardous. Therefore, the disposal strategy must mitigate these risks at every stage.

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to a strict PPE protocol is non-negotiable when handling 4-Bromo-3-fluoro-2-methylpyridine for disposal. The following table outlines the minimum required PPE.

Body Area Required PPE Rationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes and vapors that can cause serious eye damage.
Hands Chemical-resistant gloves (e.g., nitrile or neoprene)Prevents skin contact, which can lead to irritation.
Body A flame-resistant lab coatProtects against accidental spills and splashes.
Respiratory Use of a certified chemical fume hoodMinimizes the inhalation of vapors that can cause respiratory tract irritation.

The Core Disposal Protocol: Segregation and Collection

The primary and most crucial step in the proper disposal of 4-Bromo-3-fluoro-2-methylpyridine is its careful segregation and collection as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Experimental Protocol: Waste Collection
  • Designate a Waste Container:

    • Select a clean, dry, and chemically compatible waste container with a secure screw-top cap.[3] High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must be clearly labeled as "Hazardous Waste" and should specify the contents, including the full chemical name: "4-Bromo-3-fluoro-2-methylpyridine".

  • Segregate Waste Streams:

    • Pure/Concentrated Waste: Collect any unused or expired 4-Bromo-3-fluoro-2-methylpyridine directly into the designated hazardous waste container.

    • Contaminated Labware: Disposable items such as pipette tips, weigh boats, and contaminated gloves should be collected in a separate, clearly labeled solid hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) into the liquid hazardous waste container before washing.

    • Solvent Rinsates: Solutions used to rinse glassware containing 4-Bromo-3-fluoro-2-methylpyridine should be collected in the designated liquid hazardous waste container.

  • Maintain a Waste Log:

    • Keep a detailed log of the contents being added to the waste container, including the approximate quantity and date. This is often a regulatory requirement and assists the hazardous waste disposal company.

  • Safe Storage of Waste:

    • Store the sealed hazardous waste container in a designated and well-ventilated satellite accumulation area within the laboratory.[4]

    • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[2]

The Disposal Decision Pathway

The following diagram illustrates the decision-making process for the disposal of 4-Bromo-3-fluoro-2-methylpyridine.

Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_stream Waste Stream Identification cluster_collection Collection & Storage cluster_disposal Final Disposal start Begin Disposal of 4-Bromo-3-fluoro-2-methylpyridine ppe Don Appropriate PPE start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type pure_compound Pure/Concentrated Compound waste_type->pure_compound Unused Reagent contaminated_solid Contaminated Solids (Gloves, Pipettes, etc.) waste_type->contaminated_solid Solid Waste contaminated_liquid Contaminated Liquids (Solvent Rinsates) waste_type->contaminated_liquid Liquid Waste collect_liquid Collect in Labeled Liquid Hazardous Waste Container pure_compound->collect_liquid collect_solid Collect in Labeled Solid Hazardous Waste Container contaminated_solid->collect_solid contaminated_liquid->collect_liquid storage Store Securely in Satellite Accumulation Area collect_liquid->storage collect_solid->storage pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service storage->pickup end Disposal Complete pickup->end

Caption: Disposal workflow for 4-Bromo-3-fluoro-2-methylpyridine.

Final Disposal: Professional Handling is Key

The ultimate and approved method for the disposal of 4-Bromo-3-fluoro-2-methylpyridine is through a licensed and certified hazardous waste disposal company. These companies are equipped to handle and transport hazardous chemicals and will typically use high-temperature incineration for the destruction of halogenated organic compounds.

Why Incineration?

Incineration is the preferred method for halogenated waste because it can achieve a high destruction and removal efficiency (DRE), typically greater than 99.99%.[5] The high temperatures break down the molecule into simpler, less harmful components. The process is highly regulated by agencies such as the Environmental Protection Agency (EPA) to ensure that emissions are controlled and do not pose a threat to the environment.

Important Note on In-Lab Neutralization:

While chemical neutralization can be a valid disposal method for some laboratory waste (e.g., simple acids and bases), it is not recommended for 4-Bromo-3-fluoro-2-methylpyridine without specific, validated procedures from a reputable source. Attempting to dehalogenate or otherwise neutralize this compound in the lab without a thorough understanding of the reaction, potential byproducts, and safety implications can be dangerous and may violate hazardous waste regulations.

Trustworthiness and Self-Validation

This protocol is designed as a self-validating system by adhering to the principle of "contain and transfer." By focusing on the safe and compliant collection of the hazardous waste, you are ensuring that the subsequent, more complex disposal steps are handled by professionals with the appropriate expertise and equipment. This minimizes risk within the laboratory and ensures regulatory compliance.

By following these procedures, you are not only ensuring the safety of yourself and your colleagues but also upholding the highest standards of scientific responsibility and environmental protection.

References

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010). 3-Bromo-4-methylpyridine Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Bromo-3-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

4-Bromo-3-fluoro-2-methylpyridine is a highly functionalized halogenated heterocycle, primarily utilized as a scaffold in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for pharmaceutical development.[1][2]

While standard Safety Data Sheets (SDS) often classify this compound generically as an irritant (H315/H319/H335), do not underestimate its handling requirements. As a Senior Application Scientist, I must highlight two critical physicochemical properties that standard H-codes often obscure:

  • Enhanced Lipophilicity: The fluorine substitution significantly increases the compound's lipophilicity compared to non-fluorinated pyridines.[2] This facilitates rapid dermal absorption, potentially carrying the toxic pyridine core into the systemic circulation before a local burn is felt.

  • Permeation Kinetics: Pyridine derivatives are notorious for permeating standard nitrile gloves in minutes.[2] The addition of a methyl group and halogens modifies this rate but does not negate the risk.[2]

Hazard Profile & Risk Assessment

The following data synthesizes GHS classifications with practical laboratory risks.

Hazard CategoryGHS CodeOperational Implication
Acute Toxicity H302 (Harmful if swallowed)High risk during weighing of static-prone powders.[1][2] Ingestion via hand-to-mouth transfer is the primary vector.[1][2]
Skin Corrosion H315 (Causes skin irritation)Critical: Fluorinated pyridines can cause delayed irritation.[1][2] Immediate washing is required even if no pain is felt.[2]
Eye Damage H319 (Causes serious eye irritation)Crystalline dust is abrasive and chemically corrosive to corneal tissue.[1][2]
Respiratory H335 (Respiratory irritation)The solid sublimes; vapor pressure is sufficient to cause mucosal irritation outside a fume hood.[1][2]

Strategic PPE Matrix: The "Defense in Depth" Approach

Do not rely on a single layer of protection.[2] Use a tiered defense strategy.

A. Hand Protection (The Critical Failure Point)

Standard 4-mil nitrile gloves provide <5 minutes of protection against pyridine derivatives in solution.[1][2]

  • Protocol for Solids: Double-gloving with Nitrile (minimum 5 mil outer / 4 mil inner).[1][2] Change immediately if outer glove is contaminated.[2][3]

  • Protocol for Solutions: Laminate gloves (e.g., Silver Shield™ or Ansell Barrier™) are mandatory if the compound is dissolved in organic solvents (DCM, THF).[1] If dexterity is required, wear Laminate liners under Nitrile gloves.[1][2]

B. Ocular & Respiratory Protection[2][4][5][6][7][8]
  • Eyes: Chemical splash goggles (ANSI Z87.[1][2]1) are superior to safety glasses.[1][2] The fine powder nature of this compound allows it to bypass the side-shields of standard glasses.[1][2]

  • Respiratory: All handling must occur within a certified chemical fume hood operating at 80–100 fpm face velocity.[2]

C. PPE Decision Logic Diagram

The following diagram illustrates the decision-making process for selecting the correct PPE based on the state of matter.

PPE_Decision_Tree Start Handling 4-Bromo-3-fluoro-2-methylpyridine State Select State of Matter Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Solid_PPE PRIMARY: Double Nitrile Gloves SECONDARY: Safety Glasses w/ Side Shields ENGINEERING: Fume Hood (Low Airflow) Solid->Solid_PPE Solution_PPE PRIMARY: Laminate (Barrier) Liners SECONDARY: Chemical Splash Goggles ENGINEERING: Fume Hood (High Airflow) Solution->Solution_PPE Warning CRITICAL: Change outer gloves immediately upon splash contact. Solid_PPE->Warning Solution_PPE->Warning

Figure 1: Decision logic for PPE selection based on physical state. Note the escalation to laminate gloves for solutions.

Operational Handling Protocol

Phase 1: Preparation
  • Static Control: Fluorinated powders are often electrostatic.[2] Use an ionizing fan or anti-static gun during weighing to prevent "fly-away" powder, which spreads contamination.[1][2]

  • Surface Protection: Line the fume hood work surface with an absorbent, plastic-backed mat (e.g., Benchkote).[1][2] This captures micro-spills and simplifies cleanup.[2]

Phase 2: Weighing & Transfer[1]
  • Technique: Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary container (weigh boat) first.

  • Solvent Addition: Add solvent slowly.[2] The heat of solvation (exothermic) can cause splattering.[1][2]

  • Equipment: Use glass or stainless steel.[2] Avoid plastics (polystyrene) which may be dissolved by the pyridine/solvent mixture.[1][2]

Phase 3: Decontamination[1]
  • Wipe Down: Wipe all tools and the balance area with a paper towel soaked in dilute HCl (1M) followed by water.[2] The acid protonates the pyridine nitrogen, converting it into a non-volatile pyridinium salt, which is easier to clean and less hazardous to inhale.[1]

  • Waste: Dispose of wipes in the solid hazardous waste stream.

Emergency Response & Disposal

Spill Response Workflow

If a spill occurs, immediate action prevents systemic exposure.[1][2][4]

Spill_Response Spill Spill Detected Evacuate 1. Alert Lab & Clear Area Spill->Evacuate Assess 2. Assess Size Evacuate->Assess Small Small (<5g/5mL) In Hood Assess->Small Large Large (>5g) Or Outside Hood Assess->Large Action_Small Absorb with Vermiculite or Chem-Sorb pads Small->Action_Small Action_Large Evacuate Lab Call EH&S/Hazmat Large->Action_Large Decon Clean surface with 1M HCl -> Water Action_Small->Decon

Figure 2: Triage workflow for chemical spills involving halogenated pyridines.

Disposal Plan
  • Segregation: Do not mix with oxidizers (e.g., nitric acid) or strong bases.[1][2]

  • Stream: Dispose of as Halogenated Organic Waste .[2]

  • Labeling: Explicitly label the waste tag with "Fluorinated Pyridine Derivative" to alert waste handlers of the potential odor and permeation risk.

References

  • PubChem. 4-Bromo-3-fluoro-2-methylaniline (Analogous Structure Safety Profile). National Library of Medicine.[2] Available at: [Link][1]

  • ECHA. Registration Dossier: Halogenated Pyridines. European Chemicals Agency.[2] Available at: [Link][1]

Sources

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